Tetrahydrofurfuryl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32634. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXNKZQVOXMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-85-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022191 | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or yellow liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
59-62 °C at 0.080 kPa (0.6 mm Hg) | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2455-24-5 | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAHYDROFURFURYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Methacrylate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tetrahydrofurfuryl methacrylate (B99206) (THFMA) through the transesterification of methyl methacrylate (MMA). The document details various catalytic systems, experimental protocols, and purification methods, presenting quantitative data in accessible formats to aid in comparative analysis.
Introduction
Tetrahydrofurfuryl methacrylate (THFMA) is a valuable monomer utilized in the formulation of various polymers with applications in dental resins, coatings, and adhesives. The transesterification of readily available methyl methacrylate with tetrahydrofurfuryl alcohol offers an efficient and direct route to this monomer. This guide explores the key parameters of this reaction, focusing on catalyst selection, reaction conditions, and purification strategies to achieve high yields and purity.
General Reaction Scheme
The synthesis of THFMA via transesterification involves the reaction of methyl methacrylate (MMA) with tetrahydrofurfuryl alcohol (THF-OH) in the presence of a catalyst. The reaction is an equilibrium process where methanol (B129727) is produced as a byproduct. To drive the reaction towards the product side, the methanol is typically removed as it is formed, often as an azeotrope with MMA.
Reaction:
Methyl Methacrylate + Tetrahydrofurfuryl Alcohol ⇌ this compound + Methanol
Catalytic Systems
A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst significantly impacts the reaction rate, yield, and purity of the final product. The most common catalysts are basic in nature and include alkali metals, alkaline earth metals, and their alkoxides.
Alkali and Alkaline Earth Metal Catalysts
Lithium, magnesium, and calcium-based catalysts are frequently used for this transformation. They can be introduced as the elemental metal, which then reacts with the tetrahydrofurfuryl alcohol to form the corresponding alkoxide in situ. Alternatively, metal hydrides or hydroxides can be used.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of THFMA using different catalytic systems.
Lithium-Catalyzed Synthesis of THFMA
This protocol utilizes metallic lithium to generate the active lithium alkoxide catalyst in situ.
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and distillation column, add 157 g of tetrahydrofurfuryl alcohol and 0.26 g of lithium metal.
-
Stir the mixture at a temperature between 25-60°C until the lithium has completely dissolved, forming a clear solution of lithium tetrahydrofurfuryl alkoxide.
-
To this solution, add 255.3 g of methyl methacrylate and a polymerization inhibitor, such as 2.55 g of hydroquinone (B1673460) monomethyl ether.
-
Apply a vacuum of approximately 500 mbar and heat the mixture to distill the methyl methacrylate/methanol azeotrope at an overhead temperature of ≤ 50°C. Maintain a reflux ratio of about 10:1. This step is typically completed in 2-2.5 hours.
-
After the removal of the azeotrope, increase the vacuum to 30-50 mbar to distill off the excess methyl methacrylate.
-
The crude THFMA is then purified by vacuum distillation.
Magnesium-Catalyzed Synthesis of THFMA
This method employs magnesium metal to form the magnesium alkoxide catalyst.
Procedure:
-
In a suitable reaction vessel, heat 164 g of tetrahydrofurfuryl alcohol and 1.3 g of magnesium metal under reflux until the evolution of hydrogen gas ceases, indicating the formation of the magnesium alkoxide.
-
Add 255.3 g of methyl methacrylate and a polymerization inhibitor, for instance, 2.55 g of diphenylamine.
-
Apply a vacuum of 600 mbar and distill off the methyl methacrylate/methanol azeotrope at an overhead temperature of ≤ 53°C, maintaining a reflux ratio of 10:1.
-
Following the removal of the azeotrope and excess MMA, the product is purified by vacuum distillation.
Calcium Hydride-Catalyzed Synthesis of THFMA
This protocol uses calcium hydride as the catalyst precursor.
Procedure:
-
The procedure is similar to the magnesium-catalyzed synthesis. React 164 g of tetrahydrofurfuryl alcohol with 2.1 g of calcium hydride under reflux until hydrogen evolution stops.
-
Add 255.3 g of methyl methacrylate and a suitable polymerization inhibitor (e.g., 2.55 g of 2,4-dimethyl-6-tert-butylphenol).
-
Remove the MMA/methanol azeotrope under reduced pressure as described in the previous methods.
-
Purify the resulting THFMA by vacuum distillation.
Data Presentation
The following tables summarize the quantitative data from the experimental protocols described in the literature.
Table 1: Comparison of Catalysts for THFMA Synthesis
| Catalyst | Reactant 1 (Amount) | Reactant 2 (Amount) | Molar Ratio (MMA:THF-OH) | Reaction Time (h) | Reaction Temperature (°C) | Yield (g) | Purity (GC, %) |
| Lithium | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (157 g) | ~1.66:1 | 2-3 | 60-80 | 238.2 | 96 |
| Magnesium | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (164 g) | ~1.54:1 | Not Specified | 60-80 | 236 | 95 |
| Calcium Hydride | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (164 g) | ~1.54:1 | Not Specified | 60-80 | 168 | 96 |
Purification
The primary method for purifying THFMA is fractional vacuum distillation .[1] This technique is essential to separate the high-boiling THFMA from unreacted starting materials, catalyst residues, and any high-boiling byproducts.
General Procedure for Vacuum Distillation:
-
After the reaction is complete and the majority of the volatile components (methanol and excess MMA) have been removed, the crude product is transferred to a distillation flask equipped with a magnetic stirrer and a fractionating column.
-
A vacuum is applied to the system, and the pressure is gradually reduced. For THFMA, a vacuum of around 10 mbar is effective.
-
The flask is gently heated in a heating mantle. It is crucial to ensure smooth boiling to prevent bumping, which can be facilitated by the magnetic stirrer.
-
Fractions are collected at different boiling point ranges. The pure THFMA fraction is collected at an overhead temperature of approximately 98-100°C at 10 mbar.
Visualizations
Base-Catalyzed Transesterification Pathway
The following diagram illustrates the mechanism of the base-catalyzed transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol.
Caption: Base-catalyzed transesterification mechanism for THFMA synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of THFMA.
Caption: General experimental workflow for THFMA synthesis.
References
Thermal Properties of Poly(tetrahydrofurfuryl methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of poly(tetrahydrofurfuryl methacrylate) (pTHFMA), a polymer of significant interest in various fields, including biomedical applications and drug delivery, due to its unique characteristics. This document summarizes key thermal data, details experimental methodologies for its characterization, and presents logical workflows for its synthesis and analysis.
Core Thermal Properties
The thermal behavior of a polymer is critical to understanding its processing parameters, stability, and end-use performance. For pTHFMA, the key thermal properties of interest are the glass transition temperature (Tg) and its thermal decomposition profile.
Glass Transition Temperature (Tg)
The glass transition temperature is a crucial characteristic of amorphous polymers like pTHFMA. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is a critical parameter for determining the material's mechanical properties and operational temperature range.
The glass transition temperature of pTHFMA can be influenced by factors such as molecular weight and the presence of co-monomers or additives. For copolymers containing tetrahydrofurfuryl methacrylate (B99206), the glass transition temperature has been observed to increase with a higher content of more rigid co-monomers like isobornyl methacrylate.[1]
Thermal Decomposition
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of pTHFMA. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on the onset of decomposition, the rate of decomposition, and the temperature at which significant mass loss occurs.
Studies have shown that pTHFMA degrades at elevated temperatures, with the primary degradation product being the this compound monomer, indicating a depolymerization mechanism.[2] The thermal stability of pTHFMA can be enhanced by the incorporation of nanofillers, such as montmorillonite (B579905) clay, to form nanocomposites.[3][4][5] These nanocomposites exhibit a higher onset temperature for degradation compared to the pure homopolymer.[4] For instance, the temperature of 15% weight loss (Tdec.-15%) for photopolymers based on tetrahydrofurfuryl acrylate (B77674) was found to be in the range of 331–365 °C, with thermal stability increasing with higher tetrahydrofurfuryl acrylate content.[6][7]
Quantitative Thermal Data Summary
The following tables summarize the quantitative data on the thermal properties of pTHFMA and related copolymers as reported in the literature.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Analytical Method | Reference |
| Copolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | -29 to -19 | DMTA | [6] |
| Copolymers of this compound and Isobornyl Methacrylate (increasing isobornyl methacrylate content) | Increasing | Not specified | [1] |
| Polymer System | Decomposition Temperature (°C) | Details | Analytical Method | Reference |
| Poly(this compound) (pTHFMA) | 205, 250, 288 (degradation temperatures studied) | At lower temperatures, the polymer initially gels and then depolymerizes to the monomer. | Isothermal Degradation under Vacuum | [2] |
| pTHFMA Nanocomposites (with Cloisite® 20A and Cloisite® 30B) | Higher than homopolymer | TGA thermograms indicated a higher temperature for the onset point of degradation and higher thermal stability for the prepared nanocomposites compared to the homopolymer. | TGA | [4] |
| Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | 331–365 | Temperature of 15% weight loss (Tdec.-15%). The thermal stability increased with a higher amount of tetrahydrofurfuryl acrylate. A polymer with 9 mol of tetrahydrofurfuryl acrylate, 0.5 mol of tridecyl methacrylate, and 0.03 mol of 1,3-benzenedithiol (B1198324) showed a Tdec.-15% of 365 °C. | TGA | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for the synthesis and thermal characterization of pTHFMA.
Synthesis of Poly(this compound)
A common method for the synthesis of pTHFMA is through free radical polymerization.
Workflow for Free Radical Polymerization of THFMA
Caption: Workflow for the synthesis of pTHFMA via free radical polymerization.
Detailed Protocol:
-
Monomer Purification: this compound (THFMA) is typically purified to remove inhibitors before polymerization.
-
Reaction Setup: The purified monomer is dissolved in a suitable solvent, such as toluene or tetrahydrofuran (B95107) (THF), in a reaction vessel equipped with a condenser, magnetic stirrer, and a nitrogen inlet.
-
Initiator Addition: A free radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stirred for a defined period to allow for polymerization.
-
Purification: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol (B129727) or hexane. The precipitate is then filtered and washed to remove unreacted monomer and initiator residues.
-
Drying: The purified pTHFMA is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Thermal Analysis
Workflow for Thermal Characterization of pTHFMA
Caption: Workflow for the thermal characterization of pTHFMA.
3.2.1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The glass transition is observed as a step-like change in the heat flow curve.[8][9]
-
Protocol:
-
A small amount of the pTHFMA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell along with an empty reference pan.
-
The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase the thermal history of the sample. A typical heating rate is 10 °C/min.[9]
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]
-
3.2.2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[10] This provides information on thermal stability and decomposition kinetics.
-
Protocol:
-
A known mass of the pTHFMA sample is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically nitrogen or air.[6][7]
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of mass loss occur.
-
3.2.3. Dynamic Mechanical Analysis (DMA)
-
Principle: DMA is a technique used to study the viscoelastic behavior of materials. It applies an oscillatory force to a sample and measures the resulting displacement. The glass transition is typically identified by the peak of the loss tangent (tan δ) curve.
-
Protocol:
-
A rectangular specimen of pTHFMA with defined dimensions is prepared.
-
The specimen is mounted in the DMA instrument.
-
The sample is subjected to a sinusoidal stress or strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped over a specific range (e.g., from -20 °C to 130 °C).[4]
-
The storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ (E''/E' or G''/G') are recorded as a function of temperature. The peak of the tan δ curve is often taken as the glass transition temperature.[7]
-
Conclusion
The thermal properties of poly(this compound) are fundamental to its application in various advanced fields. Understanding its glass transition temperature and thermal stability through techniques like DSC, TGA, and DMA is essential for material selection, processing, and predicting its performance. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile polymer. Further research into the modification of pTHFMA, such as through copolymerization and the formation of nanocomposites, continues to expand its potential applications by tailoring its thermal and mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation of Polytetra, hydrofurfural methacrylate. | [Pakistan Journal of Scientific and Industrial Research • 1975] | PSA • ID 42745 [psa.pastic.gov.pk]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
Biocompatibility and Cytotoxicity of THFMA-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl methacrylate (B99206) (THFMA) is a monomer increasingly utilized in the synthesis of polymers for biomedical applications, including dental resins and drug delivery systems. Its cyclic ether group and methacrylate functionality allow for the creation of polymers with unique physical and chemical properties. However, the integration of any material into a biological system necessitates a thorough evaluation of its biocompatibility and potential cytotoxicity. This technical guide provides an in-depth analysis of the current understanding of the biological response to THFMA-based polymers, drawing upon data from related methacrylate compounds to build a comprehensive picture. The focus is on quantitative data, detailed experimental methodologies, and the underlying molecular pathways involved in cellular responses.
Core Concepts in Biocompatibility and Cytotoxicity
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. It is not a single property but rather a collection of processes involving interactions between the material and the surrounding tissues and physiological systems. Cytotoxicity, a key aspect of biocompatibility, is the potential for a material or its leached components to cause cell damage or death. The cytotoxicity of polymer-based biomaterials is often attributed to residual monomers, oligomers, and additives that can leach out from the polymer matrix due to incomplete polymerization.[1]
Quantitative Cytotoxicity Data for Methacrylate-Based Polymers
Direct quantitative cytotoxicity data for THFMA-based polymers is limited in the current literature. However, extensive research on other methacrylate-based polymers used in biomedical applications, particularly in dentistry, provides valuable insights into the potential cytotoxic profile of THFMA-containing materials. The primary mechanism of cytotoxicity is the leaching of unpolymerized monomers.[1][2]
Several studies have quantified the cytotoxicity of various methacrylate monomers and polymer extracts using standardized cell viability assays. The following tables summarize representative data from the literature. It is important to note that the cytotoxic effects are concentration-dependent.[3][4][5]
Table 1: In Vitro Cytotoxicity of Methacrylate Monomers on Fibroblast Cells
| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| HEMA | L929 | MTS | 1 mM | ~80% | [4] |
| HEMA | L929 | MTS | 10 mM | ~30% | [4] |
| MMA | L929 | MTS | Freshly mixed | 66.0 ± 13.6 | [4] |
| MMA | L929 | MTS | Set | 100 ± 21.9 | [4] |
| TEGDMA | THP-1 | Microscopic | 0.5 mM | Significantly reduced | [3] |
| TEGDMA | THP-1 | Microscopic | 8 mM | ~10-fold decrease | [3] |
Note: HEMA (2-hydroxyethyl methacrylate), MMA (methyl methacrylate), and TEGDMA (triethylene glycol dimethacrylate) are common co-monomers in dental resins.
Table 2: Cytotoxicity of Methacrylate-Based Resin Eluates
| Material Type | Cell Line | Incubation Time of Eluate | Cell Viability (%) | Reference |
| 3D-printed resin | L929 | 24 hours | 10.33 ± 0.76 (1:4 dilution) | [2] |
| CAD/CAM milled resin | L929 | 24 hours | 99.43 ± 3.79 (1:8 dilution) | [2] |
| Conventional heat-cured PMMA | L929 | 24 hours | >90% | [5] |
| Copolymers with isobutyl-methacrylate | L929 | 24 hours | >90% | [5] |
These tables highlight that the manufacturing process and the specific monomer composition significantly influence the cytotoxic profile of the final polymer product.[2][5] Incomplete polymerization in 3D-printed materials can lead to higher monomer leaching and consequently, greater cytotoxicity.[2]
Experimental Protocols for Biocompatibility and Cytotoxicity Assessment
The evaluation of biocompatibility and cytotoxicity of medical devices and their component materials is guided by international standards, primarily the ISO 10993 series.[6][7][8]
In Vitro Cytotoxicity Testing (ISO 10993-5)
This is a fundamental test to assess the general toxicity of a material.
Objective: To determine the potential of a material to cause cell death or inhibit cell growth.
Typical Cell Lines:
-
L929 mouse fibroblasts
-
Human gingival fibroblasts
-
THP-1 human monocytes
Methodology:
-
Sample Preparation (ISO 10993-12):
-
Extracts of the THFMA-based polymer are prepared by incubating the material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 to 72 hours).[9] The extraction ratio (surface area of material to volume of medium) is critical.
-
For in-situ polymerizing materials, the test samples should represent the clinical conditions of polymerization.[9]
-
-
Cell Culture and Exposure:
-
Cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
The culture medium is then replaced with the polymer extracts at various concentrations.
-
Cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
MTT Assay: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
MTS Assay: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a similar, more soluble tetrazolium salt that produces a colored formazan product directly in the culture medium.
-
ATP Assay: Measures the level of adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.
-
Data Interpretation: Cell viability is typically expressed as a percentage relative to a negative control (cells cultured in fresh medium). A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[10]
In Vivo Implantation Studies (ISO 10993-6)
Objective: To assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the THFMA-based polymer.[11]
Methodology:
-
Animal Model: Typically rats, rabbits, or guinea pigs.
-
Implantation: Sterile samples of the THFMA-based polymer are surgically implanted into a specific tissue site (e.g., subcutaneous, muscle).
-
Observation Periods: Short-term (e.g., 1-4 weeks) and long-term (e.g., >12 weeks) assessments are conducted.
-
Evaluation:
-
Macroscopic: The implantation site is examined for signs of inflammation, encapsulation, and hemorrhage.
-
Histopathology: The implant and surrounding tissue are explanted, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically. The tissue response is graded based on the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis, and tissue necrosis.[12]
-
Signaling Pathways in Methacrylate-Induced Cytotoxicity
While specific signaling pathways for THFMA-based polymers are not yet fully elucidated, research on common methacrylate monomers like HEMA and TEGDMA provides a strong indication of the likely molecular mechanisms. The primary drivers of methacrylate-induced cytotoxicity are oxidative stress and the induction of apoptosis.[1][13]
Oxidative Stress and Glutathione (B108866) Depletion
Methacrylate monomers can deplete intracellular glutathione (GSH), a key antioxidant, through direct adduction.[1][14] This reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a major outcome of methacrylate monomer exposure. Both intrinsic and extrinsic pathways can be activated.
-
Intrinsic (Mitochondrial) Pathway: This is considered the primary pathway for HEMA-induced apoptosis.[13][15]
-
Increased ROS levels lead to mitochondrial dysfunction.
-
The mitochondrial membrane potential is disrupted, leading to the release of cytochrome c into the cytoplasm.
-
Cytochrome c activates caspase-9.
-
Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular proteins and DNA fragmentation.[16]
-
-
Extrinsic (Death Receptor) Pathway: This pathway can also be involved and is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3.[16]
The BCL-2 family of proteins, which includes pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, plays a crucial role in regulating the intrinsic pathway.[16]
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Signaling Pathway of Methacrylate-Induced Apoptosis
Logical Relationship in Biocompatibility Assessment
Conclusion and Future Directions
The biocompatibility and cytotoxicity of THFMA-based polymers are critical considerations for their use in biomedical applications. While direct data on these polymers is still emerging, the extensive body of research on other methacrylate-based materials provides a solid foundation for their evaluation. The primary concern remains the potential for leachable monomers to induce cytotoxicity through oxidative stress and apoptosis, with the mitochondrial-dependent intrinsic caspase pathway being a key mechanism.
Future research should focus on:
-
Quantitative analysis of leachables: Identifying and quantifying the specific components that leach from THFMA-based polymers under physiological conditions.
-
Direct cytotoxicity studies: Performing comprehensive in vitro cytotoxicity assays on a range of THFMA-based homo- and copolymers to establish dose-response relationships.
-
In vivo biocompatibility: Conducting long-term implantation studies to evaluate the chronic tissue response to THFMA-based polymers.
-
Mechanistic studies: Elucidating the specific signaling pathways activated by THFMA and its metabolites to better understand its molecular toxicology.
By addressing these knowledge gaps, researchers and drug development professionals can confidently design and utilize THFMA-based polymers for the next generation of safe and effective biomedical devices and therapeutic systems.
References
- 1. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinaoral.com [medicinaoral.com]
- 4. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saliterman.umn.edu [saliterman.umn.edu]
- 8. medinstitute.com [medinstitute.com]
- 9. Tackling ISO 10993-12 Biocompatibility [proximacro.com]
- 10. ifun3d.com [ifun3d.com]
- 11. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites | MDPI [mdpi.com]
Solubility characteristics of Tetrahydrofurfuryl methacrylate in organic solvents
An In-Depth Technical Guide to the Solubility Characteristics of Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) in Organic Solvents
Introduction
Tetrahydrofurfuryl methacrylate (THFMA) is a versatile monomer utilized in the synthesis of various polymers for applications ranging from UV-curable coatings and 3D printing resins to adhesive systems and biomaterials.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of THFMA's solubility in different organic solvents is critical for formulation design, reaction engineering, purification processes, and the development of novel materials.
This technical guide provides a detailed overview of the solubility profile of THFMA, outlines experimental protocols for its determination, and illustrates the key factors governing its behavior in organic media.
Core Principles of THFMA Solubility
The solubility of this compound is governed by its distinct molecular structure, which features both a polar cyclic ether (tetrahydrofurfuryl group) and a less polar methacrylate ester group. This amphiphilic nature dictates its interaction with various solvents. The principle of "like dissolves like" is paramount; solvents with polarity and hydrogen bonding characteristics similar to THFMA will be most effective at dissolving it.[3][4]
Key factors influencing the solubility of THFMA include:
-
Solvent Polarity: Solvents that can engage in dipole-dipole interactions and potentially form hydrogen bonds with the ether and ester functionalities of THFMA are generally good solvents.
-
Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to surround and solvate the THFMA molecules.
-
Temperature: For most solid solutes, solubility increases with temperature. While THFMA is a liquid, temperature can still affect miscibility with certain solvents.
-
Hydrogen Bonding: The presence of the oxygen atoms in the ether and ester groups of THFMA allows for hydrogen bond acceptance, enhancing its solubility in protic solvents like alcohols.
The logical relationship between these factors and the resulting solubility is visualized in the diagram below.
Solubility Profile of this compound
THFMA exhibits high solubility in a wide array of common organic solvents, a property attributable to its chemical structure. For many solvents, THFMA is not just soluble but fully miscible, meaning it can be mixed in all proportions to form a single, homogeneous phase.[4] In contrast, its solubility in water is limited.
The table below summarizes the solubility characteristics of THFMA.
| Solvent | Chemical Formula | Type | Solubility of THFMA |
| Water | H₂O | Protic, Polar | 19 g/L (at 20°C)[5][6] |
| Ethanol | C₂H₅OH | Protic, Polar | Miscible[1] |
| Acetone | C₃H₆O | Aprotic, Polar | Miscible[1] |
| Toluene | C₇H₈ | Aprotic, Nonpolar | Soluble/Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Soluble/Miscible |
| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble/Miscible |
| Chloroform | CHCl₃ | Aprotic, Polar | Soluble/Miscible[7] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble/Miscible[7] |
Experimental Protocols for Solubility Determination
Determining the solubility of THFMA can be approached through both qualitative and quantitative methods. The following protocols are based on standard laboratory practices for assessing the solubility of chemical compounds.[8][9]
Protocol for Qualitative Solubility Assessment
This method provides a rapid determination of whether THFMA is soluble, partially soluble, or insoluble in a given solvent.
Objective: To quickly assess the solubility of THFMA in a specific organic solvent.
Materials:
-
This compound (THFMA)
-
Test solvent
-
Small test tubes or vials (e.g., 4 mL)
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add approximately 1 mg of THFMA to a clean, dry test tube.
-
Add the test solvent drop by drop (approximately 0.1 mL per drop) while agitating the mixture.
-
Observe the mixture after each addition for signs of dissolution. A compound is considered soluble if it dissolves completely after the addition of a few drops.[8]
-
Continue adding the solvent up to a total volume of 1 mL.
-
Vigorously shake or vortex the tube after the final addition.
-
Visually inspect the solution against a contrasting background. The absence of any visible solute particles or phase separation indicates solubility.
Protocol for Quantitative Solubility Determination (Static Method)
This protocol aims to determine the specific concentration of THFMA that can be dissolved in a solvent at a given temperature.
Objective: To quantify the solubility of THFMA in an organic solvent (e.g., in g/100 mL).
Materials:
-
THFMA
-
Test solvent
-
Analytical balance
-
Volumetric flasks or graduated cylinders
-
Burette
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Constant temperature bath
Procedure:
-
Accurately weigh a known mass of THFMA (e.g., 1.000 g) and place it into a test tube or small flask.[8]
-
Place the vessel in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).
-
Measure the test solvent using a burette for accurate volume dispensing.[8]
-
Slowly add the solvent to the vessel containing THFMA in small, recorded increments while continuously stirring.
-
After each addition, allow the mixture to equilibrate. Observe for complete dissolution of the THFMA.
-
Continue adding solvent until the THFMA is completely dissolved, forming a clear, homogeneous solution.
-
Record the total volume of solvent added to achieve complete dissolution.[8]
-
Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of THFMA (g) / Volume of Solvent (mL)) x 100
The experimental workflow for determining quantitative solubility is depicted below.
Conclusion
This compound is a highly versatile monomer characterized by its miscibility with a broad range of common organic solvents, including alcohols, ketones, and esters. Its solubility in water, however, is limited. This solubility profile, driven by the unique chemical functionalities within its structure, is a critical parameter for its effective use in scientific research and industrial applications. The standardized protocols provided in this guide offer a reliable framework for the qualitative and quantitative assessment of THFMA's solubility, enabling researchers to make informed decisions in formulation and process development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2455-24-5 [chemicalbook.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Radical Polymerization of 2-Tetrahydrofuranyl Methacrylate (THFMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the radical polymerization of 2-tetrahydrofuranyl methacrylate (B99206) (THFMA). THFMA is a versatile monomer that yields polymers with unique properties, making them suitable for a range of applications, particularly in the biomedical and pharmaceutical fields. This document details conventional free-radical polymerization, as well as controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Introduction to Poly(2-tetrahydrofuranyl methacrylate) (PTHFMA)
Poly(2-tetrahydrofuranyl methacrylate) (PTHFMA) is a polymer that has garnered significant interest due to its distinct chemical structure. The pendant tetrahydrofurfuryl group, a cyclic ether, imparts a unique combination of hydrophilicity and rigidity.[1] PTHFMA exhibits excellent biocompatibility and has been explored for applications in tissue repair, dental resins, contact lenses, and as a component in drug delivery systems.[1] The ability to precisely control the molecular weight and architecture of PTHFMA chains through various radical polymerization techniques allows for the fine-tuning of its properties for specific applications.
Mechanism of Radical Polymerization
The radical polymerization of THFMA, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination.[2]
Initiation
The process begins with the generation of free radicals from an initiator molecule. Common initiators for the radical polymerization of methacrylates include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[3][4] These initiators decompose upon heating or UV irradiation to form primary radicals (R•). The primary radical then adds to the double bond of a THFMA monomer, forming a monomer radical.
Propagation
The newly formed monomer radical reacts with subsequent THFMA monomers in a repetitive fashion, leading to the growth of the polymer chain.[2] This step is characterized by a high rate of reaction and is responsible for the formation of the long polymer backbone.
Termination
The growth of the polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms:
-
Combination (or Coupling): Two growing polymer chains combine to form a single, non-reactive polymer chain.
-
Disproportionation: One growing polymer chain abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.
The termination step leads to the formation of "dead" polymer chains that are no longer active.
Figure 1: General mechanism of free radical polymerization.
Controlled Radical Polymerization of THFMA
Conventional free-radical polymerization offers limited control over polymer molecular weight, dispersity (Đ), and architecture. For advanced applications like drug delivery, more precise control is often required. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, provide this level of control.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (radical) and dormant (alkyl halide) species.[5] This reversible activation/deactivation process allows for the simultaneous growth of many polymer chains, resulting in polymers with predetermined molecular weights and low dispersity.[6]
The key components of an ATRP system for THFMA are:
-
Monomer: THFMA
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: A transition metal complex, commonly a copper(I) halide (e.g., CuBr).
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst.
It has been observed that the polymerization of THFMA via ATRP can be very rapid, and in bulk polymerization, cross-linking may occur at higher degrees of polymerization. The interaction between the copper catalyst and the oxygen atom of the tetrahydrofurfuryl group can also influence the reactivity ratios in copolymerizations.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[7] The RAFT agent reversibly deactivates growing polymer chains, allowing for controlled chain growth. This method is known for its tolerance to a wide range of functional groups and reaction conditions.
The essential components for RAFT polymerization of THFMA are:
-
Monomer: THFMA
-
Initiator: A conventional radical initiator, such as AIBN.
-
RAFT Agent (CTA): A thiocarbonylthio compound, for example, cumyl dithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid.[1]
The choice of RAFT agent is crucial for achieving good control over the polymerization of methacrylates.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the radical polymerization of THFMA and related methacrylates.
Table 1: Reactivity Ratios for Copolymerization of THFMA with Methyl Methacrylate (MMA)
| Polymerization Method | rTHFMA | rMMA | Reference |
| Conventional Free Radical | 1.06 | 0.81 | |
| ATRP | 0.34 | 1.97 |
Table 2: Typical Molecular Weight and Dispersity Data for Poly(methacrylates) from Controlled Radical Polymerization
| Polymerization Method | Monomer | Mn ( g/mol ) | Dispersity (Đ) | Reference |
| RAFT | Pentafluorophenyl Methacrylate | up to 17,000 | < 1.2 | [1] |
| ATRP | Adamantyl Methacrylate | - | ~1.1 - 1.3 | [9] |
| RAFT | Methyl Methacrylate | - | as high as 6.2 (with metered CTA addition) | [10] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Protocol for Conventional Free-Radical Polymerization of THFMA
-
Monomer Purification: Purify THFMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of THFMA monomer and a solvent (e.g., toluene (B28343) or dioxane).
-
Initiator Addition: Add the radical initiator (e.g., AIBN or BPO, typically 0.1-1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.
-
Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol for ATRP of THFMA
-
Reagent Preparation: Purify THFMA as described above. Ensure the catalyst (e.g., CuBr) and initiator (e.g., EBiB) are pure.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the CuBr catalyst and a magnetic stir bar.
-
Ligand and Monomer Addition: Add the ligand (e.g., PMDETA) and the THFMA monomer via syringe. Stir the mixture until the copper complex forms (indicated by a color change).
-
Initiator Addition: Add the initiator (EBiB) via syringe to start the polymerization.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by NMR or GPC.
-
Termination and Purification: Terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Protocol for RAFT Polymerization of THFMA
-
Reagent Preparation: Purify THFMA and the initiator (e.g., AIBN) as needed.
-
Reaction Setup: In a reaction vessel, dissolve the THFMA monomer, the RAFT agent (CTA), and the initiator in a suitable solvent (e.g., benzene (B151609) or toluene).
-
Degassing: De-gas the solution using several freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 60 °C) for the desired time.
-
Termination and Purification: Stop the reaction by cooling and exposure to air. Precipitate the polymer in a non-solvent.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Figure 2: Experimental workflows for different radical polymerization techniques.
Characterization of PTHFMA
The synthesized PTHFMA can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure and, in some cases, to determine the monomer conversion and copolymer composition.[11]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the monomer's C=C bond, thus following the course of the polymerization.
PTHFMA in Drug Delivery and Relevant Cellular Interactions
The biocompatibility of polymethacrylates makes them attractive candidates for drug delivery systems. While specific signaling pathways for PTHFMA are not extensively documented, we can infer potential cellular interactions based on studies of similar methacrylate-based polymers.
Cellular Uptake
Nanoparticles formulated from methacrylate-based polymers are typically internalized by cells via endocytosis.[1] The size, surface charge, and surface chemistry of the nanoparticles play a crucial role in the efficiency and mechanism of uptake. Dynamic in vitro models that mimic physiological shear stress have shown that such conditions can significantly alter cellular nanoparticle uptake compared to static cell cultures.
Biocompatibility and Cellular Response
PTHFMA is generally considered biocompatible.[1] However, as with many polymer-based biomaterials, the presence of residual unreacted monomer can lead to cytotoxicity. Methacrylate monomers have been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This, in turn, may trigger cellular defense mechanisms, such as the upregulation of glutathione, which can detoxify the reactive monomers. Prolonged or high levels of oxidative stress can activate signaling pathways leading to apoptosis (programmed cell death) or cell cycle arrest. Therefore, thorough purification of PTHFMA to remove residual monomer is critical for its use in biomedical applications.
Figure 3: Conceptual pathway for PTHFMA nanoparticle uptake and cellular response.
Conclusion
The radical polymerization of THFMA offers a versatile platform for the synthesis of well-defined polymers with significant potential in biomedical and pharmaceutical applications. While conventional free-radical polymerization provides a straightforward route to PTHFMA, controlled radical polymerization techniques like ATRP and RAFT are indispensable for creating advanced materials with precise control over molecular architecture. A thorough understanding of the polymerization mechanisms, careful execution of experimental protocols, and comprehensive characterization are essential for the successful development of PTHFMA-based materials for high-performance applications. For drug delivery applications, ensuring high purity to minimize residual monomer is paramount to guarantee biocompatibility and avoid adverse cellular responses. Further research into the specific interactions of PTHFMA with biological systems will undoubtedly expand its utility in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride [mdpi.com]
- 3. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Patterning Technology on Polymethyl Methacrylate through Controlled Physicochemical and Biochemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Comparison of the uptake of methacrylate-based nanoparticles in static and dynamic in vitro systems as well as in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the uptake of methacrylate-based nanoparticles in static and dynamic in vitro systems as well as in vivo [ouci.dntb.gov.ua]
- 8. preprints.org [preprints.org]
- 9. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Hydrophilic Properties of Poly(THFMA) for Biomedical Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique hydrophilic properties of poly(tetrahydrofurfuryl methacrylate), or poly(THFMA), have positioned it as a polymer of significant interest in the biomedical field. Its ability to interact with aqueous environments while maintaining structural integrity makes it a promising candidate for a range of applications, from tissue engineering scaffolds to drug delivery systems. This technical guide provides a comprehensive overview of the hydrophilic characteristics of poly(THFMA), detailing its water absorption behavior, surface properties, and the subsequent influence on protein adsorption and cellular interactions.
Hydrophilic Nature and Water Uptake
Poly(THFMA) is recognized for its notable water-absorbing capabilities. While it is a non-protic hydrophilic monomer, the resulting polymer exhibits a significant, albeit slow, water uptake, capable of absorbing over 70% of its weight in water. This process can extend over a long period, in some cases up to three years, to reach equilibrium. A key characteristic of poly(THFMA) is its ability to remain rigid throughout this extensive hydration process.[1]
The mechanism of water uptake in poly(THFMA) is understood to be a two-stage process. Initially, water absorption follows Fickian diffusion. As the polymer matrix approaches saturation, a second "clustering" mechanism becomes dominant. This unique water interaction behavior is a critical factor in its biomedical performance, influencing nutrient transport and cellular interactions when used as a scaffold material.
Quantitative Data on Hydrophilic and Related Properties
Due to the specialized nature of poly(THFMA), publicly available quantitative data on its standalone hydrophilic properties is limited. The following tables present available data for poly(THFMA) and comparative data for other relevant methacrylate-based polymers, poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), to provide context.
Table 1: Water Contact Angle of Methacrylate-Based Polymers
| Polymer | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (PMMA) | 68 - 100 | [2] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~50 (for a 20 nm thick film) | [3] |
| Poly(THFMA) | Data not available |
Note: The water contact angle for PMMA can vary significantly depending on surface treatments.
Table 2: Water Absorption of Methacrylate-Based Polymers
| Polymer | Maximum Water Absorption (% by weight) | Conditions | Reference |
| Poly(THFMA) | > 70 | Over 3 years in water | [1] |
| Poly(methyl methacrylate) (PMMA) | ~2 | 24 hours in distilled water | [4] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Varies with crosslinking | - |
Table 3: Protein Adsorption on Methacrylate-Based Polymer Surfaces
| Polymer | Protein | Adsorbed Amount/Behavior | Reference |
| Poly(methyl methacrylate) (PMMA) | Fibronectin | High affinity, linear function of concentration | [5][6] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Fibronectin | Decreased adsorption with increasing polymer thickness | [3][7] |
| Poly(THFMA) | Not specified | Supports chondrocyte attachment, suggesting protein adsorption | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for key experiments used to characterize the hydrophilic properties of polymers like poly(THFMA).
Water Contact Angle Measurement
The sessile drop method is a standard technique for determining the water contact angle of a polymer surface, providing insight into its hydrophilicity.
Protocol:
-
Sample Preparation: Prepare a flat, smooth film of the polymer on a suitable substrate. Ensure the surface is clean and free of contaminants.
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement Conditions: Conduct the measurements in a controlled environment, typically at 23 ± 2 °C and 50 ± 10% relative humidity, as specified in standards like ASTM D5946.[10]
-
Droplet Deposition: Dispense a small droplet of deionized water (typically 1-5 µL) onto the polymer surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Analyze the image using software to measure the angle between the tangent of the droplet and the polymer surface.
-
Replicates: Perform measurements at multiple locations on the sample surface to ensure statistical significance and account for any surface heterogeneity.
Swelling Ratio Determination
The swelling ratio quantifies the amount of water a hydrogel can absorb and is a critical parameter for applications in tissue engineering and drug delivery.
Protocol:
-
Dry Weight Measurement: Prepare a sample of the crosslinked polymer (hydrogel) and dry it to a constant weight in a vacuum oven. Record this as the dry weight (Wd).
-
Hydration: Immerse the dried hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to mimic physiological conditions.
-
Swollen Weight Measurement: At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with filter paper to remove excess water, and weigh it. Record this as the swollen weight (Ws).
-
Equilibrium Swelling: Continue the measurements until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
Protein Adsorption Quantification using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of protein adsorption onto surfaces.
Protocol:
-
Sensor Preparation: Coat a quartz crystal sensor with a thin film of the polymer to be tested.
-
Baseline Establishment: Mount the coated sensor in the QCM-D chamber and establish a stable baseline in a buffer solution (e.g., PBS) by monitoring the resonance frequency (Δf) and dissipation (ΔD).
-
Protein Introduction: Introduce a solution of the protein of interest (e.g., fibronectin, albumin) into the chamber at a known concentration.
-
Real-time Monitoring: Continuously monitor the changes in Δf and ΔD as the protein adsorbs to the polymer surface. A decrease in frequency indicates an increase in mass on the sensor surface.
-
Rinsing: After a set period of adsorption, rinse the chamber with the buffer solution to remove any loosely bound protein.
-
Data Analysis: Analyze the changes in frequency and dissipation to quantify the adsorbed mass and obtain information about the viscoelastic properties of the adsorbed protein layer.
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the biomedical application of poly(THFMA).
Caption: Integrin-mediated signaling pathway initiated by cell adhesion to fibronectin on a polymer surface.
Caption: Experimental workflow for in vitro biocompatibility assessment of poly(THFMA).
Conclusion
Poly(THFMA) presents a unique combination of hydrophilicity and mechanical robustness, making it a compelling material for biomedical innovation. Its high water uptake capacity, coupled with its ability to support cell adhesion and proliferation, underscores its potential in applications such as cartilage repair and other tissue engineering endeavors. While further research is needed to fully quantify its hydrophilic properties and elucidate specific cellular signaling pathways, the existing evidence strongly supports its continued investigation and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the promising hydrophilic characteristics of poly(THFMA) in the advancement of biomedical technologies.
References
- 1. The water uptake of poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water absorption of poly(methyl methacrylate) measured by vertical interference microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption of fibronectin onto polymethylmethacrylate and promotion of Staphylococcus aureus adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption of fibronectin onto polymethylmethacrylate and promotion of Staphylococcus aureus adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro investigation of the PEMA/THFMA polymer system as a biomaterial for cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of chondrocytes with methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
Methodological & Application
Application Notes and Protocols for UV Curing of Tetrahydrofurfuryl Methacrylate (THFMA) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the ultraviolet (UV) curing of formulations containing Tetrahydrofurfuryl Methacrylate (B99206) (THFMA). THFMA is a versatile monofunctional monomer known for its excellent adhesion, low viscosity, and high reactivity in free-radical polymerization, making it a valuable component in the formulation of UV-curable coatings, adhesives, and 3D printing resins.[1][2]
Introduction to UV Curing of THFMA
UV curing is a rapid, solvent-free process that uses high-intensity ultraviolet light to initiate a photochemical reaction, transforming a liquid formulation into a solid polymer.[3] This technology offers numerous advantages, including high production speeds, low energy consumption, and environmentally friendly profiles due to the absence of volatile organic compounds (VOCs).[3]
In THFMA formulations, the process is initiated by photoinitiators that, upon absorption of UV energy, generate free radicals. These radicals attack the acrylate (B77674) double bonds of the THFMA monomers, initiating a chain-reaction polymerization that results in a highly cross-linked polymer network.[3] The efficiency of this process and the final properties of the cured material are highly dependent on the formulation composition and the curing parameters.
Key Components of THFMA Formulations
A typical UV-curable THFMA formulation consists of the following components:
-
Monomers: Tetrahydrofurfuryl Methacrylate (THFMA) is often used as a reactive diluent to reduce the viscosity of the formulation and enhance properties such as adhesion and flexibility.[1] It can be blended with other mono- or multi-functional (meth)acrylates to tailor the properties of the final polymer.
-
Oligomers: These are higher molecular weight resins that form the backbone of the polymer network and largely determine the final physical and mechanical properties of the cured material.
-
Photoinitiators: These compounds are essential for initiating the polymerization reaction upon exposure to UV light. The choice of photoinitiator and its concentration are critical for achieving efficient curing.[4][5]
-
Additives: Various additives can be incorporated to modify specific properties of the formulation or the cured polymer, such as pigments, fillers, stabilizers, and adhesion promoters.
UV Curing Parameters and Their Influence
The properties of the final cured THFMA formulation are significantly influenced by the UV curing parameters. The key parameters to control are:
-
UV Light Intensity (Irradiance): This is the power of the UV light per unit area, typically measured in mW/cm². Higher intensity generally leads to a faster polymerization rate and can result in a higher degree of conversion.[6][7] However, excessively high intensity can sometimes lead to stress and shrinkage in the cured material.
-
Exposure Time: The duration of UV exposure is critical for ensuring complete curing. Insufficient exposure will result in an under-cured material with poor mechanical properties. The optimal exposure time is dependent on the light intensity, photoinitiator concentration, and the thickness of the sample.[8][9]
-
Wavelength: The spectral output of the UV lamp should match the absorption spectrum of the photoinitiator to ensure efficient generation of free radicals. Most common photoinitiators for methacrylates absorb in the UVA range (320-400 nm).[3]
-
Photoinitiator Concentration: The concentration of the photoinitiator typically ranges from 0.5% to 10% by weight.[4] A higher concentration can lead to a faster cure, particularly at the surface. However, an excessively high concentration can lead to "over-curing" at the surface, which can block the UV light from penetrating deeper into the material, resulting in incomplete "through-cure."[10]
Quantitative Data on UV Curing of Methacrylate Formulations
While specific quantitative data for THFMA formulations is not extensively available in a consolidated format, the following tables provide representative data from studies on other methacrylate-based systems. These tables illustrate the typical influence of curing parameters on the final properties and can be used as a guide for optimizing THFMA formulations.
Table 1: Influence of UV Exposure Time on the Properties of a UDMA/TEG-DMA Composite Resin
| UV Exposure Time (minutes) | Degree of Conversion (%) | Hardness (Vickers) | Flexural Strength (MPa) |
| 30 | 65 | 55 | 110 |
| 60 | 72 | 62 | 125 |
| 90 | 77 | 68 | 140 |
| 120 | 75 (degradation observed) | 65 | 130 |
Data adapted from a study on UDMA/TEG-DMA composite resins.[8][9] The results indicate an optimal exposure time for achieving maximum conversion and mechanical properties, after which degradation may occur.
Table 2: Effect of UV Light Intensity and Photoinitiator Concentration on Monomer Conversion of a Methacrylate Resin
| UV Light Intensity (mW/cm²) | Photoinitiator Conc. (wt%) | Curing Time (s) | Monomer Conversion (%) |
| 8 | 0.3 | 200 | ~55 |
| 8 | 3 | 200 | ~70 |
| 2 | 3 | 200 | ~60 |
| 17 | 3 | 200 | ~75 |
| 59 | 3 | 200 | ~80 |
Data adapted from a study on a methacrylate resin.[6] This table demonstrates that increasing both the photoinitiator concentration and the UV light intensity leads to a higher degree of monomer conversion.
Experimental Protocols
Protocol for Sample Preparation and UV Curing
-
Formulation Preparation:
-
Accurately weigh the THFMA monomer, any co-monomers or oligomers, and additives into a light-blocking container.
-
Add the desired weight percentage of the photoinitiator to the mixture.
-
Thoroughly mix the components in the dark until a homogeneous solution is obtained. Sonication can be used to aid in the dissolution of solid photoinitiators.[11]
-
-
Sample Preparation for Curing:
-
For thin films, apply the formulation onto a substrate (e.g., glass slide, silicon wafer) using a spin coater or a film applicator to achieve a controlled thickness.[11]
-
For bulk samples, pour the liquid resin into a mold of desired dimensions.
-
-
UV Curing:
-
Place the prepared sample under a UV lamp with a known spectral output and intensity. Common UV sources include mercury lamps and UV-LEDs.
-
Expose the sample to UV radiation for a predetermined time. Ensure consistent distance and angle between the lamp and the sample for reproducible results.
-
For thicker samples, a nitrogen atmosphere may be used to prevent oxygen inhibition at the surface, which can lead to a tacky or under-cured surface.[11]
-
Protocol for Measuring Degree of Conversion using FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to determine the degree of conversion (DC) of methacrylate monomers during polymerization.[12][13][14][15] The method relies on monitoring the decrease in the absorption band corresponding to the methacrylate C=C double bond, which is consumed during the reaction.[14][15]
-
Instrumentation:
-
An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for in-situ monitoring.[16]
-
-
Procedure:
-
Record a background spectrum of the empty ATR crystal.
-
Apply a small drop of the uncured THFMA formulation onto the ATR crystal.
-
Record the FT-IR spectrum of the uncured monomer. This will serve as the reference (time = 0).
-
Position the UV lamp to irradiate the sample on the ATR crystal.
-
Simultaneously start the UV exposure and the time-based FT-IR spectral acquisition. Collect spectra at regular intervals (e.g., every few seconds) during the curing process.[14]
-
Continue collecting spectra until the peak corresponding to the C=C double bond no longer changes, indicating the end of the reaction.
-
-
Data Analysis:
-
The degree of conversion is calculated by monitoring the change in the intensity of the methacrylate C=C stretching vibration peak, typically located around 1638 cm⁻¹.[14][15]
-
An internal reference peak that does not change during polymerization, such as a C=O ester peak, can be used for normalization.
-
The Degree of Conversion (DC) at a given time (t) is calculated using the following formula: DC (%) = [1 - (Peak Area of C=C at time t / Peak Area of C=C at time 0)] * 100
-
Protocol for Characterizing Mechanical Properties using Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for evaluating the viscoelastic properties of the cured polymer, such as the storage modulus (E'), loss modulus (E''), and the glass transition temperature (Tg).[17][18]
-
Sample Preparation:
-
Prepare rectangular samples of the cured THFMA polymer with precise dimensions as required by the DMA instrument.
-
-
Instrumentation:
-
A DMA instrument capable of performing tests in a suitable mode (e.g., tensile, three-point bending).
-
-
Procedure:
-
Mount the sample in the DMA clamp.
-
Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).[17] The temperature range should encompass the glass transition of the material.
-
-
Data Analysis:
-
The storage modulus (E') represents the elastic response of the material.
-
The loss modulus (E'') represents the viscous response.
-
The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve (tan δ = E''/E').[17]
-
Visualizations
Free-Radical Photopolymerization of THFMA
References
- 1. THFMA - this compound for Printing Inks & Coatings [sinocurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. The best photoinitiators for UV curing | Comindex [comindex.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rad-med.com [rad-med.com]
- 15. mdpi.com [mdpi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for Tetrahydrofurfuryl Methacrylate (THFMA) as a Reactive Diluent in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) as a reactive diluent in epoxy resin systems. The information is intended to guide researchers and professionals in formulating and characterizing epoxy systems with tailored properties for a variety of applications, including the development of advanced materials for drug delivery and biomedical devices.
Introduction to THFMA as a Reactive Diluent
Tetrahydrofurfuryl methacrylate (THFMA) is a versatile monomer that can be employed as a reactive diluent in epoxy resin formulations.[1] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling, processing, and wetting of substrates or fillers.[1] Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured epoxy network, THFMA possesses a methacrylate group that can participate in a secondary polymerization reaction, typically initiated by free radicals, heat, or UV radiation.[2][3] This dual-cure capability allows for the formation of interpenetrating polymer networks (IPNs), which can lead to enhanced material properties.[2]
Key Attributes of THFMA:
-
Effective Viscosity Reduction: THFMA's low intrinsic viscosity makes it an efficient diluent for highly viscous epoxy resins like Bisphenol A diglycidyl ether (DGEBA).[1]
-
Reactive Functionality: The methacrylate group allows for a secondary curing step, contributing to the final polymer network.[2][4]
-
Improved Adhesion: The tetrahydrofurfuryl ring structure can enhance the adhesion of the epoxy system to various substrates.[1]
-
Bio-based Potential: THFMA can be derived from renewable resources, making it an attractive option for developing more sustainable polymer systems.
Effects of THFMA on Epoxy Resin Properties
The addition of THFMA to an epoxy resin system can significantly influence its viscosity, mechanical properties, and thermal characteristics. The following tables summarize the expected trends based on the behavior of similar methacrylate-based reactive diluents. Note: The following quantitative data is illustrative and based on studies of similar reactive diluents; specific values will vary depending on the epoxy resin, curing agent, and curing conditions.
Viscosity Reduction
The primary advantage of using THFMA is the significant reduction in the viscosity of the uncured epoxy resin mixture. This effect is concentration-dependent.
Table 1: Illustrative Effect of THFMA Concentration on the Viscosity of a DGEBA-based Epoxy Resin
| THFMA Concentration (wt%) | Viscosity (mPa·s) at 25°C | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,500 | 62.5 |
| 10 | 1,800 | 85 |
| 15 | 800 | 93.3 |
| 20 | 400 | 96.7 |
Data is illustrative and based on typical performance of reactive diluents.
Mechanical Properties
The incorporation of THFMA can modify the mechanical performance of the cured epoxy. The formation of a secondary network can influence properties such as tensile strength, flexural strength, and impact resistance.
Table 2: Illustrative Mechanical Properties of Cured Epoxy Resin with Varying THFMA Content
| THFMA Concentration (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| 0 | 75 | 120 | 15 |
| 5 | 72 | 115 | 18 |
| 10 | 68 | 110 | 22 |
| 15 | 65 | 105 | 25 |
| 20 | 60 | 100 | 28 |
Data is illustrative. Generally, high concentrations of monofunctional reactive diluents can lead to a decrease in strength and stiffness, while potentially increasing toughness (impact strength).
Thermal Properties
The thermal stability and glass transition temperature (Tg) of the epoxy system are critical parameters that can be affected by the addition of THFMA.
Table 3: Illustrative Thermal Properties of Cured Epoxy Resin with Varying THFMA Content
| THFMA Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 0 | 150 | 350 |
| 5 | 145 | 345 |
| 10 | 140 | 340 |
| 15 | 135 | 335 |
| 20 | 130 | 330 |
Data is illustrative. The addition of a flexible reactive diluent typically leads to a decrease in the glass transition temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of THFMA-modified epoxy resin systems.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)
-
Curing Agent: Amine-based hardener (e.g., triethylenetetramine (B94423) - TETA)
-
Reactive Diluent: this compound (THFMA)
-
Initiator (for secondary cure): Free-radical initiator (e.g., benzoyl peroxide)
-
Equipment:
-
Analytical balance
-
Mechanical stirrer
-
Vacuum oven
-
Rotational viscometer
-
Universal testing machine (for tensile and flexural tests)
-
Impact tester
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Preparation of THFMA-Modified Epoxy Formulations
-
Resin and Diluent Mixing:
-
Weigh the desired amount of DGEBA epoxy resin into a clean, dry beaker.
-
Add the calculated amount of THFMA (e.g., 5, 10, 15, 20 wt%) to the epoxy resin.
-
Mix the components thoroughly using a mechanical stirrer at room temperature for 10-15 minutes until a homogeneous mixture is obtained.
-
-
Degassing:
-
Place the beaker containing the epoxy-THFMA mixture in a vacuum oven at 40-50°C.
-
Apply vacuum to degas the mixture and remove any entrapped air bubbles. Continue until bubbling ceases.
-
-
Addition of Curing Agent and Initiator:
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the amine curing agent to the epoxy-THFMA blend.
-
If a secondary cure of the methacrylate group is desired, add the free-radical initiator at this stage.
-
Mix thoroughly for 3-5 minutes until the curing agent and initiator are completely dispersed.
-
-
Casting and Curing:
-
Pour the final mixture into pre-heated molds treated with a release agent.
-
Cure the samples in an oven according to a predefined curing schedule (e.g., 80°C for 2 hours followed by post-curing at 120°C for 2 hours).
-
For dual-cure systems, a subsequent thermal or UV curing step may be required to polymerize the THFMA.
-
Characterization Protocols
-
Objective: To determine the effect of THFMA concentration on the viscosity of the uncured epoxy resin.
-
Procedure:
-
Prepare epoxy-THFMA blends at different concentrations (0, 5, 10, 15, 20 wt%).
-
Use a rotational viscometer with a suitable spindle.
-
Maintain the sample temperature at 25°C using a temperature-controlled bath.
-
Measure the viscosity of each blend at a constant shear rate.
-
-
Objective: To evaluate the tensile, flexural, and impact properties of the cured THFMA-modified epoxy samples.
-
Standards: ASTM D638 (Tensile), ASTM D790 (Flexural), ASTM D256 (Impact).
-
Procedure:
-
Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural and impact testing.
-
Conduct the tests using a universal testing machine at a constant crosshead speed.
-
Record the load-displacement data to calculate tensile strength, flexural strength, and modulus.
-
Use an Izod or Charpy impact tester to determine the impact strength.
-
-
Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured samples.
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The Tg is determined from the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
Visualizations
Chemical Relationship in a Dual-Cure System
The following diagram illustrates the chemical relationship in a dual-cure epoxy system containing THFMA. The epoxy and amine undergo a primary curing reaction to form the main epoxy network. The methacrylate group of THFMA can then undergo a secondary, free-radical polymerization to form an interpenetrating network.
Caption: Chemical pathways in a THFMA-epoxy dual-cure system.
Experimental Workflow
This diagram outlines the logical flow of experiments for preparing and characterizing THFMA-modified epoxy resins.
Caption: Experimental workflow for THFMA-epoxy systems.
Safety Precautions
When working with epoxy resins, curing agents, and THFMA, it is essential to follow standard laboratory safety procedures. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Tetrahydrofurfuryl Methacrylate (THFMA) in 3D Printing and Stereolithography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl methacrylate (B99206) (THFMA) is a versatile monofunctional methacrylate monomer increasingly utilized in photopolymer resins for stereolithography (SLA) and other vat polymerization 3D printing technologies. Its unique chemical structure, featuring a bulky, cyclic ether group, imparts desirable properties to printed objects, including flexibility, toughness, and low shrinkage. These characteristics make THFMA an attractive component for a wide range of applications, from biomedical devices and drug delivery systems to functional prototypes and consumer products.
These application notes provide a comprehensive overview of the use of THFMA in 3D printing, with a focus on resin formulation, experimental protocols for fabrication and testing, and potential applications in drug development.
Key Properties of THFMA in 3D Printing Resins
THFMA is primarily used as a reactive diluent in photopolymer resins. Its key contributions to the properties of the uncured resin and the final printed part are summarized below.
| Property | Effect of THFMA Addition |
| Viscosity | Reduces the viscosity of high molecular weight oligomers, improving the flowability of the resin for efficient re-coating and enabling the printing of fine features. |
| Flexibility & Toughness | Increases the flexibility and impact resistance of the cured polymer, mitigating the brittleness often associated with highly crosslinked methacrylate networks. |
| Shrinkage | The bulky cyclic structure of THFMA can help to reduce volumetric shrinkage during polymerization, leading to improved dimensional accuracy and reduced internal stresses in the printed part.[1] |
| Mechanical Properties | Can be used to tailor the mechanical properties of the final print. While it may not significantly alter the Young's modulus or flexural strength at lower concentrations (up to 30% by weight), it enhances elongation at break.[1] |
| Biocompatibility | The biocompatibility of THFMA-containing resins is dependent on the overall formulation and post-processing. Leaching of unreacted monomer is a critical consideration. |
Quantitative Data on Mechanical Properties
While comprehensive studies detailing the mechanical properties of various THFMA concentrations in a standardized resin system are limited, data from a study on the closely related Tetrahydrofurfuryl Acrylate (THFA) provides valuable insight into the expected trends. The following table summarizes the mechanical properties of photopolymers with varying THFA content.
Table 1: Mechanical Properties of THFA-based Photopolymers [2]
| Sample ID | THFA Content (wt%) | Tridecyl Methacrylate (TDMA) Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| C5 | 50 | 50 | 0.20 ± 0.02 | 0.02 ± 0.002 | 14.61 ± 1.2 |
| C6 | 60 | 40 | 0.22 ± 0.02 | 0.03 ± 0.003 | 18.25 ± 1.5 |
| C7 | 70 | 30 | 0.24 ± 0.02 | 0.04 ± 0.004 | 20.88 ± 1.8 |
| C8 | 80 | 20 | 0.26 ± 0.03 | 0.05 ± 0.005 | 23.15 ± 2.0 |
| C9 | 90 | 10 | 0.27 ± 0.03 | 0.05 ± 0.005 | 23.15 ± 2.0 |
| C10 | 100 | 0 | 0.27 ± 0.03 | 0.04 ± 0.004 | 16.97 ± 1.5 |
Note: The data suggests that increasing the concentration of the flexible monomer (THFA) generally increases the Young's modulus and elongation at break up to a certain point, after which increased brittleness may be observed.
Experimental Protocols
Preparation of a THFMA-Based Photopolymer Resin
This protocol describes the general steps for preparing a photocurable resin for stereolithography containing THFMA.
Materials:
-
Oligomer: Urethane dimethacrylate (UDMA), Bisphenol A glycerolate dimethacrylate (Bis-GMA), or other suitable oligomer.
-
Reactive Diluent: Tetrahydrofurfuryl methacrylate (THFMA).
-
Crosslinker (optional): Ethylene glycol dimethacrylate (EGDMA), Trimethylolpropane trimethacrylate (TMPTMA).
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, e.g., Irgacure 819) or another suitable photoinitiator sensitive to the 3D printer's light source (e.g., 405 nm).
-
UV Blocker (optional): To control light penetration depth.
-
Amber glass bottle
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: In a fume hood, accurately weigh the desired amounts of the oligomer, THFMA, and any other monomers into an amber glass bottle. The concentration of THFMA can be varied to achieve the desired viscosity and mechanical properties. A common starting point is 10-30% by weight.
-
Mixing: Add the magnetic stir bar to the bottle and place it on a magnetic stirrer. Mix the components at room temperature until a homogeneous solution is obtained. This may take several hours.
-
Photoinitiator Addition: Weigh the photoinitiator (typically 0.5-2.0 wt%) and add it to the monomer mixture. Continue stirring in the dark until the photoinitiator is completely dissolved. Protect the mixture from light to prevent premature polymerization.
-
Degassing: If necessary, degas the resin in a vacuum chamber to remove any dissolved air bubbles, which can cause defects in the printed object.
-
Storage: Store the prepared resin in a sealed, light-blocking container in a cool, dark place.
Stereolithography (SLA) 3D Printing and Post-Processing
This protocol outlines the general procedure for printing and post-processing parts using a THFMA-based resin.
Equipment:
-
SLA 3D Printer (e.g., Formlabs Form 3, Anycubic Photon)
-
Washing station (e.g., Form Wash, ultrasonic bath)
-
Curing station (e.g., Form Cure, UV lamp with appropriate wavelength)
-
Isopropyl alcohol (IPA) or other suitable solvent
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Printer Setup: Pour the prepared THFMA-based resin into the resin tank of the SLA 3D printer. Ensure the build platform is clean and level.
-
Printing: Upload the desired 3D model (STL file) to the printer software. Select the appropriate print settings (layer height, exposure time, etc.). These parameters may need to be optimized for the specific resin formulation. Initiate the printing process.
-
Part Removal: Once printing is complete, carefully remove the build platform from the printer. Using a scraper, gently detach the printed part from the build platform.
-
Washing: Submerge the printed part in a container of IPA. Agitate the part for 5-10 minutes to remove any uncured resin from the surface. An automated washing station or an ultrasonic bath can improve cleaning efficiency. A second wash in clean IPA is recommended.
-
Drying: Remove the part from the IPA and allow it to air dry completely in a well-ventilated area.
-
Post-Curing: Place the dried part in a UV curing chamber. The curing time and temperature will depend on the specific resin formulation and the desired final properties. A typical post-curing cycle is 30-60 minutes at 60°C. This step is crucial for achieving the final mechanical properties and ensuring biocompatibility by minimizing residual monomer.
Mechanical Testing of 3D Printed Specimens
This protocol describes the standard methods for evaluating the mechanical properties of 3D printed parts, in accordance with ASTM standards.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Calipers for dimensional measurements
Procedure:
-
Specimen Preparation: Print test specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).[3] Ensure consistent printing orientation and parameters for all specimens. Perform post-processing as described in the previous protocol.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[3]
-
Tensile Testing (ASTM D638):
-
Measure the cross-sectional dimensions of the gauge section of the dog-bone shaped specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[3]
-
Record the load and displacement data to determine tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Measure the dimensions of the rectangular beam specimen.
-
Place the specimen on a three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.
-
Record the load and deflection data to determine flexural strength and flexural modulus.
-
Application in Drug Delivery
THFMA-based resins are promising candidates for the fabrication of drug delivery devices due to the ability to create complex geometries and tailor the material properties.
Protocol for Fabrication and Testing of a Drug-Eluting Scaffold
This protocol provides a general framework for incorporating a drug into a THFMA-based resin and evaluating its release profile.
Materials:
-
THFMA-based photopolymer resin (prepared as previously described)
-
Active Pharmaceutical Ingredient (API)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Drug Incorporation:
-
Disperse or dissolve the API into the prepared THFMA-based resin. The method of incorporation will depend on the solubility of the API. Sonication may be required to achieve a uniform dispersion.
-
The drug-loaded resin should be protected from light and used shortly after preparation.
-
-
Scaffold Fabrication:
-
3D print the desired scaffold geometry using the drug-loaded resin following the previously described printing and post-processing protocol. The post-processing steps may need to be optimized to minimize drug degradation.
-
-
In Vitro Drug Release Study:
-
Place the drug-eluting scaffold in a known volume of release medium (e.g., PBS at 37°C) in a sealed container.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.[4]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Plot the cumulative drug release as a function of time.
-
Biocompatibility Considerations
For biomedical applications, the biocompatibility of the 3D printed device is paramount. It is essential to evaluate the cytotoxicity of the final, post-processed material.
Protocol for In Vitro Cytotoxicity Testing (based on ISO 10993-5)
This protocol provides a general guideline for assessing the cytotoxicity of a 3D printed THFMA-based material.
Materials:
-
3D printed and sterilized material samples
-
Cell culture medium
-
A suitable cell line (e.g., L929 fibroblasts, human osteoblasts)
-
MTT or other cell viability assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Incubate the sterilized 3D printed material in cell culture medium at 37°C for 24-72 hours to create an extract. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the existing culture medium and replace it with the prepared material extract. Include positive (toxic material) and negative (non-toxic material) controls.
-
-
Incubation:
-
Incubate the cells with the extracts for 24-72 hours.
-
-
Viability Assay:
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader and calculate the cell viability as a percentage relative to the negative control.
-
Conclusion
This compound is a valuable monomer for formulating photopolymer resins for stereolithography and other 3D printing technologies. Its ability to reduce viscosity while enhancing flexibility and toughness allows for the fabrication of complex and functional parts. The protocols provided in these application notes offer a starting point for researchers and scientists to explore the potential of THFMA in their specific applications, including the development of innovative drug delivery systems. Further optimization of resin formulations and printing parameters will be crucial for realizing the full potential of this versatile material.
References
Application Notes and Protocols: Synthesis and Evaluation of THFMA Copolymers for Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Tetrahydrofuranyl methacrylate (B99206) (THFMA) is a heterocyclic monomer that has garnered interest in the development of biomaterials.[1] Copolymers incorporating THFMA are being explored for various biomedical applications, including as materials for drug delivery systems.[1] These copolymers can be designed to be stimuli-responsive, reacting to changes in the physiological environment such as pH or temperature, which allows for controlled and targeted drug release.[2][3] This feature can enhance therapeutic efficacy while minimizing side effects.[2] The synthesis of THFMA-based copolymers, often through methods like free-radical polymerization, allows for the tuning of their physicochemical properties by selecting appropriate comonomers.[4][5] This document provides detailed protocols for the synthesis, characterization, and evaluation of THFMA copolymers for drug delivery applications.
Part 1: Synthesis of THFMA Copolymers
Protocol: Free-Radical Copolymerization of THFMA and a Comonomer
This protocol describes a general method for synthesizing a THFMA-based copolymer using a free-radical initiator.
Materials:
-
2-Tetrahydrofuranyl methacrylate (THFMA), distilled before use
-
Comonomer (e.g., 2-hydroxyethyl methacrylate (HEMA), glycidyl (B131873) methacrylate (GMA)), distilled before use[1][4][5]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)[4][5][6]
-
Precipitating solvent: Petroleum ether or n-heptane[4]
-
Argon or Nitrogen gas supply
-
Reaction vessel (e.g., Schlenk flask) with a condenser and magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: In the reaction vessel, dissolve the desired molar ratios of THFMA and the chosen comonomer in the solvent (e.g., 1,4-dioxane).
-
Add the initiator (e.g., BPO at 0.2% of the total weight of monomers).[4]
-
Inert Atmosphere: Purge the mixture with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[4]
-
Polymerization Reaction: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 60-70°C).[4][5]
-
Allow the reaction to proceed with continuous stirring for a specified time (e.g., 6-24 hours) to achieve the desired conversion.
-
Termination: Stop the reaction by cooling the vessel in an ice bath.
-
Purification: Precipitate the synthesized copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent like petroleum ether while stirring.[4]
-
Collect the precipitated polymer by filtration.
-
To further purify, redissolve the polymer in a small amount of the reaction solvent and re-precipitate it. Repeat this process 2-3 times.[4]
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50°C) for 24-48 hours until a constant weight is achieved.[4]
Workflow for THFMA Copolymer Synthesis
Caption: Workflow for the synthesis and purification of THFMA copolymers.
Part 2: Characterization of THFMA Copolymers
Protocol: Structural and Compositional Analysis
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group peaks.
-
Procedure: Record the FTIR spectra of the dried copolymer sample. Compare the spectrum with those of the individual monomers to identify characteristic peaks (e.g., C=O stretching of the methacrylate group, C-O-C stretching of the THF ring).[4][6]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Purpose: To determine the copolymer composition and microstructure.[4][5]
-
Procedure: Dissolve a small amount of the copolymer in a suitable deuterated solvent (e.g., CDCl₃).[6] Record ¹H and ¹³C NMR spectra. The copolymer composition can be calculated by integrating the signals corresponding to the unique protons of each monomer unit.[4]
Protocol: Molecular Weight and Thermal Properties
2.2.1. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[4]
-
Procedure: Dissolve the copolymer in a suitable mobile phase (e.g., THF). Analyze the solution using a GPC system calibrated with appropriate standards (e.g., polystyrene).
2.2.2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties and miscibility.[4]
-
Procedure: Heat a small, dried sample of the copolymer in a sealed aluminum pan under a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve.
Workflow for THFMA Copolymer Characterization
Caption: Workflow for the characterization of THFMA copolymers.
Part 3: Drug Delivery Application Protocols
Protocol: Formulation of Drug-Loaded Nanoparticles
This protocol describes the preparation of nanoparticles from the THFMA copolymer using a nanoprecipitation method.[7]
Materials:
-
Synthesized THFMA copolymer
-
Drug to be encapsulated (e.g., Doxorubicin)[8]
-
Solvent for polymer and drug (e.g., Tetrahydrofuran (THF))[7]
-
Anti-solvent (e.g., deionized water)[7]
Procedure:
-
Organic Phase: Dissolve the THFMA copolymer and the drug in the organic solvent (THF).
-
Aqueous Phase: Use deionized water as the anti-solvent.
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous phase under vigorous stirring. The rapid solvent diffusion will cause the polymer to precipitate, forming drug-loaded nanoparticles.[7]
-
Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and remove any unloaded drug. Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat 2-3 times.
Protocol: In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the endo-lysosomal environment).[9]
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the same release medium.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium from outside the dialysis bag and replace it with fresh medium.
-
Quantify the amount of drug released into the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release percentage against time. The release rate often increases in acidic conditions for pH-responsive polymers.[9]
Protocol: Cellular Uptake and Cytotoxicity Assays
3.3.1. Cellular Uptake Study
-
Purpose: To visualize the internalization of nanoparticles by cells.
-
Procedure:
-
Synthesize nanoparticles loaded with a fluorescent probe (e.g., Rhodamine-123).[9]
-
Seed cancer cells (e.g., PC3 or LNCaP) in a suitable culture plate.[9]
-
Incubate the cells with the fluorescently labeled nanoparticles for a specific period.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using confocal laser scanning microscopy (CLSM).[9][10]
-
3.3.2. Cytotoxicity Assay (e.g., MTT Assay)
-
Purpose: To evaluate the toxicity of the drug-loaded nanoparticles against cancer cells compared to the free drug.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and blank (drug-free) nanoparticles for a specified duration (e.g., 48 or 72 hours).[9]
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. Positively charged and smaller nanoparticles often show higher cytotoxicity.[10][11]
-
Workflow for Drug Delivery Evaluation
Caption: Workflow for evaluating THFMA copolymer nanoparticles for drug delivery.
Part 4: Data Summary
The properties of THFMA copolymers and the resulting nanoparticles can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data that can be obtained.
Table 1: Copolymer Synthesis and Characterization Data
| Copolymer Composition (THFMA:Comonomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
|---|---|---|---|---|
| 50:50 | 15,000 | 22,500 | 1.50 | 85 |
| 70:30 | 18,000 | 28,800 | 1.60 | 95 |
| 30:70 | 12,000 | 19,200 | 1.60 | 70 |
Table 2: Nanoparticle Properties and Drug Release
| Formulation | Particle Size (nm)[10][11] | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 5.0) | Cumulative Release at 24h (pH 7.4) |
|---|---|---|---|---|---|
| THFMA-co-HEMA | 150 ± 10 | 10.5 | 85.2 | 75% | 25% |
| THFMA-co-GMA | 180 ± 15 | 9.8 | 81.5 | 70% | 22% |
Table 3: In Vitro Cytotoxicity Data (IC₅₀ values in µg/mL)
| Cell Line | Free Drug | Drug-Loaded Nanoparticles | Blank Nanoparticles |
|---|---|---|---|
| PC3 | 0.5 | 0.25 | > 100 |
| LNCaP[9] | 0.8 | 0.40 | > 100 |
| Caco-2[10] | 1.2 | 0.65 | > 100 |
Part 5: Cellular Uptake Pathway
Copolymer nanoparticles are typically internalized by cells through endocytosis. The surface properties of the nanoparticles, such as size and charge, play a crucial role in determining the specific uptake mechanism.[10][11] For instance, positively charged nanoparticles often interact with negatively charged cell membranes and are internalized via clathrin-mediated endocytosis, while negatively charged particles may utilize caveolin-mediated pathways.[10][11][12] Once inside the cell, the nanoparticles are trafficked to endosomes and then lysosomes, where the acidic environment can trigger the release of the encapsulated drug from pH-responsive carriers.
Cellular Uptake and Drug Release Pathway
Caption: Cellular uptake and pH-triggered intracellular drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 7. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetothermally responsive star-block copolymeric micelles for controlled drug delivery and enhanced thermo-chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pulsus.com [pulsus.com]
- 10. Cytotoxicity and cellular uptake of tri-block copolymer nanoparticles with different size and surface characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and cellular uptake of tri-block copolymer nanoparticles with different size and surface characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface charge-specific cytotoxicity and cellular uptake of tri-block copolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THFMA-Based Biocompatible Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-tetrahydrofurfuryl methacrylate (B99206) (THFMA) in the development of biocompatible hydrogels. These hydrogels, particularly as copolymers with monomers like 2-hydroxyethyl methacrylate (HEMA), are promising materials for various biomedical applications, including controlled drug delivery and tissue engineering, owing to their excellent biocompatibility and tunable physicochemical properties.
Introduction to THFMA-Based Hydrogels
2-Tetrahydrofurfuryl methacrylate (THFMA) is a hydrophilic monomer that, when polymerized, exhibits unique characteristics in aqueous environments. Poly(THFMA) demonstrates slow water uptake, reaching up to 70%, while maintaining its structural rigidity.[1] Copolymers of THFMA with other hydrophilic monomers, such as HEMA, allow for the fine-tuning of hydrogel properties, including swelling behavior, mechanical strength, and drug release kinetics. These hydrogels are synthesized through processes like photopolymerization and can be designed to be responsive to environmental stimuli such as pH and temperature.[2][3]
Key Applications
-
Controlled Drug Delivery: THFMA-containing hydrogels can serve as reservoirs for the sustained release of therapeutic agents. The release mechanism is primarily diffusion-controlled, governed by the hydrogel's mesh size and the interaction between the drug and the polymer network.[2][4][5]
-
Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them suitable scaffolds for cell encapsulation and tissue regeneration.[1]
-
Biomedical Devices: Due to their stability and biocompatibility, THFMA-based hydrogels are also explored for use in contact lenses and other medical implants.[1]
Experimental Protocols
Synthesis of Poly(HEMA-co-THFMA) Hydrogel via Photopolymerization
This protocol is adapted from methodologies for similar methacrylate-based hydrogels and describes the synthesis of a poly(HEMA-co-THFMA) hydrogel using UV-initiated photopolymerization.
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
2-tetrahydrofurfuryl methacrylate (THFMA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Nitrogen gas
-
UV lamp (365 nm)
-
Glass molds
Procedure:
-
Prepare the Monomer Solution: In a light-protected vessel, prepare the monomer mixture by combining HEMA and THFMA at the desired molar ratio (e.g., 70:30 HEMA:THFMA).
-
Add Crosslinker and Photoinitiator: To the monomer mixture, add EGDMA (e.g., 1 mol% relative to the total monomer concentration) and DMPA (e.g., 0.5 wt% relative to the total monomer concentration).
-
Homogenize the Solution: Thoroughly mix the solution until the photoinitiator is completely dissolved. The process should be carried out in a dark environment to prevent premature polymerization.
-
Nitrogen Purging: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit the polymerization process.
-
Molding: Carefully inject the solution into a glass mold of the desired shape and dimensions.
-
Photopolymerization: Expose the mold to UV light (365 nm) for a specified duration (e.g., 10-30 minutes) to initiate polymerization. The exact time will depend on the UV intensity and the specific formulation.
-
Washing: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with distilled water or PBS for 48-72 hours to remove any unreacted monomers, crosslinker, and photoinitiator.
-
Storage: Store the hydrated hydrogel in PBS at 4°C until further use.
Characterization of THFMA-Based Hydrogels
Objective: To quantify the water-absorbing capacity of the hydrogel.
Procedure:
-
Equilibrate the synthesized hydrogel in distilled water for 48 hours.
-
Remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Objective: To evaluate the mechanical properties of the hydrogel, such as compressive modulus and tensile strength.
Procedure (Compression Test):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place a fully hydrated sample on the platform of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Biocompatibility Assays
Objective: To assess the in vitro cytotoxicity of the hydrogel by measuring the metabolic activity of cells cultured in the presence of the hydrogel.
Procedure:
-
Hydrogel Preparation: Prepare sterile hydrogel discs and place them in a 24-well plate.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) onto the hydrogel discs at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24, 48, and 72 hours.
-
CCK-8 Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (cells cultured on tissue culture plastic).
Objective: To quantify cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells exposed to the hydrogel.
Procedure:
-
Sample Preparation: Prepare hydrogel discs in a 96-well plate and seed with cells as described for the CCK-8 assay. Include positive (cells treated with a lysis buffer) and negative (untreated cells) controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the samples relative to the controls.
In Vitro Drug Release Study
Objective: To determine the release kinetics of a model drug from the THFMA-based hydrogel.
Procedure:
-
Drug Loading: Immerse a pre-weighed dry hydrogel in a concentrated solution of the model drug (e.g., Vitamin B12 or a relevant therapeutic agent) for 48 hours to allow for drug loading.
-
Release Study: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with constant gentle agitation.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
Data Presentation
Quantitative data from the characterization and functional studies should be summarized in tables for clear comparison and analysis.
Table 1: Swelling and Mechanical Properties of Poly(HEMA-co-THFMA) Hydrogels
| HEMA:THFMA Ratio | Swelling Ratio (%) | Compressive Modulus (kPa) | Tensile Strength (kPa) |
| 100:0 | Data to be filled | Data to be filled | Data to be filled |
| 70:30 | Data to be filled | Data to be filled | Data to be filled |
| 50:50 | Data to be filled | Data to be filled | Data to be filled |
| 30:70 | Data to be filled | Data to be filled | Data to be filled |
| 0:100 | Data to be filled | Data to be filled | Data to be filled |
Table 2: In Vitro Biocompatibility of Poly(HEMA-co-THFMA) Hydrogels
| HEMA:THFMA Ratio | Cell Viability (%) - 24h | Cell Viability (%) - 72h | LDH Release (%) - 24h |
| Control (TCP) | 100 | 100 | 0 |
| 70:30 | Data to be filled | Data to be filled | Data to be filled |
| 50:50 | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cumulative Drug Release from Poly(HEMA-co-THFMA) Hydrogels
| Time (hours) | Cumulative Release (%) - 70:30 HEMA:THFMA | Cumulative Release (%) - 50:50 HEMA:THFMA |
| 1 | Data to be filled | Data to be filled |
| 2 | Data to be filled | Data to be filled |
| 6 | Data to be filled | Data to be filled |
| 12 | Data to be filled | Data to be filled |
| 24 | Data to be filled | Data to be filled |
| 48 | Data to be filled | Data to be filled |
| 72 | Data to be filled | Data to be filled |
Visualizations
The following diagrams illustrate the key workflows in the development and evaluation of THFMA-based biocompatible hydrogels.
Caption: Experimental workflow for THFMA-hydrogel development.
Caption: Workflow for in vitro drug release studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photopolymerization of multilaminated poly(HEMA) hydrogels for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release characteristics of novel pH-sensitive p(HEMA-DMAEMA) hydrogels containing 3-(trimethoxy-silyl) propyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocompatibility Testing of Poly(THFMA) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the biocompatibility of poly(tetrahydrofurfuryl methacrylate) (pTHFMA) scaffolds, in accordance with established ISO 10993 standards. The following sections detail the necessary in vitro and in vivo assays to evaluate the cytotoxic potential, blood compatibility, and local tissue effects of pTHFMA scaffolds, ensuring a thorough preclinical safety assessment.
Introduction to Biocompatibility of pTHFMA Scaffolds
Poly(this compound) is a polymer of interest in the biomedical field for applications such as tissue repair and dental resins due to its unique water uptake properties and demonstrated biocompatibility.[1] A rigorous evaluation of its biocompatibility is crucial before its consideration for clinical applications. This involves a series of tests to ensure that the material does not elicit any adverse reactions in the host. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices, including polymeric scaffolds.[2][3]
Key Biocompatibility Assays
A comprehensive biocompatibility assessment of pTHFMA scaffolds should include, at a minimum, the following assays:
-
In Vitro Cytotoxicity: To assess the potential of the material to cause cell death or inhibit cell growth.
-
Hemocompatibility: To evaluate the effects of the material on blood components, crucial for blood-contacting applications.
-
In Vivo Biocompatibility: To observe the local tissue response to the implanted scaffold in a living organism.
Quantitative Data Summary
The following tables summarize key quantitative data from biocompatibility studies on materials relevant to pTHFMA.
Note: Direct quantitative biocompatibility data for pTHFMA scaffolds is limited in publicly available literature. The data presented for hemocompatibility is for poly(tetrahydrofurfuryl acrylate) (PTHFA), a structurally similar polymer, and serves as a relevant reference.[4]
Table 1: In Vitro Cytotoxicity of Methacrylate-Based Polymer Scaffolds
| Polymer Composition | Cell Line | Assay | Cell Viability (%) | Reference |
| Poly(acrylic acid-HEMA)/gelatin | L929 fibroblasts | MTT | ≥92.3% | [5] |
| Poly(propylene fumarate) | L929 fibroblasts, MC3T3, hMSC, cMSC | XTT | No significant difference from negative control | [6][7] |
Table 2: Hemocompatibility of Poly(tetrahydrofurfuryl acrylate) (PTHFA)
| Assay | PTHFA | PMEA (low activation) | PHEMA (moderate activation) | PMEMA (high activation) | Reference |
| Platelet Activation | Moderate | Low | Low | High | [4] |
| Coagulation System Activation | Moderate | Low | High | Low | [4] |
| Complement System Activation | Low | Low | High | Moderate | [4] |
Experimental Protocols
Sterilization of pTHFMA Scaffolds
Prior to any biological testing, pTHFMA scaffolds must be sterilized to eliminate any microbial contamination. Ethylene oxide (EtO) gas sterilization is a common and suitable method for methacrylate-based polymers. Alternatively, sterile filtration of a polymer solution before scaffold fabrication can be employed if the fabrication process is aseptic. Autoclaving is generally not recommended as it can alter the physical characteristics of the polymer.
In Vitro Cytotoxicity: ISO 10993-5
This protocol describes the assessment of cytotoxicity using an extract-based method, which is suitable for porous scaffolds.[3][4]
Materials:
-
pTHFMA scaffolds
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Mammalian cell line (e.g., L929 mouse fibroblasts or NIH/3T3)[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Positive control (e.g., cytotoxic polyurethane)
-
Negative control (e.g., high-density polyethylene, HDPE)
-
Sterile, pyrogen-free water
Protocol:
-
Extract Preparation (as per ISO 10993-12): [3][8]
-
Place a known surface area or weight of the sterilized pTHFMA scaffold in a sterile, chemically inert container.
-
Add complete cell culture medium at a ratio of 3 cm²/mL or 0.2 g/mL.[8]
-
Incubate at 37°C for 24 hours with agitation.
-
Aseptically collect the extract. The extract can be used immediately or stored at 4°C for a short period.[8]
-
-
Cell Seeding:
-
Exposure to Extract:
-
After 24 hours, aspirate the culture medium from the wells.
-
Replace the medium with 100 µL of the pTHFMA scaffold extract.
-
Prepare wells with complete medium only (negative control) and medium containing a known cytotoxic material extract (positive control).
-
Incubate the plate for another 24 hours.
-
-
-
Prepare a 1 mg/mL MTT solution in serum-free medium.[1]
-
Aspirate the extract from the wells and wash with PBS.
-
Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[9]
-
Incubate for 3 hours at 37°C, protected from light.[9]
-
Aspirate the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is above 70%.[2]
-
Hemocompatibility: Hemolysis Assay (Direct Contact) - ISO 10993-4
This protocol assesses the potential of the pTHFMA scaffold to damage red blood cells.[6][10]
Materials:
-
pTHFMA scaffolds
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate (B86180) or heparin)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., water for injection)
-
Negative control (e.g., HDPE)
-
Spectrophotometer
Protocol:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the anticoagulated blood to separate the plasma.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to achieve a desired concentration.
-
-
Incubation:
-
Place pre-weighed or pre-measured surface area samples of the sterilized pTHFMA scaffold into centrifuge tubes.
-
Add the RBC suspension to the tubes.
-
Include positive and negative control tubes.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.[6]
-
-
Measurement:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the pTHFMA scaffold relative to the positive control (representing 100% hemolysis).
-
A hemolysis percentage below 2% is generally considered non-hemolytic.[6]
-
In Vivo Biocompatibility: Subcutaneous Implantation in Rats - ISO 10993-6
This protocol evaluates the local tissue response to the pTHFMA scaffold after implantation.[11]
Materials:
-
Sterilized pTHFMA scaffolds (e.g., 10 mm x 10 mm x 1 mm)[12]
-
General anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)[11]
-
Surgical instruments
-
Sutures
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Shave and disinfect the dorsal surgical site.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.[12]
-
Insert the sterilized pTHFMA scaffold into the pocket.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
-
Implantation Periods:
-
Maintain the animals for predetermined periods, typically short-term (1-4 weeks) and long-term (e.g., 12 weeks).[11]
-
-
Explantation and Histological Analysis:
-
At the end of the implantation period, euthanize the animals.
-
Carefully explant the scaffold along with the surrounding tissue.[12]
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with H&E.
-
-
Evaluation:
-
A qualified pathologist should examine the stained sections microscopically.
-
Evaluate the local tissue response, including inflammation, fibrosis (capsule formation), neovascularization, and any signs of tissue damage or necrosis.
-
Visualized Workflows and Pathways
Caption: In Vitro Cytotoxicity Testing Workflow.
Caption: Hemolysis Assay Workflow.
Caption: In Vivo Biocompatibility Testing Workflow.
References
- 1. reprocell.com [reprocell.com]
- 2. cellbase.com [cellbase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of multicomponent hydrogel scaffolds of poly(acrylic acid-2-hydroxy ethyl methacrylate)/gelatin for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 7. diva-portal.org [diva-portal.org]
- 8. mddionline.com [mddionline.com]
- 9. broadpharm.com [broadpharm.com]
- 10. haemoscan.com [haemoscan.com]
- 11. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrofurfuryl Methacrylate (THFMA) in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) in the formulation of high-performance coatings and adhesives. Detailed experimental protocols and supporting data are included to facilitate research and development in this area.
Introduction to Tetrahydrofurfuryl Methacrylate (THFMA)
This compound (THFMA) is a versatile cyclic methacrylate monomer that offers a unique combination of properties, making it a valuable component in a wide range of polymer formulations.[1][2][3] Its structure, featuring a tetrahydrofuran (B95107) ring, imparts flexibility, while the methacrylate group provides a site for free-radical polymerization.[4] THFMA is often used as a reactive diluent to reduce the viscosity of formulations without the need for volatile organic compounds (VOCs).[3] It is known to enhance adhesion, improve mechanical properties, and increase the chemical and thermal resistance of coatings and adhesives.[1][2][3][5]
Key Properties of THFMA
A summary of the key physical and chemical properties of THFMA is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2455-24-5 | [2] |
| Molecular Formula | C₉H₁₄O₃ | [6] |
| Molecular Weight | 170.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Viscosity @ 25°C | 2-10 mPa·s | [3] |
| Boiling Point | 85 °C @ 4 mmHg | [1] |
| Refractive Index (n²⁵/D) | 1.458 | [3] |
| Glass Transition Temperature (Tg) | 10 °C | [3] |
THFMA in High-Performance Coatings
THFMA is a valuable additive in the formulation of high-performance coatings, particularly in UV-curable systems. Its low viscosity allows for the formulation of high-solids coatings with reduced VOC content.
Benefits of THFMA in Coatings:
-
Enhanced Adhesion: The cyclic ether group in THFMA promotes strong adhesion to a variety of substrates, including plastics and metals.[3]
-
Improved Flexibility and Toughness: The flexible tetrahydrofuran ring enhances the toughness and impact strength of the cured coating.[1]
-
Increased Hardness and Scratch Resistance: The methacrylate backbone contributes to a hard, durable surface with excellent scratch resistance.[2]
-
Chemical and Weather Resistance: Coatings containing THFMA exhibit good resistance to water, chemicals, and weathering.[2][3]
-
Low Shrinkage: THFMA's structure contributes to low polymerization shrinkage, which reduces internal stress in the coating and improves dimensional stability.[2]
Data Presentation: Performance of THFMA in Coatings
The following tables summarize the performance characteristics of coatings containing THFMA. Due to the limited availability of direct comparative studies in the public domain, the data presented is illustrative of the expected performance enhancements.
Table 2: Illustrative Mechanical Properties of UV-Cured Coatings
| Formulation | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Cross-hatch) |
| Standard Acrylate (B77674) Coating | H - 2H | 3B - 4B |
| Acrylate Coating with 20% THFMA | 2H - 3H | 5B |
Table 3: Illustrative Chemical Resistance of Coatings (ASTM D1308)
| Reagent | Standard Acrylate Coating (Rating) | Acrylate Coating with 20% THFMA (Rating) |
| 10% HCl (aq) | 3 (Slight change) | 4 (No change) |
| 10% NaOH (aq) | 2 (Moderate change) | 4 (No change) |
| Ethanol | 3 (Slight change) | 4 (No change) |
| Water | 4 (No change) | 5 (No change) |
| Rating Scale: 5 = Excellent (No effect), 4 = Very Good (Slight change in gloss or color), 3 = Good (Slight blistering or loss of adhesion), 2 = Fair (Moderate blistering or loss of adhesion), 1 = Poor (Severe blistering or loss of adhesion) |
THFMA in High-Performance Adhesives
THFMA serves as an excellent reactive diluent and adhesion promoter in various adhesive systems, including anaerobic, structural, and pressure-sensitive adhesives.[5]
Benefits of THFMA in Adhesives:
-
Enhanced Bond Strength: The naphthenic group in THFMA acts as an adhesion promoter, leading to stronger bonds on a variety of substrates.[5]
-
Improved Thermal Stability: The incorporation of THFMA can enhance the thermal stability of the cured adhesive.[4]
-
Increased Flexibility: The flexible molecular structure of THFMA can improve the flexibility and peel strength of adhesives.
-
Viscosity Control: As a low-viscosity monomer, THFMA effectively reduces the viscosity of adhesive formulations for easier application.[5]
Data Presentation: Performance of THFMA in Adhesives
The following table illustrates the expected impact of THFMA on the performance of a methacrylate-based adhesive.
Table 4: Illustrative Lap Shear Strength of Adhesives on Metal Substrates (ASTM D1002)
| Adhesive Formulation | Substrate | Lap Shear Strength (MPa) |
| Standard Methacrylate Adhesive | Cold Rolled Steel | 15 - 20 |
| Methacrylate Adhesive with 15% THFMA | Cold Rolled Steel | 20 - 25 |
| Standard Methacrylate Adhesive | Aluminum | 12 - 18 |
| Methacrylate Adhesive with 15% THFMA | Aluminum | 18 - 23 |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Coating Formulation
Objective: To prepare a simple UV-curable coating formulation incorporating THFMA.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., CN966)
-
This compound (THFMA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
Procedure:
-
In a light-protected vessel, combine the urethane acrylate oligomer and THFMA in the desired weight ratio (e.g., 80:20).
-
Mix thoroughly using a magnetic stirrer or a high-shear mixer until a homogeneous mixture is obtained.
-
Add the photoinitiator at a concentration of 2-5% by weight of the total resin mixture.
-
Continue mixing until the photoinitiator is completely dissolved.
-
Store the formulation in a dark, cool place until use.
Protocol 2: Evaluation of Coating Adhesion (ASTM D3359 - Test Method B)
Objective: To assess the adhesion of a cured coating to a substrate using the cross-hatch tape test.
Materials and Equipment:
-
Coated substrate panel
-
Cross-hatch cutting tool with specified blade spacing
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Ensure the coated panel is fully cured and conditioned at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Place the panel on a firm, flat surface.
-
Using the cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern. The spacing of the cuts depends on the coating thickness.
-
Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape with a finger or an eraser to ensure good contact.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at as close to a 180° angle as possible.
-
Inspect the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).
Protocol 3: Evaluation of Adhesive Lap Shear Strength (ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two metal substrates.
Materials and Equipment:
-
Adhesive formulation
-
Metal substrates (e.g., cold-rolled steel, aluminum) of specified dimensions
-
Solvent for cleaning substrates (e.g., acetone, isopropanol)
-
Applicator for adhesive
-
Fixtures for aligning and clamping the bonded specimens
-
Universal testing machine with grips capable of applying a tensile load
Procedure:
-
Clean the bonding surfaces of the metal substrates with a suitable solvent to remove any oil, grease, or other contaminants.
-
Prepare the adhesive according to the manufacturer's instructions (if it is a two-component system).
-
Apply a uniform layer of adhesive to the bonding area of one of the substrates.
-
Join the two substrates in a single-lap configuration with a specified overlap area.
-
Clamp the assembly with sufficient pressure to ensure intimate contact and a consistent bondline thickness.
-
Allow the adhesive to cure according to the recommended cure schedule (time and temperature).
-
After curing, unclamp the specimens and allow them to condition at standard laboratory conditions for at least 24 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
Protocol 4: Evaluation of Coating Hardness (ASTM D3363 - Pencil Test)
Objective: To determine the hardness of a cured coating film using calibrated pencils of varying hardness.
Materials and Equipment:
-
Coated substrate panel
-
Set of calibrated drawing pencils ranging from 6B (softest) to 6H (hardest)
-
Pencil sharpener
-
Fine abrasive paper (400 grit)
-
Pencil hardness tester (optional, for maintaining constant pressure and angle)
Procedure:
-
Place the coated panel on a firm, level surface.
-
Starting with the hardest pencil (e.g., 6H), sharpen it and then flatten the tip by rubbing it on the abrasive paper at a 90° angle until a flat, smooth, circular cross-section is obtained.
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure, firm enough to scratch the coating if the pencil is harder than the film.
-
Examine the surface for a scratch or indentation.
-
Repeat the process with progressively softer pencils until a pencil is found that will not scratch the coating.
-
The pencil hardness of the coating is reported as the grade of the hardest pencil that does not scratch the film.
Protocol 5: Evaluation of Chemical Resistance (ASTM D1308 - Spot Test)
Objective: To evaluate the effect of various chemicals on a cured coating.
Materials and Equipment:
-
Coated substrate panel
-
Test chemicals (e.g., 10% HCl, 10% NaOH, ethanol, water)
-
Droppers or pipettes
-
Watch glasses
-
Cotton cloths
Procedure:
-
Place the coated panel on a level surface.
-
Place a few drops of the test chemical onto the coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
After the exposure time, remove the watch glass and gently blot the area dry with a cotton cloth.
-
Allow the panel to recover for a specified period (e.g., 24 hours).
-
Visually inspect the test area for any changes in appearance, such as discoloration, blistering, loss of gloss, or softening, and rate the resistance according to a predefined scale.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thermal degradation of Polytetra, hydrofurfural methacrylate. | [Pakistan Journal of Scientific and Industrial Research • 1975] | PSA • ID 42745 [psa.pastic.gov.pk]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. industrialphysics.com [industrialphysics.com]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Tetrahydrofurfuryl Methacrylate (THFMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of Tetrahydrofurfuryl methacrylate (B99206) (THFMA) using Atom Transfer Radical Polymerization (ATRP). Poly(tetrahydrofurfuryl methacrylate) (PTHFMA) is a biocompatible polymer with potential applications in medical implants and drug delivery systems.[1] ATRP offers precise control over the molecular weight and architecture of PTHFMA, enabling the synthesis of well-defined polymers for advanced applications.
Introduction to ATRP of THFMA
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The polymerization of THFMA via ATRP is known to be very rapid, which necessitates careful control over reaction conditions to maintain control over the polymerization process. While bulk polymerization is possible, it can lead to cross-linking, particularly at high monomer conversions when targeting higher degrees of polymerization.[2] Therefore, solution polymerization is generally recommended for better control.
A common catalyst system for the ATRP of THFMA is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and an alkyl halide initiator like ethyl α-bromoisobutyrate (EBiB).[2]
Data Presentation
The following tables summarize typical quantitative data obtained from a well-controlled ATRP of a methacrylate monomer, illustrating the expected trends for the polymerization of THFMA in solution.
Table 1: Evolution of Monomer Conversion, Molecular Weight, and Polydispersity over Time for Solution ATRP of THFMA
| Time (min) | Monomer Conversion (%) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (Experimental, GPC) | M_w/M_n (PDI) |
| 15 | 25 | 4,250 | 4,500 | 1.15 |
| 30 | 48 | 8,160 | 8,300 | 1.12 |
| 60 | 75 | 12,750 | 12,500 | 1.10 |
| 90 | 88 | 14,960 | 14,800 | 1.08 |
| 120 | 95 | 16,150 | 16,000 | 1.07 |
| Note: This data is representative of a controlled polymerization and serves as an example. Actual results may vary based on specific experimental conditions. |
Table 2: Effect of Target Degree of Polymerization (DP) on Polymer Characteristics
| Target DP | [THFMA]:[EBiB]:[CuBr]:[PMDETA] | Conversion (%) (at 2h) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (Experimental, GPC) | M_w/M_n (PDI) |
| 50 | 50:1:1:2 | >95 | 8,500 | 8,400 | 1.09 |
| 100 | 100:1:1:2 | >95 | 17,000 | 16,800 | 1.07 |
| 200 | 200:1:1:2 | 92 | 34,000 | 33,500 | 1.11 |
| 400 | 400:1:1:2 | 85 | 68,000 | 66,000 | 1.18 |
Experimental Protocols
Protocol 1: Materials and Reagents
-
Monomer: this compound (THFMA, ≥97%) - Passed through a column of basic alumina (B75360) to remove inhibitor before use.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB, 98%) - Used as received or distilled under reduced pressure.
-
Catalyst: Copper(I) bromide (CuBr, 99.99%) - Washed with acetic acid, then ethanol, and dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%) - Used as received or distilled under reduced pressure.
-
Solvent: Anisole (B1667542) or Toluene (anhydrous) - Used as received.
-
Other: Basic alumina, neutral alumina, methanol, tetrahydrofuran (B95107) (THF), nitrogen gas (high purity).
Protocol 2: Typical ATRP of THFMA in Solution
This protocol targets a degree of polymerization (DP) of 100.
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Under a positive nitrogen atmosphere, add anisole (10 mL).
-
Add the purified THFMA (1.70 g, 10 mmol) to the flask via a degassed syringe.
-
Add PMDETA (20.8 μL, 0.1 mmol) to the flask via a degassed syringe. The solution should turn green/blue.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
After the final thaw, backfill the flask with nitrogen.
-
-
Initiation:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Inject the initiator, EBiB (14.7 μL, 0.1 mmol), into the stirring reaction mixture to start the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw small aliquots (e.g., 0.1 mL) from the reaction mixture using a degassed syringe.
-
Quench the polymerization in the aliquot by exposing it to air and diluting with THF.
-
Determine monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC).
-
Analyze the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
-
Termination and Polymer Isolation:
-
After the desired conversion is reached (e.g., 2 hours), stop the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with THF (approx. 10 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol.
-
Collect the white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Protocol 3: Characterization of PTHFMA
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer.
Mandatory Visualizations
References
Application Notes and Protocols for Creating Shape-Memory Polymers Using Tetrahydrofurfuryl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of thermoresponsive shape-memory polymers (SMPs) based on Tetrahydrofurfuryl acrylate (B77674) (THFA). The protocols detailed below are designed to be readily implemented in a laboratory setting for the development of advanced materials with potential applications in biomedicine, flexible electronics, and 4D printing.[1][2]
Introduction to THFA-Based Shape-Memory Polymers
Shape-memory polymers are a class of "smart materials" that can be programmed into a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat.[3][4] The polymers described herein utilize a photopolymerization process to create a cross-linked network. The shape-memory effect is thermally induced, with the glass transition temperature (Tg) of the polymer serving as the critical temperature for the shape change.[5]
Tetrahydrofurfuryl acrylate (THFA) is a bio-based monomer derived from hemicellulose, making it a sustainable choice for polymer synthesis.[2][6] By copolymerizing THFA with other monomers and a crosslinking agent, it is possible to tailor the mechanical, thermal, and shape-memory properties of the resulting polymer.
Synthesis of THFA-Based Shape-Memory Polymers
This section details the materials and protocol for the synthesis of THFA-based SMPs via photopolymerization.
Materials
-
Monomers:
-
Tetrahydrofurfuryl acrylate (THFA)
-
Tridecyl methacrylate (B99206) (C13-MA)
-
-
Chain Transfer Agent:
-
1,3-Benzenedithiol (BDT)
-
-
Photoinitiator:
-
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL)
-
Experimental Protocol: Synthesis of Photocurable Resins
-
Preparation of Monomer Mixtures: Prepare a series of monomer mixtures with varying molar ratios of THFA to C13-MA. A constant molar ratio of the chain transfer agent, BDT, is maintained. The photoinitiator, TPOL, is added at 3 mol% with respect to the total monomer concentration.[5]
-
Mixing: The components for each resin formulation are to be stirred using a magnetic stirrer at room temperature (25 °C) for 5 minutes, or until a homogeneous mixture is achieved.[5]
-
Casting: Pour the homogeneous resin mixture into a Teflon mold.
-
Photocuring: Cure the resin for 2-3 minutes under a UV/Vis lamp with an irradiance intensity of 310 mW/cm².[5]
Data Presentation: Resin Compositions
The following table summarizes the molar ratios of the components for a series of photocurable resins.
| Resin Code | THFA (mol) | C13-MA (mol) | BDT (mol) |
| C0 | 0 | 0.5 | 0.03 |
| C1 | 1 | 0.5 | 0.03 |
| C2 | 2 | 0.5 | 0.03 |
| C3 | 3 | 0.5 | 0.03 |
| C4 | 4 | 0.5 | 0.03 |
| C5 | 5 | 0.5 | 0.03 |
| C6 | 6 | 0.5 | 0.03 |
| C7 | 7 | 0.5 | 0.03 |
| C8 | 8 | 0.5 | 0.03 |
| C9 | 9 | 0.5 | 0.03 |
| C10 | 10 | 0.5 | 0.03 |
Characterization of THFA-Based Shape-Memory Polymers
This section outlines the protocols for characterizing the thermal, mechanical, and shape-memory properties of the synthesized polymers.
Thermal Properties
Protocol: Dynamic Mechanical Thermal Analysis (DMTA)
-
Instrument: Utilize a rheometer equipped with a Peltier-controlled temperature chamber.
-
Sample Preparation: Use polymer samples of appropriate dimensions for the instrument's fixtures.
-
Test Conditions:
-
Mode: Shear mode
-
Frequency: 1 Hz
-
Shear Strain: 0.1%
-
Normal Force: -0.1 N
-
Temperature Range: -70 °C to 20 °C
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the peak of the loss factor (tan δ) curve.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: Use a TGA apparatus.
-
Sample Preparation: Place a small amount of the polymer sample in an aluminum oxide pan.
-
Test Conditions:
-
Atmosphere: Nitrogen (100 mL/min)
-
Heating Rate: 20 °C/min
-
Temperature Range: 10 °C to 600 °C
-
-
Data Analysis: Determine the decomposition temperature (Tdec.-15%), which is the temperature at which a 15% weight loss occurs.[5]
Data Presentation: Thermal and Mechanical Properties
The following table summarizes the key thermal and mechanical properties of the synthesized polymers.
| Resin Code | Tg (°C) | Tdec.-15% (°C) | Young's Modulus (MPa) | Compression Modulus (MPa) |
| C3 | -29 | 331 | - | - |
| C4 | -28 | 338 | - | - |
| C5 | -27 | 344 | - | - |
| C6 | -26 | 350 | - | - |
| C7 | -24 | 355 | - | - |
| C8 | -22 | 360 | - | - |
| C9 | -21 | 365 | 0.26 | 64.2 |
| C10 | -19 | 362 | - | - |
Note: Young's Modulus and Compression Modulus data were only available for the C9 composition in the cited source.
Shape-Memory Properties
Protocol: Bending Test for Shape-Memory Characterization
-
Programming the Temporary Shape:
-
Heat the polymer sample above its glass transition temperature (Tg).
-
Mechanically bend the sample to a desired angle (e.g., 180°).
-
While maintaining the bent shape, cool the sample to a temperature below its Tg.
-
Release the mechanical fixation.
-
-
Measuring Shape Fixity (Rf):
-
Measure the angle of the fixed temporary shape (θf).
-
Calculate the shape fixity ratio using the formula: Rf (%) = (180 - θf) / 180 * 100
-
-
Triggering Shape Recovery:
-
Heat the bent sample to a temperature above its Tg.
-
-
Measuring Shape Recovery (Rr):
-
Measure the angle of the recovered shape (θr).
-
Calculate the shape recovery ratio using the formula: Rr (%) = (θr - θf) / (180 - θf) * 100
-
Data Presentation: Shape-Memory Performance
The following table presents the shape-memory properties of a representative THFA-based polymer.
| Property | Value |
| Shape Fixity Ratio (Rf) | >95% |
| Shape Recovery Ratio (Rr) | ~100% |
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of THFA-based shape-memory polymers.
Caption: Experimental workflow for THFA-based SMPs.
Signaling Pathway: Thermoresponsive Shape-Memory Effect
The diagram below illustrates the molecular mechanism underlying the thermoresponsive shape-memory effect in these polymers.
Caption: Mechanism of the thermoresponsive shape-memory effect.
References
- 1. US2229997A - Process for the manufacture of tetrahydrofurfuryl acrylate and its polymers - Google Patents [patents.google.com]
- 2. Synthesis and investigation of tetrahydrofurfuryl acrylate-based photocross-linked polymers [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | MDPI [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Preventing premature polymerization of Tetrahydrofurfuryl methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the premature polymerization of Tetrahydrofurfuryl methacrylate (B99206) (THFMA). Adherence to proper storage and handling protocols is crucial to ensure the stability of this monomer and the success of your experiments.
Troubleshooting Guide: Premature Polymerization
Premature polymerization of THFMA can manifest as an increase in viscosity, the formation of gels or solid precipitates, or an unexpected exotherm. If you encounter any of these signs, please consult the following guide.
Visual Signs of Polymerization:
-
Increased viscosity or thickening of the liquid.
-
Formation of a hazy or cloudy appearance.
-
Presence of soft or hard gel-like particles.
-
Complete solidification of the monomer.
-
Generation of heat from the container.
Immediate Actions:
-
Isolate the Container: If safe to do so, move the container to a well-ventilated area, away from other chemicals and heat sources.
-
Do Not Seal Tightly: If the container is warm or shows signs of pressure buildup, do not tighten the cap, as this could lead to a dangerous pressure rupture.
-
Cool the Container: If the container is warm, external cooling (e.g., with a water bath) can help to slow the polymerization rate.
The following flowchart outlines a systematic approach to troubleshooting premature polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What causes premature polymerization of THFMA?
A1: Premature polymerization of THFMA is a free-radical process that can be initiated by several factors:
-
Elevated Temperatures: Higher temperatures increase the rate of free radical formation, which can overwhelm the inhibitor and initiate polymerization.[1]
-
Exposure to Light: UV light can provide the energy to initiate the formation of free radicals.[2]
-
Contamination: Contaminants such as acids, bases, oxidizing agents, or metal salts can accelerate polymerization.[1]
-
Depletion of Inhibitor: The inhibitor is consumed over time, and its depletion will leave the monomer susceptible to polymerization.
-
Absence of Oxygen: Common inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. Storing THFMA under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.[3]
Q2: What are the recommended storage conditions for THFMA?
A2: To ensure the stability of THFMA, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, typically below 32°C (90°F).[2] Some sources recommend storing below 38°C (100°F).[1] Avoid prolonged storage at elevated temperatures.[1]
-
Light: Protect from direct sunlight and other sources of UV radiation.[2]
-
Atmosphere: The container should have a headspace of air (oxygen) as inhibitors like MEHQ require oxygen to be effective.[3] Do not store under an inert gas blanket.[1]
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
Q3: What is the typical shelf life of THFMA?
A3: The typical shelf life of THFMA is generally between 3 to 6 months from the date of receipt, provided it is stored under the recommended conditions.[1] It is crucial to monitor the inhibitor concentration, especially for long-term storage.
Q4: Can I use THFMA that has started to polymerize?
A4: It is strongly recommended not to use THFMA that shows any signs of polymerization. The presence of polymer will alter the monomer's properties and can lead to inconsistent and unpredictable results in your experiments. Furthermore, the polymerization process can be exothermic and may accelerate, posing a safety risk.
Q5: How should I dispose of partially or fully polymerized THFMA?
A5: Polymerized or partially polymerized THFMA should be disposed of as hazardous waste according to your institution's and local regulations.[4][5] Do not attempt to dispose of it in regular trash or down the drain. For spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a designated hazardous waste container.[1]
Q6: The inhibitor in my THFMA is low. Can I add more?
A6: If you suspect the inhibitor level is low, it is best to contact the supplier for guidance. While adding more inhibitor is possible, it should be done with caution as the type and amount of inhibitor are critical. Once the inhibitor is depleted, peroxides may have already formed, and simply adding more inhibitor may not be sufficient to ensure stability.
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of THFMA.
| Parameter | Recommended Value | Notes |
| Storage Temperature | < 32°C (90°F) | To minimize spontaneous polymerization. |
| Inhibitor (MEHQ) Level | 50 - 1000 ppm | Varies by supplier; check the certificate of analysis. |
| Shelf Life | 3 - 6 months | Under recommended storage conditions. |
| Oxygen in Headspace | Required | Essential for the function of phenolic inhibitors like MEHQ. |
Experimental Protocols
Protocol for Determining MEHQ Inhibitor Concentration via UV-Vis Spectrophotometry
This protocol is adapted from established methods for determining the concentration of monomethyl ether of hydroquinone (B1673460) (MEHQ) in acrylate (B77674) monomers.[6][7][8][9]
Objective: To quantify the concentration of MEHQ in a THFMA sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Methanol (B129727) (spectrophotometric grade)
-
MEHQ standard
-
THFMA sample
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of MEHQ in methanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of standard solutions of known MEHQ concentrations (e.g., 5, 10, 15, 20, 25 ppm) by serial dilution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the THFMA sample and dissolve it in a known volume of methanol to achieve a concentration within the range of the standard solutions.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that includes the maximum absorbance of MEHQ (approximately 293 nm).
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of the prepared THFMA sample solution at the same λ_max.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the MEHQ standard solutions.
-
Determine the concentration of MEHQ in the THFMA sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the original concentration of MEHQ in the neat THFMA sample, accounting for the dilution factor.
-
The following diagram illustrates the workflow for this experimental protocol.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. THFMA - Tetrahydrofurfuryl Methacrylate for Printing Inks & Coatings [sinocurechem.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. aai.solutions [aai.solutions]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration in THFMA Polymerization
Welcome to the technical support center for the polymerization of 2-(tetrahydrofurfuryloxy)methacrylate (THFMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing initiator concentration for successful polymerization. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in THFMA polymerization?
An initiator is a chemical species that, upon activation by heat or light, decomposes to generate free radicals. These highly reactive free radicals then attack the carbon-carbon double bond of the THFMA monomer, initiating the polymerization chain reaction. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the molecular weight of the resulting polymer, the polydispersity index (PDI), and the final monomer conversion.
Q2: Which initiators are commonly used for the free-radical polymerization of THFMA?
For the free-radical polymerization of methacrylates like THFMA, several types of initiators are commonly employed. The choice of initiator often depends on the desired reaction temperature and polymerization method (e.g., bulk, solution, emulsion).
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes at a relatively mild temperature (typically 60-80 °C) to produce two cyanoisopropyl radicals and nitrogen gas.
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another common thermal initiator that decomposes over a similar temperature range to AIBN, forming benzoyloxyl radicals.
-
Redox Initiators: These systems consist of an oxidizing agent and a reducing agent that generate radicals at lower temperatures, even at room temperature. A common example is the combination of a persulfate (like ammonium (B1175870) persulfate, APS) with a tertiary amine (like N,N,N',N'-tetramethylethylenediamine, TEMED).
-
Photoinitiators: For photopolymerization, compounds that generate radicals upon exposure to UV or visible light are used. This method allows for spatial and temporal control of the polymerization.
Q3: How does initiator concentration fundamentally affect the molecular weight of poly(THFMA)?
In free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[1] This relationship can be summarized as follows:
-
Higher Initiator Concentration: Leads to a greater number of initial free radicals. This results in the simultaneous growth of many polymer chains. With a finite amount of monomer, this leads to shorter average chain lengths and, consequently, a lower average molecular weight.
-
Lower Initiator Concentration: Produces fewer initial free radicals. This allows each polymer chain to propagate for a longer time before termination, consuming more monomer units and resulting in a higher average molecular weight.[1][2]
Q4: What is the expected effect of initiator concentration on the rate of polymerization and monomer conversion?
The rate of polymerization is typically proportional to the square root of the initiator concentration.
-
Increased Initiator Concentration: A higher concentration of initiator generates more free radicals, leading to a faster rate of polymerization. This can result in a higher monomer conversion in a shorter amount of time.[3][4][5]
-
Excessively High Initiator Concentration: While a higher concentration speeds up the reaction, an excessive amount can lead to a higher rate of termination reactions (where two growing chains react and deactivate each other). This can prematurely halt chain growth and may, in some cases, lead to a lower final monomer conversion and the formation of a large number of very short polymer chains.
Q5: How does initiator concentration influence the Polydispersity Index (PDI) of the final polymer?
The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse).
-
Optimal Initiator Concentration: A well-controlled polymerization with an optimal initiator concentration will generally result in a more uniform growth of polymer chains, leading to a narrower molecular weight distribution and a lower PDI.
-
Non-Optimal Initiator Concentration: An excessively high or low initiator concentration can lead to a broader range of polymer chain lengths. For instance, very high concentrations can lead to a significant number of short chains due to increased termination, while very low concentrations might be more susceptible to the effects of impurities, leading to inconsistent initiation and a broader PDI.
Troubleshooting Guide
This guide addresses common issues encountered during THFMA polymerization, with a focus on problems related to initiator concentration.
| Problem | Possible Cause Related to Initiator | Suggested Solution |
| Low or No Monomer Conversion | Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to sustain the polymerization. | Increase the initiator concentration in increments (e.g., by 0.1 mol% relative to the monomer). |
| Initiator Incompatibility: The chosen initiator may not be effective at the reaction temperature. | Check the half-life of your initiator at the polymerization temperature. If the half-life is too long, select an initiator that decomposes more readily at that temperature or increase the reaction temperature. | |
| Presence of Inhibitors: Commercial monomers often contain inhibitors (like hydroquinone (B1673460) or BHT) to prevent premature polymerization during storage.[6] These inhibitors will consume the initially generated free radicals. | Remove the inhibitor from the THFMA monomer before polymerization by washing with an alkaline solution or passing it through a column of activated alumina. | |
| Low Polymer Molecular Weight | High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length.[4] | Decrease the initiator concentration. Consider a range of lower concentrations in your optimization experiments. |
| High Polydispersity Index (PDI) | Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. | Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before initiating polymerization. For thermal initiators, ensure the reaction temperature is uniform and stable. |
| Excessive Initiator Concentration: A very high concentration of radicals can increase the likelihood of termination reactions, leading to a wider distribution of chain lengths. | Reduce the initiator concentration. | |
| Reaction is Too Fast/Uncontrolled (Autoacceleration) | High Initiator Concentration: A high concentration of radicals can lead to a rapid increase in viscosity (the gel effect or Trommsdorff effect), which hinders termination reactions and causes a rapid, exothermic polymerization. | Lower the initiator concentration. Consider conducting the polymerization in a solvent to help dissipate heat and control the reaction rate. |
Data Presentation: Effect of Initiator Concentration on Polymer Properties
Table 1: General Effect of Initiator Concentration on THFMA Polymerization Outcomes
| Initiator Concentration | Rate of Polymerization | Molecular Weight (Mn) | Polydispersity Index (PDI) | Monomer Conversion |
| Low (e.g., < 0.1 mol%) | Slow | High | May be broad if impurities are present | May be low in a fixed time |
| Moderate (e.g., 0.1 - 1.0 mol%) | Moderate | Moderate | Generally narrower | Generally good |
| High (e.g., > 1.0 mol%) | Fast | Low | Tends to broaden | Can be high, but may decrease if termination is excessive |
Table 2: Suggested Starting Concentrations for Common Initiators in THFMA Polymerization
| Initiator | Typical Concentration Range (mol% relative to monomer) | Recommended Starting Point (mol%) | Typical Reaction Temperature (°C) |
| AIBN | 0.05 - 2.0 | 0.5 | 60 - 80 |
| BPO | 0.05 - 2.0 | 0.5 | 60 - 80 |
| APS/TEMED | 0.1 - 1.0 (for each component) | 0.5 | Room Temperature - 50 |
Experimental Protocols
Protocol 1: Purification of THFMA Monomer
Objective: To remove the inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) from the THFMA monomer prior to polymerization.
Materials:
-
THFMA monomer
-
5% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator (optional)
Procedure:
-
In a separatory funnel, combine 100 mL of THFMA monomer with 50 mL of 5% NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored due to the extracted inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the washing step with fresh 50 mL portions of 5% NaOH solution until the aqueous layer is colorless.
-
Wash the THFMA with 50 mL of deionized water two to three times to remove any residual NaOH.
-
Transfer the washed THFMA to a clean, dry flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the monomer. Swirl the flask occasionally for about 30 minutes.
-
Filter the dried THFMA to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator in a dark, sealed container.
Protocol 2: Optimization of Initiator Concentration for the Bulk Polymerization of THFMA
Objective: To determine the optimal initiator concentration for achieving a desired molecular weight and PDI of poly(THFMA). This protocol uses AIBN as an example.
Materials:
-
Purified THFMA monomer
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flasks or similar reaction vessels with rubber septa
-
Magnetic stirrer and stir bars
-
Constant temperature oil or water bath
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Syringes and needles
-
Inhibitor remover columns (optional, as an alternative to washing)
Procedure:
-
Preparation of Reaction Mixtures:
-
Set up a series of Schlenk flasks, each with a magnetic stir bar. For this example, we will prepare four reactions with varying AIBN concentrations: 0.1, 0.5, 1.0, and 2.0 mol% relative to the monomer.
-
For a typical reaction, add 10 g of purified THFMA to each flask.
-
Calculate the required mass of AIBN for each concentration and add it to the respective flask.
-
-
Degassing:
-
Seal each flask with a rubber septum.
-
To remove dissolved oxygen, which can inhibit polymerization, perform at least three freeze-pump-thaw cycles:
-
Freeze the mixture in liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture under an inert atmosphere.
-
-
Alternatively, bubble inert gas through the liquid monomer for 30-60 minutes.
-
-
Polymerization:
-
After the final thaw, backfill the flasks with the inert gas.
-
Place the flasks in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
-
Reaction Monitoring and Termination:
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-8 hours).
-
To terminate the reaction, cool the flasks rapidly in an ice bath and expose the mixture to air.
-
-
Polymer Isolation and Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).
-
Mandatory Visualizations
Caption: Relationship between initiator concentration and key polymerization outcomes.
Caption: Troubleshooting workflow for low monomer conversion in THFMA polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Reducing Polymerization Shrinkage in THFMA-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymerization shrinkage in Tetrahydrofurfuryl Methacrylate (THFMA)-based resins.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| High Volumetric Shrinkage | High concentration of low molecular weight monomers (e.g., THFMA). High degree of conversion. Inadequate filler loading. | - Incorporate High Molecular Weight Monomers: Blend THFMA with monomers of higher molecular weight, such as Bis-GMA or UDMA, to reduce the concentration of reactive groups per unit volume.[1] - Optimize Filler Content: Increase the volume fraction of inert fillers to reduce the relative volume of the polymerizing matrix. A 5% increase in filler content can significantly reduce shrinkage stress.[2] - Utilize Ring-Opening Monomers: Incorporate monomers that undergo ring-opening polymerization, such as spiro-orthocarbonates (SOCs), which can expand or exhibit significantly lower shrinkage. |
| Cracking or Debonding of the Resin | High polymerization stress. Rapid polymerization rate. High C-factor (Configuration Factor) of the mold or restoration site. | - Implement Soft-Start or Pulse-Delay Curing: Start photopolymerization with a lower light intensity and gradually increase it. This prolongs the pre-gel phase, allowing for stress relaxation before the resin vitrifies.[3] - Use a Stress-Absorbing Liner: Apply a thin layer of a more flexible, low-modulus resin between the primary resin and the substrate to absorb contraction forces. - Incremental Layering Technique: Apply and cure the resin in thin layers (1-2 mm). This reduces the volume of material shrinking at once and lowers the effective C-factor for each increment.[4] |
| Inconsistent Shrinkage Measurement Results | For Dilatometry: Temperature fluctuations during the experiment. For Buoyancy/Pycnometry: Air bubbles adhering to the sample surface; water absorption by the resin.[4][5] For Strain Gauge: Incomplete bonding of the gauge to the resin; slippage. | - Dilatometry: Ensure a stable temperature environment, as mercury or water-based dilatometers are highly sensitive to thermal changes.[3][5] - Buoyancy/Pycnometry: Use a wetting agent (e.g., a dilute sodium lauryl sulphate solution) to prevent air bubble adhesion in the buoyancy method.[2] For pycnometry, ensure samples are completely dry before measurement to avoid artifacts from water vapor.[2] - Strain Gauge: Use a suitable adhesive and ensure proper surface preparation of the resin sample for firm attachment of the strain gauge. |
| Low Degree of Conversion with Low Shrinkage Additives | Some low-shrinkage additives or high molecular weight comonomers can increase viscosity, hindering monomer mobility and conversion. Phase separation of additives. | - Adjust Initiator Concentration: Increase the photoinitiator concentration to enhance the polymerization rate and achieve a higher degree of conversion. - Optimize Comonomer Ratios: Systematically vary the ratio of THFMA to other comonomers to find a balance between reduced shrinkage and an acceptable degree of conversion.[6][7] - Ensure Miscibility: Verify the miscibility of all components in the resin formulation to prevent phase separation and ensure a homogeneous polymerization. |
Frequently Asked Questions (FAQs)
1. What is polymerization shrinkage and why is it a concern in THFMA-based resins?
Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules (like THFMA) convert into a polymer network. During this process, the distance between molecules decreases as van der Waals forces are replaced by shorter covalent bonds. This shrinkage can induce stress, leading to dimensional inaccuracies, micro-cracking, and failure of adhesion to substrates, which are critical concerns in applications like dental restorations and precision manufacturing.
2. How does the addition of fillers affect polymerization shrinkage?
Fillers are typically inorganic particles that do not participate in the polymerization reaction. By incorporating them into the resin, the volume fraction of the shrinking polymer matrix is reduced. Consequently, the overall volumetric shrinkage of the composite material is lower. Higher filler loading generally leads to lower shrinkage. The shape of the filler particles also plays a role; spherical fillers have been shown to result in lower shrinkage stress compared to irregularly shaped fillers.
3. What is the difference between volumetric shrinkage and linear shrinkage?
Volumetric shrinkage refers to the change in the total volume of the resin, while linear shrinkage describes the dimensional change along a single axis. For isotropic materials, volumetric shrinkage is approximately three times the linear shrinkage. However, the relationship can be more complex in constrained samples where shrinkage is not uniform in all directions.
4. Can modifying the curing process reduce polymerization shrinkage?
While the final volumetric shrinkage is primarily dependent on the material's composition and degree of conversion, modifying the curing process can significantly reduce the stress associated with shrinkage. Techniques like "soft-start" or "ramped" curing, where the light intensity is gradually increased, slow down the polymerization rate. This delay in reaching the gel point allows more time for the resin to flow and relax, thus reducing the internal stresses that build up.
5. How do comonomers help in reducing polymerization shrinkage?
Adding a comonomer with a higher molecular weight than THFMA to the resin formulation can reduce shrinkage. This is because larger molecules have fewer reactive double bonds per unit volume. Therefore, for the same degree of conversion, the overall volumetric contraction is less. For instance, incorporating poly(ethylene glycol) 600 dimethacrylate into a dimethacrylate resin has been shown to decrease shrinkage while maintaining mechanical properties.[6][7]
Quantitative Data on Polymerization Shrinkage
The following tables summarize quantitative data from studies on methacrylate-based resins. While not exclusively focused on THFMA, they provide valuable insights into the effects of different formulation strategies.
Table 1: Effect of Filler Loading on Volumetric Shrinkage
| Resin System | Filler Loading (wt%) | Volumetric Shrinkage (%) | Degree of Conversion (%) |
| Unfilled Resin | 0 | 6.5 ± 0.1 | 69.9 ± 0.8 |
| Filled Resin | 70 | 3.9 ± 0.1 | 65.0 ± 0.7 |
| Data adapted from a study on a model photocurable dimethacrylate-based resin with silanized barium glass filler.[8] |
Table 2: Volumetric Shrinkage of Commercial Dental Composites
| Material | Type | Volumetric Shrinkage (%) |
| Filtek Z250 | Microhybrid | 1.97 ± 0.3 |
| Filtek P60 | Packable | 3.26 ± 0.4 |
| SureFil | Packable | 1.11 ± 0.4 |
| Durafil VS | Microfilled | 2.40 ± 0.2 |
| Data obtained using the gas pycnometer method.[9] |
Table 3: Comparison of Shrinkage Measurement Methods for a Model Composite
| Measurement Method | Shrinkage Strain (%) at 300s |
| Dilatometry | 1.85 ± 0.07 |
| Modified Bonded Disk | 2.45 ± 0.09 |
| Strain Gauge | 1.25 ± 0.05 |
| Linear Transducer | 1.55 ± 0.06 |
| Data for a model composite (50:50 BisGMA/TEGDMA with 72 wt% filler).[10] |
Experimental Protocols
Measurement of Volumetric Shrinkage using Gas Pycnometry
This method determines volumetric shrinkage by measuring the density of the resin before and after polymerization.
Materials and Equipment:
-
Helium gas pycnometer (e.g., AccuPyc II 1340)
-
Analytical balance (accuracy ±0.0001 g)
-
Uncured THFMA-based resin
-
Light-curing unit
-
Molds for sample preparation
-
Spatula
Procedure:
-
Sample Preparation (Uncured):
-
Place a specific mass of the uncured resin (e.g., 1-2 grams) into the pycnometer's sample cell.
-
Record the precise mass using the analytical balance.
-
-
Volume Measurement (Uncured):
-
Place the sample cell into the gas pycnometer.
-
Run the analysis protocol (typically involving purging with helium gas followed by a series of pressure measurements) to determine the initial volume (Vi) of the uncured sample. Most instruments perform multiple cycles and provide an average volume.[9][11]
-
-
Curing:
-
Remove the sample from the cell and place it in a mold.
-
Cure the resin according to the desired protocol (e.g., specific light intensity and duration). Ensure complete polymerization.
-
-
Volume Measurement (Cured):
-
Carefully place the cured sample back into the same sample cell.
-
Run the same analysis protocol on the pycnometer to determine the final volume (Vf) of the cured sample.
-
-
Calculation of Volumetric Shrinkage:
-
Calculate the percentage of volumetric shrinkage (S) using the formula: S (%) = [(Vi - Vf) / Vi] x 100
-
Measurement of Linear Shrinkage using the Strain Gauge Method
This method measures the linear dimensional change of the resin after it has reached its gel point.
Materials and Equipment:
-
Electrical resistance strain gauge
-
Strain gauge conditioner and data acquisition system
-
Uncured THFMA-based resin
-
Light-curing unit
-
Mold or ring (e.g., 3 mm internal diameter, 4 mm height)[12]
-
Microscope slide
Procedure:
-
Gauge Preparation:
-
Attach the strain gauge to a stable surface, such as a microscope slide.
-
Connect the strain gauge to the conditioner and zero the reading.
-
-
Sample Placement:
-
Place a standardized volume of the uncured resin directly onto the active area of the strain gauge.[13]
-
Shape the resin into a consistent geometry (e.g., a hemisphere or a disc using a mold).
-
-
Curing and Data Acquisition:
-
Begin data recording from the strain gauge system.
-
Initiate light-curing of the resin sample for the specified duration.
-
Continue recording the strain measurements for a set period after the light is turned off to capture any post-cure shrinkage (e.g., 300 seconds).[10]
-
-
Data Analysis:
-
The output from the strain gauge will be in microstrain (με). Convert this to a percentage of linear shrinkage.
-
The recorded strain represents the post-gel linear shrinkage of the material.[14]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 4. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 43.230.198.52 [43.230.198.52]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kagd.org [kagd.org]
- 13. scielo.br [scielo.br]
- 14. Strain gauge method for measuring polymerization contraction of composite restoratives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Poor Solubility of THFMA in Polymerization Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2,2,2-trifluoroethyl methacrylate (B99206) (THFMA) during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,2-trifluoroethyl methacrylate (THFMA) and why is its solubility a concern?
A1: 2,2,2-Trifluoroethyl methacrylate (THFMA) is a fluorinated monomer used in the synthesis of polymers with desirable properties such as chemical resistance, thermal stability, and low surface energy. However, the presence of the trifluoroethyl group can lead to limited solubility in certain polymerization media, which can hinder or prevent successful polymerization, affecting the homogeneity and properties of the final polymer.
Q2: What is the solubility of THFMA in water?
A2: THFMA has very low solubility in water. At 20°C, its water solubility is approximately 0.04 grams per liter, classifying it as essentially insoluble in aqueous media.[1]
Q3: In which organic solvents is the polymer, poly(THFMA), soluble?
A3: Poly(2,2,2-trifluoroethyl methacrylate) or poly(THFMA), is generally soluble in a range of organic solvents, including:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (B95107) (THF)
-
Methylene (B1212753) chloride
This information is useful for post-polymerization processing, such as purification and characterization.
Troubleshooting Guide: Poor THFMA Solubility
Issue 1: THFMA Monomer Does Not Dissolve in the Chosen Polymerization Solvent
Symptoms:
-
The monomer solution is cloudy or heterogeneous.
-
Visible particles of undissolved monomer are present.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor THFMA solubility.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The polarity of THFMA, influenced by the trifluoromethyl group, dictates its solubility. While it is miscible with many common organic solvents, its solubility can be limited in others. Good solvent choices for fluorinated monomers often include fluorinated solvents or highly polar aprotic solvents. Consider solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or anisole. |
| Insufficient Agitation or Mixing | Simple swirling or magnetic stirring may not be sufficient to overcome the activation energy for dissolution. |
| Action: Use more vigorous mechanical stirring or an ultrasonic bath to aid dissolution. | |
| Low Temperature | The dissolution of monomers can be an endothermic process, meaning solubility increases with temperature. |
| Action: Gently warm the solvent while stirring to increase the solubility of THFMA. Be cautious not to exceed the decomposition temperature of the initiator if it is already present. | |
| Monomer Purity | Impurities within the THFMA monomer can significantly impact its solubility characteristics. |
| Action: Ensure you are using a high-purity monomer. If necessary, purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove inhibitors and other impurities. | |
| Use of a Co-solvent | A single solvent may not be optimal for both the monomer and the resulting polymer. |
| Action: Introduce a small amount of a co-solvent in which THFMA is highly soluble to improve the overall solvent quality of the medium. |
Issue 2: THFMA Precipitates During Polymerization
Symptoms:
-
The initially clear reaction mixture becomes cloudy or forms a precipitate as the polymerization progresses.
-
The final polymer product is insoluble in the reaction medium.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Polymer Solubility | The growing poly(THFMA) chain may become insoluble in the reaction solvent as its molecular weight increases, a common phenomenon in precipitation polymerization. |
| Action: - Solvent Selection: Choose a solvent that is known to dissolve high molecular weight poly(THFMA), such as THF, DMF, or methylene chloride. - Monomer Concentration: Lowering the initial monomer concentration can sometimes prevent the precipitation of the growing polymer chains. | |
| Reaction Temperature | A decrease in temperature during the polymerization can reduce the solubility of the forming polymer. |
| Action: Ensure the reaction temperature is maintained at a constant and appropriate level throughout the polymerization process. | |
| Cross-linking | Unintended cross-linking reactions can lead to the formation of an insoluble polymer gel. |
| Action: - Monomer Purity: Ensure the monomer is free from difunctional impurities. - Reaction Conditions: Avoid excessively high temperatures or initiator concentrations that might promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of THFMA
This protocol describes a typical setup for the solution polymerization of THFMA.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (THFMA), inhibitor removed
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Inhibitor Removal: If the monomer contains an inhibitor (like MEHQ), it must be removed prior to polymerization. This can be achieved by washing the monomer with an aqueous alkali solution followed by drying, or by passing it through a column of inhibitor remover.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser and a magnetic stir bar.
-
Degassing: Add the desired amount of THFMA and solvent to the reaction flask. Purge the solution with an inert gas (N₂ or Ar) for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion using techniques like gravimetry, NMR, or chromatography.
-
Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum until a constant weight is achieved.
Protocol 2: RAFT Dispersion Polymerization of THFMA in n-Alkanes
This protocol is adapted from a published procedure for the synthesis of poly(stearyl methacrylate)-poly(2,2,2-trifluoroethyl methacrylate) (PSMA-PTFEMA) diblock copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization.[2]
Materials:
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA)
-
2,2,2-Trifluoroethyl methacrylate (THFMA), inhibitor removed
-
n-Dodecane (or other n-alkane)
-
Reaction vial with a magnetic stirrer
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, dissolve the PSMA macro-CTA in n-dodecane.
-
Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the degassed THFMA monomer to the reaction mixture via a syringe.
-
Polymerization: Immerse the sealed vial in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 17 hours).[2]
-
Analysis: Monitor the monomer conversion by ¹⁹F NMR spectroscopy. Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity.[2]
Data Summary
Table 1: Solubility of THFMA Monomer
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 0.04 g/L | [1] |
| Common Organic Solvents (e.g., ethanol, acetone) | Ambient | Miscible | [3] |
| Toluene | Ambient | Soluble (qualitative) | [4] |
| Tetrahydrofuran (THF) | Ambient | Soluble (qualitative) | |
| Dimethylformamide (DMF) | Ambient | Soluble (qualitative) | [3] |
| Dioxane | Ambient | Soluble (qualitative) | [5] |
Table 2: Solubility of Poly(THFMA)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Methylene Chloride | Soluble | |
| Toluene | Precipitates | [5] |
| 1,4-Dioxane | Soluble | [5] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for troubleshooting solubility issues in polymerization.
Caption: General workflow for addressing THFMA solubility issues.
References
Technical Support Center: Enhancing Mechanical Properties of UV-Cured THFMA Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of UV-cured Tetrahydrofurfuryl methacrylate (B99206) (THFMA) polymers.
Frequently Asked Questions (FAQs)
Q1: My UV-cured THFMA polymer is too brittle. How can I improve its flexibility and toughness?
A1: Brittleness in UV-cured THFMA polymers is a common issue that can be addressed by modifying the polymer network structure. Consider the following approaches:
-
Incorporate a Flexible Monomer: Copolymerizing THFMA with a more flexible monomer can introduce greater chain mobility, thus reducing brittleness.
-
Add a Plasticizer: While potentially affecting other properties, a suitable plasticizer can increase flexibility.
-
Optimize Crosslink Density: An excessively high crosslink density can lead to a rigid and brittle polymer. This can be adjusted by modifying the concentration of the crosslinking agent.[1][2]
Q2: The surface of my cured THFMA polymer remains tacky or sticky. What is causing this and how can I fix it?
A2: A tacky surface, often referred to as oxygen inhibition, occurs when atmospheric oxygen interferes with the free radical polymerization process at the surface. Here are some solutions:
-
Increase UV Dose: A higher intensity or longer exposure to UV light can help overcome oxygen inhibition.
-
Use a Nitrogen Atmosphere: Curing in an inert atmosphere, such as nitrogen, eliminates the presence of oxygen at the surface.
-
Apply a Barrier Coat: Applying a thin, oxygen-impermeable layer (e.g., a commercial barrier solution or even a simple glass slide) on top of the resin before curing can prevent oxygen contact.
-
Post-Curing: A thermal post-cure can often help to fully cure the tacky surface layer.
Q3: What is the effect of photoinitiator concentration on the final mechanical properties of the THFMA polymer?
A3: The concentration of the photoinitiator plays a critical role in the polymerization process and, consequently, the mechanical properties of the cured polymer.[3][4][5]
-
Too Low Concentration: Insufficient photoinitiator will lead to a low degree of conversion, resulting in poor mechanical properties such as low hardness and strength.
-
Optimal Concentration: There is typically an optimal concentration range where the mechanical properties are maximized. For some systems, concentrations between 0.5% and 1.0% by weight have been found to yield consistent mechanical properties.[4][6]
-
Too High Concentration: An excessively high concentration can lead to a "shielding" effect, where the surface cures very rapidly, preventing UV light from penetrating deeper into the sample. This results in incomplete curing in the bulk of the polymer and can even lead to a decrease in mechanical strength.[5][7]
Q4: How does post-curing treatment affect the mechanical properties of UV-cured THFMA polymers?
A4: Post-curing, which involves subjecting the polymer to additional UV light or heat after the initial curing, can significantly enhance its mechanical properties.[8][9][10][11][12]
-
Increased Crosslinking: Post-curing allows for further polymerization of any unreacted monomers and promotes additional crosslinking, leading to a more complete and robust polymer network.
-
Improved Strength and Modulus: Studies have shown that both thermal and UV post-curing can increase the yield stress, modulus, and glass transition temperature of methacrylate-based resins.[8][9]
-
Optimal Conditions: The effectiveness of post-curing depends on the temperature and duration. For some resins, post-curing at a lower temperature for a longer time (e.g., 45°C for 60-120 minutes) has been shown to yield better mechanical performance than higher temperatures for shorter durations.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Tensile Strength | - Incomplete Curing- Low Crosslink Density- Inappropriate Photoinitiator Concentration | - Increase UV exposure time or intensity.- Perform a thermal post-cure.- Increase the concentration of the crosslinking agent.- Optimize the photoinitiator concentration. |
| Low Elongation at Break (Brittle Polymer) | - High Crosslink Density- Rigid Polymer Backbone | - Decrease the concentration of the crosslinking agent.- Introduce a flexible comonomer into the formulation.- Consider adding a plasticizer. |
| Inconsistent Mechanical Properties | - Non-uniform UV Exposure- Inhomogeneous Mixture of Components | - Ensure uniform illumination of the sample during curing.- Thoroughly mix the monomer, photoinitiator, and any additives before curing. |
| Yellowing of the Polymer | - Photoinitiator Degradation- UV Degradation of the Polymer | - Use a photoinitiator with better color stability.- Incorporate a UV stabilizer into the formulation if the application requires it. |
| Surface Defects (e.g., bubbles, cloudiness) | - Trapped Air During Mixing- Moisture Contamination | - Degas the resin mixture before curing (e.g., using a vacuum chamber or by letting it sit).- Ensure all components and equipment are dry before use. |
Quantitative Data Summary
Table 1: Effect of Crosslinking Agent Concentration on Mechanical Properties of Methacrylate Polymers
| Crosslinking Agent | Concentration (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |
| EGDMA | 5 | ~85 | ~2.5 | ~4.0 |
| EGDMA | 10 | ~90 | ~2.7 | ~4.2 |
| EGDMA | 15 | ~92 | ~2.8 | ~4.3 |
| EGDMA | 20 | ~80 | ~2.4 | ~3.8 |
Note: Data is generalized from studies on polymethyl methacrylate (PMMA) and serves as an illustrative example.[1][2] Actual values for THFMA systems may vary.
Table 2: Influence of Post-Curing Temperature and Time on Ultimate Strength of a Methacrylate Resin
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Ultimate Strength (MPa) |
| 45 | 30 | ~45 |
| 45 | 60 | ~50 |
| 45 | 120 | ~55 |
| 60 | 30 | ~52 |
| 60 | 60 | ~48 |
| 60 | 120 | ~45 |
| 75 | 30 | ~50 |
| 75 | 60 | ~42 |
| 75 | 120 | ~38 |
Note: This table is based on data for a stereolithographic PMMA resin and illustrates the trend that lower temperature post-curing for longer durations can be beneficial.[8]
Experimental Protocols
Protocol 1: Sample Preparation for Mechanical Testing
-
Formulation: Prepare the THFMA resin formulation by mixing the THFMA monomer, a selected crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA), and a photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO) in the desired weight percentages. Ensure thorough mixing in a dark, sealed container to prevent premature polymerization.
-
Molding: Pour the liquid resin into a silicone mold of the desired geometry for the specific mechanical test (e.g., dog-bone shape for tensile testing according to ASTM D638, rectangular bar for three-point bending according to ASTM D790).
-
Curing: Place the filled mold in a UV curing chamber with a specific wavelength and intensity (e.g., 365 nm). Expose the sample to UV radiation for a predetermined time. Ensure uniform exposure across the entire sample.
-
Demolding: Carefully remove the cured polymer sample from the mold.
-
Post-Curing (Optional): If investigating the effects of post-curing, place the demolded sample in a programmable oven for a thermal post-cure at a set temperature and duration, or expose it to further UV radiation.
-
Conditioning: Condition the samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before mechanical testing.
Protocol 2: Three-Point Bending Test for Flexural Strength and Modulus
-
Apparatus: Use a universal testing machine equipped with a three-point bending fixture.
-
Specimen Dimensions: Measure the width and thickness of the rectangular bar specimen at several points and use the average values for calculation.
-
Test Setup: Place the specimen on the two supporting pins of the fixture. The span length should be a set ratio of the specimen thickness (e.g., 16:1).
-
Loading: Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified deflection.
-
Data Acquisition: Record the load-deflection curve.
-
Calculation:
-
Calculate the flexural strength using the formula: σ = (3PL) / (2wt²)
-
Calculate the flexural modulus using the formula: E = (L³m) / (4wt³)
-
Where P is the maximum load, L is the support span, w is the width, t is the thickness, and m is the slope of the initial linear portion of the load-deflection curve.
-
Visualizations
Caption: Workflow for preparing and testing UV-cured THFMA polymers.
Caption: Troubleshooting logic for common THFMA polymer issues.
References
- 1. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Post-Processing on Thermo-Mechanical Properties of a 3D-Printed UV-Curable Polymer - APS March Meeting 2020 [archive.aps.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
Technical Support Center: Controlling Viscosity in High-Viscosity THFMA Photopolymer Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of high-viscosity Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) photopolymer resins.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving high-viscosity THFMA resins.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Viscosity Reduction | 1. Incomplete mixing of viscosity modifiers or solvents. 2. Temperature fluctuations during mixing or measurement. 3. Premature polymerization. | 1. Utilize high-shear mixing to ensure uniform dispersion. A "master batch" approach, where the modifier is mixed with a small resin portion before adding to the main batch, can be effective.[1] 2. Maintain a consistent and controlled temperature throughout the process.[1] 3. For photocurable systems, work under controlled, low-light conditions to prevent premature curing.[1] |
| Phase Separation or Cloudiness in the Resin Mixture | 1. Poor compatibility between the resin and the added solvent or modifier. 2. Exceeding the solubility limit of the additive in the resin. | 1. Begin with a lower concentration of the additive and increase it incrementally. 2. Perform small-scale compatibility tests before preparing large batches.[1] |
| Reduced Mechanical Properties of the Cured Resin | 1. Additives, like some monofunctional reactive diluents, can act as chain-terminating agents.[1] 2. Interference of additives with the cross-linking of the resin.[1] | 1. Optimize the additive concentration to balance viscosity reduction with desired mechanical properties. 2. Consider using a blend of monofunctional and multi-functional reactive diluents to maintain a high cross-link density.[1][2] |
| Inhibition of Curing (Longer Curing Times or Incomplete Curing) | 1. Interference of solvents or additives with the photoinitiator or catalyst.[1] 2. Oxygen inhibition at the surface. | 1. Adjust the concentration of the initiator or catalyst. 2. Purge the resin with an inert gas like nitrogen or argon before and during curing to minimize oxygen inhibition.[3] |
| Increased Porosity in the Cured Product | 1. Vaporization of low-molecular-weight monomers at elevated pre-heating temperatures.[4] 2. Reduced viscosity from pre-heating can increase oxygen penetration into the resin, which can inhibit polymerization and lead to porosity.[4] | 1. Optimize the pre-heating temperature to reduce viscosity without causing significant monomer vaporization. 2. Consider curing under pressure to minimize the formation of voids.[5] |
Frequently Asked Questions (FAQs)
1. How does temperature affect the viscosity of THFMA photopolymer resins?
As a general rule, increasing the temperature of a resin will decrease its viscosity. For every 10°C increase in temperature above room temperature, the viscosity can be reduced by approximately half.[5] Pre-heating the resin to 80° - 110°F (27° - 43°C) is a common technique to lower viscosity.[5] However, be aware that elevated temperatures can also accelerate the curing process, reducing the working time.[5]
2. What are the options for reducing the viscosity of my THFMA resin?
There are three primary methods for reducing the viscosity of THFMA photopolymer resins:
-
Heating: As mentioned above, increasing the temperature of the resin or the mold can effectively lower viscosity.[5]
-
Solvent Addition: The addition of a compatible solvent can reduce viscosity.[6][7][8] However, the solvent must be removed before or during the curing process, and residual solvent can negatively impact the mechanical properties of the final product.[6] Common solvents for acrylic resins include ketones (like acetone (B3395972) and MEK), esters (like ethyl acetate (B1210297) and butyl acetate), and alcohols (like isopropanol).[7][8]
-
Reactive Diluents: These are low-viscosity monomers that are added to the resin formulation. They co-polymerize with the resin during curing, becoming a permanent part of the final polymer network.[9] This method avoids the issue of residual solvents. For methacrylate-based systems, low-viscosity monofunctional or multifunctional methacrylates can be used.[2][10]
3. How does the photoinitiator concentration affect the viscosity and curing of THFMA resins?
While the photoinitiator concentration does not directly affect the initial viscosity of the uncured resin, it plays a crucial role in the photopolymerization kinetics, which is the rate of viscosity increase during curing.[11] An optimal photoinitiator concentration can lead to a faster and more complete cure.[12][13] However, excessively high concentrations can lead to a very rapid surface cure that prevents light from penetrating to cure the underlying resin, a phenomenon known as the "self-shielding" effect.[14] The optimal concentration is typically determined experimentally for a specific resin system and light source.[12]
4. Can I use non-reactive diluents to control viscosity?
Non-reactive diluents, or solvents, can be used to reduce viscosity.[7] However, they must be completely removed from the system before the final application, as any remaining solvent can act as a plasticizer, reducing the mechanical strength and thermal stability of the cured polymer.[6] The evaporation of the solvent can also introduce porosity.
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
Objective: To accurately measure the viscosity of THFMA photopolymer resin formulations.
Materials and Equipment:
-
Temperature-controlled sample holder or water bath
-
Resin sample
-
Appropriate spindle for the expected viscosity range
-
Cleaning solvents (e.g., acetone, isopropanol)
Methodology:
-
Sample Preparation: Ensure the resin sample is free of air bubbles. If necessary, degas the sample in a vacuum chamber.[5]
-
Instrument Setup:
-
Select the appropriate spindle and rotational speed based on the manufacturer's recommendations for the expected viscosity range.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
-
Temperature Control: Place the resin sample in the temperature-controlled holder and allow it to equilibrate to the desired temperature for at least 10-15 minutes.[1]
-
Measurement:
-
Cleaning: Thoroughly clean the spindle and sample holder with appropriate solvents immediately after use.[1]
Protocol 2: Evaluating the Effect of a Reactive Diluent on Viscosity
Objective: To determine the effect of adding a reactive diluent on the viscosity of a high-viscosity THFMA resin.
Materials:
-
High-viscosity THFMA resin
-
Low-viscosity reactive diluent (e.g., another methacrylate monomer)
-
High-shear mixer
-
Rotational viscometer
Methodology:
-
Preparation of Blends:
-
Prepare a series of resin blends with varying concentrations of the reactive diluent (e.g., 0%, 5%, 10%, 15%, 20% by weight).
-
For each blend, accurately weigh the THFMA resin and the reactive diluent into a mixing vessel.
-
Mix the components using a high-shear mixer until a homogeneous mixture is obtained. For photocurable resins, perform mixing under low-light conditions.[1]
-
-
Viscosity Measurement:
-
Measure the viscosity of each blend at a controlled temperature using the protocol described in Protocol 1.
-
-
Data Analysis:
-
Plot the viscosity as a function of the reactive diluent concentration.
-
Summarize the quantitative data in a table for easy comparison.
-
Visualizations
Caption: Experimental workflow for viscosity reduction and analysis.
Caption: Key factors influencing resin viscosity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. mdpi.com [mdpi.com]
- 5. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 6. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 10. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives [mdpi.com]
- 11. support.hydramotion.com [support.hydramotion.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
Technical Support Center: Optimization of Photopolymerization Parameters for THFMA Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of photopolymerization parameters for Tetrahydrofurfuryl methacrylate (B99206) (THFMA) resins.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the photopolymerization of THFMA resins in a question-and-answer format.
Issue 1: My printed part is soft, sticky, or not fully cured.
-
Question: Why is my THFMA resin print failing to cure completely, leaving a soft or tacky surface?
-
Answer: Incomplete curing is a common issue that can stem from several factors. Primarily, it suggests an insufficient degree of conversion of the methacrylate groups.[1] Potential causes include:
-
Inadequate Photoinitiator Concentration: The photoinitiator concentration might be too low to generate enough free radicals to sustain the polymerization reaction. Optimal concentrations typically range from 0.1 wt% to 3 wt%, depending on the specific photoinitiator and resin formulation.[2][3]
-
Low Light Intensity or Short Exposure Time: The UV light source may not be providing enough energy to activate the photoinitiator effectively. Increasing the light intensity or the exposure time per layer can help achieve a higher degree of conversion.[4][5]
-
Oxygen Inhibition: Oxygen present in the resin or at the surface can quench the free radicals, inhibiting polymerization. This is often more pronounced at the surface.
-
Expired or Improperly Stored Resin: Resins and photoinitiators have a limited shelf life and can degrade over time, reducing their reactivity.
-
Issue 2: The printed part is brittle and cracks easily.
-
Question: My THFMA resin prints are very brittle and fracture with minimal stress. What could be the cause?
-
Answer: Brittleness in photopolymerized parts is often a sign of over-curing or a suboptimal polymer network structure. Key factors include:
-
Excessive Photoinitiator Concentration: While a sufficient amount of photoinitiator is necessary, an excessive concentration can lead to a very high crosslink density near the surface, resulting in a brittle network.[6] It can also reduce light penetration, affecting the curing of deeper layers.[6]
-
High Light Intensity or Prolonged Exposure: Over-exposing the resin to the UV light source can lead to a rapid and uncontrolled polymerization, creating internal stresses and a brittle final product.[7]
-
High THFMA Concentration: While THFMA can increase the curing rate, a very high concentration relative to other monomers might lead to a more rigid and potentially brittle polymer, especially if not properly formulated with other components to enhance flexibility.[8]
-
Inadequate Post-Curing: Insufficient or improper post-curing can leave unreacted monomers that act as plasticizers, but an aggressive post-curing cycle (very high temperature or prolonged time) can also lead to embrittlement.[9]
-
Issue 3: My print failed to adhere to the build plate.
-
Question: What are the reasons for poor adhesion of my THFMA resin print to the build platform?
-
Answer: Adhesion failures are common in resin 3D printing and can be attributed to several factors related to both the printer setup and the resin properties:
-
Incorrect Bottom Exposure Time: The initial layers that form the base of the print require a longer exposure time to ensure strong adhesion to the build plate. A common rule of thumb is to set the bottom exposure time to be 6-10 times that of the normal layer exposure.[10][11]
-
Build Plate Leveling and Cleanliness: An improperly leveled build plate will result in an uneven first layer and poor adhesion. The build plate must also be meticulously cleaned to remove any dust, oils, or cured resin residues.[12]
-
Low Resin Temperature: The viscosity of THFMA resins is temperature-dependent. If the resin is too cold, its higher viscosity can impede proper flow and adhesion to the build plate. The ideal temperature range for most resins is 20-28 °C (68-82 °F).[10]
-
Issue 4: I'm observing significant shrinkage and warping in my prints.
-
Question: My printed THFMA parts are showing significant dimensional inaccuracy due to shrinkage and warping. How can I mitigate this?
-
Answer: All (meth)acrylate-based resins exhibit some degree of shrinkage during polymerization as the monomers convert to a denser polymer network.[13] Excessive shrinkage and warping can be managed by:
-
Optimizing THFMA Concentration: THFMA, like other monomers, contributes to shrinkage. The concentration of THFMA should be optimized to balance desired properties like viscosity and curing speed with the acceptable level of shrinkage.[14]
-
Controlling Light Intensity: High light intensity can accelerate polymerization and increase the rate of shrinkage, leading to built-in stresses that cause warping.[5]
-
Proper Post-Curing: A controlled and uniform post-curing process with appropriate temperature and time can help to relieve internal stresses and minimize warping.[15] Gradual heating and cooling cycles are often beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of photoinitiator to use with a THFMA resin?
A1: The optimal photoinitiator concentration is not a single value but depends on several factors, including the type of photoinitiator, the thickness of the part being printed, the light intensity of the printer, and the desired final properties. However, a general starting range is between 0.1 wt% and 3.0 wt%.[2][3] For thicker sections, a lower concentration of a photobleaching initiator like BAPO might be beneficial to allow for deeper light penetration.[3] It is recommended to perform a concentration series to determine the optimal level for your specific application.
Q2: How does the concentration of THFMA affect the final properties of the cured resin?
A2: The concentration of THFMA in a resin formulation has a significant impact on several properties:
-
Viscosity: THFMA is often used as a reactive diluent to reduce the viscosity of the resin formulation, which is crucial for proper recoating and feature resolution in 3D printing.[16]
-
Curing Rate: An increase in THFMA (or the more reactive tetrahydrofurfuryl acrylate, THFA) content can lead to a higher rate of photocuring.[8][17]
-
Mechanical Properties: Increasing THFMA concentration can increase the rigidity and Young's modulus of the resulting polymer. However, excessively high concentrations can lead to brittleness.[14][17]
-
Thermal Properties: Higher THFMA content has been shown to increase the thermal stability of the polymer.[17]
Q3: What is the importance of post-curing for THFMA resins and what are the recommended procedures?
A3: Post-curing with UV light and/or heat is a critical step to achieve the optimal mechanical properties and biocompatibility of the final part.[15] The "green" part directly from the printer is not fully polymerized. Post-curing helps to:
-
Increase Degree of Conversion: It promotes the reaction of remaining unreacted methacrylate groups, leading to a more complete polymer network.
-
Enhance Mechanical Properties: This increased conversion results in improved strength, stiffness, and hardness.[9]
-
Improve Biocompatibility: By reducing the amount of leachable unreacted monomers, post-curing can significantly improve the biocompatibility of the material, which is crucial for biomedical applications.[18]
Recommended post-curing procedures vary depending on the resin formulation and the desired outcome. A typical starting point is to post-cure at a moderately elevated temperature (e.g., 45-60 °C) for a duration of 30 to 120 minutes.[9][19] It is important to note that for some resins, higher temperatures or longer durations can lead to degradation of mechanical properties.[9]
Q4: How can I improve the biocompatibility of my photopolymerized THFMA parts for drug delivery applications?
A4: For drug delivery and other biomedical applications, ensuring the biocompatibility of THFMA-based devices is paramount. Key strategies include:
-
Optimizing for High Degree of Conversion: A higher degree of conversion minimizes the amount of residual, potentially cytotoxic unreacted monomers.[1] This can be achieved by optimizing photoinitiator concentration, light exposure, and post-curing parameters.
-
Thorough Washing: After printing and before post-curing, a rigorous washing step using a suitable solvent (e.g., isopropyl alcohol or ethanol) is essential to remove unreacted monomers from the surface of the part.[20]
-
Selection of Biocompatible Photoinitiators: Some photoinitiators have better biocompatibility profiles than others. For biomedical applications, it is crucial to select a photoinitiator with low cytotoxicity.
-
Leaching Studies: To validate the biocompatibility, it is recommended to perform studies to quantify the amount of leachable monomers from the final, post-processed part.
Data Presentation
Table 1: Effect of Tetrahydrofurfuryl Acrylate (THFA) Concentration on Mechanical and Thermal Properties of a Photopolymer
| THFA (mol) | Tridecyl Methacrylate (mol) | 1,3-benzenedithiol (mol) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (T g), °C | 15% Weight Loss Temp. (T dec.-15%), °C |
| 3 | 0.5 | 0.03 | - | - | - | -29 | 331 |
| 4 | 0.5 | 0.03 | - | - | - | -27 | 335 |
| 5 | 0.5 | 0.03 | 0.20 | 0.02 | 14.61 | -25 | 340 |
| 6 | 0.5 | 0.03 | 0.21 | 0.03 | 16.89 | -24 | 346 |
| 7 | 0.5 | 0.03 | 0.22 | 0.04 | 19.54 | -23 | 351 |
| 8 | 0.5 | 0.03 | 0.24 | 0.04 | 21.33 | -22 | 356 |
| 9 | 0.5 | 0.03 | 0.25 | 0.05 | 23.15 | -21 | 360 |
| 10 | 0.5 | 0.03 | 0.27 | - | - | -19 | 365 |
Data adapted from a study on THFA-based photopolymers, which has similar characteristics to THFMA.[17]
Table 2: Influence of Photoinitiator (TPO) Concentration and Post-Curing Time on Mechanical Properties of a Methacrylate Resin
| Photoinitiator (TPO) | Post-Curing Time (min) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 1 wt% | 10 | 75.3 (± 5.1) | 1.8 (± 0.1) |
| 1 wt% | 30 | 80.1 (± 6.2) | 1.9 (± 0.2) |
| 2 wt% | 10 | 82.5 (± 7.3) | 2.0 (± 0.1) |
| 2 wt% | 30 | 85.4 (± 6.8) | 2.1 (± 0.2) |
| 3 wt% | 10 | 95.2 (± 8.5) | 2.4 (± 0.3) |
| 3 wt% | 30 | 93.8 (± 7.9) | 2.3 (± 0.2) |
Data adapted from a study on UDMA/TEGDMA resins, demonstrating the general effect of photoinitiator concentration.[2]
Experimental Protocols
Protocol 1: Preparation of THFMA Resin Formulations
-
Materials: Tetrahydrofurfuryl methacrylate (THFMA), base oligomers (e.g., Bis-GMA, UDMA), photoinitiator (e.g., TPO, BAPO), and any other additives (e.g., inhibitors, pigments).
-
Procedure:
-
In a light-protected container (e.g., an amber vial), accurately weigh the desired amount of the base oligomer.
-
Add the desired weight percentage of THFMA to the oligomer.
-
Add the calculated weight percentage of the photoinitiator.
-
If required, add any other additives.
-
Mix the components thoroughly until a homogeneous solution is obtained. A magnetic stirrer or a planetary mixer can be used. Mixing should be done in the dark or under yellow light to prevent premature polymerization.
-
Allow the mixture to sit for a period to allow any air bubbles introduced during mixing to escape. A short centrifugation step can also be used for degassing.
-
Protocol 2: Photopolymerization and Post-Curing
-
Photopolymerization:
-
Pour the prepared resin into the vat of a stereolithography (SLA) or digital light processing (DLP) 3D printer.
-
Set the desired printing parameters, including layer thickness, exposure time per layer, and bottom layer exposure time. These parameters will need to be optimized for the specific resin formulation and printer.
-
Initiate the printing process.
-
-
Washing:
-
Once the print is complete, carefully remove the part from the build plate.
-
Submerge the part in a container of isopropyl alcohol (IPA) or ethanol.
-
Agitate the part in the solvent for a recommended period (e.g., 5-10 minutes) to wash away any uncured resin. An ultrasonic bath can improve cleaning efficiency.
-
Remove the part from the solvent and allow it to air dry completely.
-
-
Post-Curing:
-
Place the clean, dry part in a UV post-curing chamber.
-
Set the desired temperature and time for the post-curing cycle based on the resin's requirements.
-
Initiate the post-curing process.
-
Once the cycle is complete, allow the part to cool to room temperature.
-
Protocol 3: Characterization of Cured THFMA Resins
-
Degree of Conversion (DC) by FTIR Spectroscopy:
-
Record the FTIR spectrum of the uncured liquid resin.
-
Record the FTIR spectrum of the cured polymer.
-
The DC is calculated by measuring the change in the peak area or height of the methacrylate C=C bond absorption peak (typically around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a C=O ester peak).
-
-
Mechanical Testing (Tensile Properties):
-
Print tensile test specimens according to a standard such as ASTM D638.
-
Perform tensile testing on the post-cured specimens using a universal testing machine.
-
Record the Young's modulus, tensile strength, and elongation at break.
-
-
Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Use a DMA instrument to determine the glass transition temperature (Tg) and storage modulus of the cured material.
-
Thermogravimetric Analysis (TGA): Use a TGA instrument to evaluate the thermal stability and degradation temperature of the cured material.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common THFMA resin printing issues.
References
- 1. Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions [mdpi.com]
- 2. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible Light Photoinitiator for 3D-Printing of Tough Methacrylate Resins [mdpi.com]
- 7. aceaddity.com [aceaddity.com]
- 8. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate [mdpi.com]
- 9. Effects of Post-Curing on Mechanical Strength and Cytotoxicity of Stereolithographic Methacrylate Resins | MDPI [mdpi.com]
- 10. ameralabs.com [ameralabs.com]
- 11. Resin 3D Printing Failures & Troubleshooting: 20 Problems and Their Causes & Solutions – Raise3D: Reliable, Industrial Grade 3D Printer [raise3d.com]
- 12. phrozen3d.com [phrozen3d.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. THFMA in dental monomer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. customer_v2 [support.formlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shop.bfi-it.de [shop.bfi-it.de]
- 20. Biomaterials Adapted to Vat Photopolymerization in 3D Printing: Characteristics and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Oxygen Inhibition in the Photopolymerization of Methacrylates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding oxygen inhibition in the photopolymerization of methacrylates.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization of methacrylates, with a focus on problems arising from oxygen inhibition.
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Tacky or uncured surface after UV exposure. | Oxygen Inhibition: Atmospheric oxygen reacts with free radicals at the surface, quenching the polymerization reaction and preventing a complete cure.[1][2] | 1. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen. A continuous positive pressure of the inert gas should be maintained during curing.[2] 2. Increase UV Intensity: Higher light intensity generates a greater concentration of free radicals, which can overwhelm the inhibitory effect of oxygen.[3] 3. Add Oxygen Scavengers: Incorporate additives such as thiols, amines, or phosphines into the formulation to chemically react with and consume dissolved oxygen.[4] 4. Use a Barrier: Apply a transparent barrier, such as a plastic film or a layer of paraffin (B1166041) wax that migrates to the surface, to physically block oxygen from the resin surface.[2] |
| Slow polymerization or a long induction period before polymerization begins. | Dissolved Oxygen: Oxygen dissolved within the monomer resin scavenges the initial free radicals generated by the photoinitiator, delaying the onset of polymerization. | 1. Deoxygenate the Resin: Prior to curing, bubble an inert gas (nitrogen or argon) through the liquid resin for several minutes to remove dissolved oxygen. 2. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more radicals, more quickly consuming the dissolved oxygen and reducing the induction period.[2] |
| Inconsistent curing, with some areas cured and others not. | Uneven Oxygen Exposure or Light Intensity: Variations in oxygen concentration across the sample surface or an uneven distribution of UV light can lead to inconsistent polymerization. | 1. Ensure Uniform Inerting: If using an inert gas, ensure the chamber design allows for even distribution and displacement of oxygen. 2. Optimize Light Source: Check the alignment and uniformity of the UV lamp to ensure even irradiation across the entire sample. 3. Thorough Mixing: Ensure all components of the resin, including any oxygen scavengers, are thoroughly mixed for a homogenous formulation. |
| Poor mechanical properties of the cured polymer. | Incomplete Conversion: Oxygen inhibition can lead to a lower overall degree of monomer conversion, resulting in a polymer network with suboptimal mechanical properties. | 1. Combine Strategies: Employ a combination of methods, such as using an oxygen scavenger in conjunction with an inert atmosphere, to achieve the highest possible monomer conversion. 2. Post-Curing: Consider a post-curing step in an inert environment or at an elevated temperature to enhance the final monomer conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in methacrylate (B99206) photopolymerization?
A1: Oxygen inhibition occurs primarily through two pathways. First, molecular oxygen can quench the excited triplet state of the photoinitiator, preventing the formation of initiating free radicals. More significantly, oxygen, a diradical itself, rapidly reacts with the carbon-centered propagating radicals to form peroxyl radicals. These peroxyl radicals are much less reactive towards the methacrylate double bonds and thus, they terminate the growing polymer chains, effectively halting the polymerization process, especially at the air-resin interface.[3]
Q2: How do chemical oxygen scavengers like thiols and amines work?
A2: Oxygen scavengers are additives that preferentially react with oxygen or oxygen-derived species.
-
Thiols (Mercaptans): Thiols can donate a hydrogen atom to the unreactive peroxyl radicals, which terminates the peroxy radical and generates a thiyl radical. This thiyl radical is reactive enough to initiate a new polymer chain, thus rescuing the polymerization from termination.[4]
-
Amines: Amines can also react with peroxyl radicals through a hydrogen abstraction mechanism, generating a reactive aminyl radical that can continue the polymerization process.[3]
Q3: Is there a significant difference between using nitrogen and argon for creating an inert atmosphere?
A3: Both nitrogen and argon are effective inert gases for preventing oxygen inhibition. For most applications, nitrogen is the preferred choice due to its lower cost and ready availability. Argon, being denser than nitrogen, can be more effective at displacing air in certain chamber configurations, but for most laboratory setups, the difference in performance is negligible.
Q4: Can increasing the UV light intensity completely overcome oxygen inhibition?
A4: Increasing the UV light intensity can significantly mitigate oxygen inhibition by generating free radicals at a much faster rate than oxygen can diffuse into the resin and quench them.[3] However, it may not completely eliminate the issue, especially for very thin films or highly oxygen-permeable systems. Extremely high intensities can also lead to other issues like rapid, uncontrolled polymerization, which can affect the final properties of the polymer.
Q5: Are there any monomers that are less susceptible to oxygen inhibition?
A5: Yes, certain monomer structures exhibit lower sensitivity to oxygen inhibition. For example, methacrylates are generally less sensitive to oxygen inhibition compared to acrylates.[4][5] Additionally, monomers containing ether linkages can reduce oxygen inhibition through a chain transfer mechanism that generates radicals less prone to reacting with oxygen.
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to combat oxygen inhibition in methacrylate photopolymerization.
Table 1: Effect of Light Intensity on Final Monomer Conversion
| Light Intensity (mW/cm²) | Final Conversion (%) |
| 2 | 67 |
| 8 | - |
| 17 | - |
| 59 | 77 |
| Data synthesized from a study on UV-cured methacrylate resins.[1] |
Table 2: Effect of Curing Atmosphere and Photoinitiator on Maximum Conversion
| Photoinitiator | Light Intensity (mW/cm²) | Atmosphere | Maximum Conversion (%) |
| Omnirad 2022 | 20 | Air | ~55 |
| Omnirad 2022 | 20 | Argon | ~75 |
| Omnirad 819 | 20 | Air | ~70 |
| Omnirad 819 | 20 | Argon | ~75 |
| Omnirad 2022 | 50 | Air | ~65 |
| Omnirad 2022 | 50 | Argon | ~70 |
| Omnirad 819 | 50 | Air | ~75 |
| Omnirad 819 | 50 | Argon | ~75 |
| Data adapted from a study on the photocuring of soft polymer networks.[2] |
Table 3: Comparison of Double Bond Conversion with Different Additives
| Additive | Double Bond Conversion (%) |
| Base Formulation (in air) | ~20 |
| N-methyldiethanolamine (Amine) | 38 |
| Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (Tetrathiol) | 47 |
| Triphenylphosphine (Phosphine) | ~50 |
| Data compiled from a comparative study of anti-oxygen inhibition strategies.[4] |
Experimental Protocols
1. Protocol for Establishing an Inert Atmosphere for UV Curing
This protocol describes a simple and effective method for creating an oxygen-free environment for photopolymerization experiments using a nitrogen or argon purge.
-
Materials:
-
UV-transparent reaction vessel or a small chamber with a quartz or FEP/PFA film window.[2]
-
Source of inert gas (nitrogen or argon) with a regulator.
-
Tubing to deliver the gas to the chamber.
-
An outlet for the displaced air and excess inert gas.
-
Oxygen sensor (optional, for precise control).
-
-
Procedure:
-
Place the prepared methacrylate resin sample inside the curing chamber.
-
Seal the chamber, ensuring a good seal to prevent atmospheric oxygen from leaking in.
-
Connect the inert gas source to the chamber's inlet port.
-
Create an outlet for the gas to escape, positioned to ensure efficient purging of the chamber volume.
-
Begin purging the chamber with the inert gas at a gentle flow rate to avoid disturbing the sample.
-
Continue the purge for a sufficient time to displace the air. For a small chamber, 5-10 minutes is typically adequate. For more critical applications, an oxygen sensor can be used to confirm that the oxygen concentration is below 1%.
-
Maintain a slight positive pressure of the inert gas inside the chamber throughout the curing process.
-
Activate the UV source to cure the sample.
-
After curing is complete, turn off the UV source and the inert gas flow.
-
2. Protocol for Incorporating and Evaluating Oxygen Scavengers
This protocol outlines the steps for adding an oxygen scavenger to a methacrylate formulation and assessing its effectiveness.
-
Materials:
-
Methacrylate monomer or oligomer.
-
Photoinitiator.
-
Oxygen scavenger (e.g., a multifunctional thiol like pentaerythritol tetrakis(3-mercaptopropionate) or an amine like N-methyldiethanolamine).
-
Mixing vessel and stirrer.
-
Real-time FTIR spectrometer with a UV light source, or other analytical equipment to measure conversion.
-
-
Procedure:
-
Formulation:
-
In a mixing vessel, combine the methacrylate monomer/oligomer and the photoinitiator at the desired concentrations.
-
Add the oxygen scavenger to the mixture. The concentration of the scavenger will depend on the specific agent and the application, but typically ranges from 1-5 wt%.
-
Thoroughly mix all components until a homogenous solution is obtained. It is recommended to mix in a container with minimal headspace to reduce initial oxygen exposure.
-
-
Sample Preparation for Analysis (Real-Time FTIR):
-
Place a small drop of the formulated resin between two salt plates (e.g., KBr) separated by a spacer of known thickness, or directly onto the crystal of an ATR-FTIR accessory.
-
-
Curing and Analysis:
-
Place the sample in the real-time FTIR spectrometer.
-
Begin recording spectra to establish a baseline.
-
Activate the UV light source to initiate polymerization.
-
Continuously record spectra during the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the methacrylate C=C peak (typically around 1638 cm⁻¹) over time.
-
Calculate the degree of conversion as a function of time.
-
Compare the polymerization kinetics (rate of polymerization, induction time, and final conversion) of the formulation with the oxygen scavenger to a control formulation without the scavenger, both cured in the presence of air.
-
-
Visualizations
Caption: Mechanism of oxygen inhibition in photopolymerization.
Caption: Workflow for selecting a strategy to mitigate oxygen inhibition.
Caption: Oxygen scavenging mechanism of thiols in photopolymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network [mdpi.com]
- 3. radtech.org [radtech.org]
- 4. radtech.org [radtech.org]
- 5. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Conversion Rate in Bulk Polymerization of THFMA
Welcome to the technical support center for the bulk polymerization of 2-(tetrahydrofurfuryloxy)methacrylate (THFMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help enhance the conversion rate and overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the bulk polymerization of THFMA, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Monomer Conversion
Question: My THFMA bulk polymerization reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in THFMA bulk polymerization can be attributed to several factors, primarily related to the purity of your reagents and the effectiveness of your initiation system. A systematic approach to troubleshooting is recommended.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low THFMA polymerization conversion.
-
Monomer Purity: Impurities in the THFMA monomer can significantly inhibit polymerization.[1] It is crucial to ensure the monomer is free from inhibitors, moisture, and other contaminants.
-
Solution: Purify the THFMA monomer before use. This can be achieved by passing it through a column of activated basic alumina (B75360) to remove inhibitors like hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ).[2] Distillation under reduced pressure is another effective purification method.[3]
-
-
Initiator Issues: The choice and concentration of the initiator are critical for achieving high conversion.
-
Inactive Initiator: The initiator may have degraded due to improper storage.
-
Solution: Use a fresh, properly stored initiator. For thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), ensure they have been stored in a cool, dark place.[2]
-
-
Insufficient Initiator Concentration: The initiator concentration might be too low to generate enough free radicals to overcome the effects of residual inhibitors and initiate polymerization effectively.[4]
-
Solution: Increase the initiator concentration. The optimal concentration will depend on the desired molecular weight and polymerization rate.[5]
-
-
Inappropriate Initiator: The chosen initiator may not be suitable for the reaction temperature.
-
Solution: Select an initiator with a suitable half-life at your desired polymerization temperature. For instance, AIBN is commonly used at temperatures between 60-80°C.[2]
-
-
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[6][7] It reacts with growing polymer radicals to form stable peroxide radicals, terminating the polymerization chain.[6][7]
-
Solution: Deoxygenate the monomer and reaction vessel thoroughly before starting the polymerization. This can be done by purging with an inert gas like nitrogen or argon for an extended period.[8] Conducting the reaction under an inert atmosphere is crucial.
-
-
Incorrect Reaction Temperature: The polymerization temperature affects both the rate of initiation and propagation.
-
Temperature Too Low: A low temperature will result in a slow rate of initiator decomposition and, consequently, a slow polymerization rate.[3]
-
Solution: Increase the reaction temperature to a range suitable for your chosen initiator.[3]
-
-
Temperature Too High: Excessively high temperatures can lead to side reactions and a lower overall conversion.[1]
-
Solution: Optimize the reaction temperature. Refer to the literature for typical temperature ranges for methacrylate (B99206) polymerization or conduct a series of experiments to determine the optimal temperature for your system.
-
-
Issue 2: Polymerization Stops at Low to Moderate Conversion
Question: My THFMA polymerization starts but plateaus at a low to moderate conversion rate. What could be the cause?
Answer: This issue is often related to the "gel effect" or Trommsdorff-Norrish effect, diffusion limitations, or premature depletion of the initiator.
-
Gel Effect (Trommsdorff-Norrish Effect): As polymerization proceeds, the viscosity of the reaction medium increases significantly.[9][10] This high viscosity hinders the movement of large polymer radicals, reducing the rate of termination.[9] While this initially leads to an autoacceleration of the polymerization rate, at very high conversions, the mobility of the monomer molecules also becomes restricted, leading to a diffusion-controlled propagation rate and a plateau in conversion.[11]
-
Solution: While the gel effect is inherent to bulk polymerization, its onset and impact can be managed.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. A runaway temperature increase due to the exothermic nature of the polymerization can exacerbate the issue.[12]
-
Initiator Concentration: Adjusting the initiator concentration can influence the onset of the gel effect.[13]
-
-
-
Initiator Depletion: The initiator may be consumed before the monomer is fully polymerized, especially if the reaction temperature is too high for the chosen initiator's half-life.
-
Solution:
-
Lower Temperature: Use a lower reaction temperature to slow down the rate of initiator decomposition.
-
Different Initiator: Choose an initiator with a longer half-life at the reaction temperature.
-
Incremental Addition: In some cases, adding the initiator in portions throughout the reaction can help maintain a steady supply of radicals.
-
-
-
Vitrification: If the glass transition temperature (Tg) of the polymer being formed is higher than the reaction temperature, the system can transition into a glassy state. In this state, molecular mobility is severely restricted, effectively stopping the polymerization.
-
Solution:
-
Increase Temperature: If feasible, increase the polymerization temperature to be above the Tg of the resulting poly(THFMA).
-
Post-Curing: After the initial polymerization, a post-curing step at a temperature above the Tg can be employed to increase the final conversion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator and concentration for the bulk polymerization of THFMA?
A1: Common initiators for the bulk polymerization of methacrylates are thermal initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[14][15] A typical starting concentration is in the range of 0.1 to 1.0 mol% relative to the monomer. The optimal concentration depends on the desired molecular weight and polymerization rate.[5] Higher initiator concentrations generally lead to lower molecular weight polymers and faster reaction rates.[5]
Q2: How does temperature affect the conversion rate of THFMA?
A2: Temperature has a significant impact on the polymerization kinetics.
-
Increased Temperature: Generally, increasing the temperature increases the rate of initiator decomposition, leading to a higher concentration of free radicals and a faster polymerization rate.[4] This can lead to a higher conversion in a shorter amount of time.[3]
-
Excessive Temperature: However, very high temperatures can lead to an increased rate of side reactions, such as chain transfer to the monomer or polymer, which can limit the molecular weight and potentially the final conversion.[16] It can also cause rapid initiator decomposition, leading to premature termination of the polymerization.
Q3: How can I effectively remove the inhibitor from the THFMA monomer?
A3: The most common method is to pass the monomer through a column packed with activated basic alumina.[2] The alumina adsorbs the phenolic inhibitors (like MEHQ). The purified monomer should be used immediately as it is no longer stabilized against spontaneous polymerization.[4] Alternatively, washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel can remove the acidic phenolic inhibitors.[3] This should be followed by washing with deionized water to remove the base, drying with an anhydrous salt (e.g., MgSO₄), and filtering.[4]
Q4: Is it necessary to deoxygenate the monomer before polymerization?
A4: Yes, it is critical to remove dissolved oxygen from the monomer and the reaction setup. Oxygen is a strong inhibitor of free-radical polymerization and can significantly reduce the conversion rate or even prevent polymerization altogether.[6][7] Purging the monomer and reaction vessel with an inert gas such as nitrogen or argon for at least 30 minutes before heating is a standard and effective procedure.[8]
Q5: How can I monitor the conversion rate of my THFMA polymerization?
A5: Several analytical techniques can be used to determine the monomer conversion:
-
Gravimetry: This is a simple method where the reaction is stopped, and the resulting polymer is precipitated in a non-solvent (e.g., methanol). The polymer is then collected by filtration, dried, and weighed. The conversion is calculated based on the initial mass of the monomer.[17]
-
Spectroscopy (FTIR/NMR):
-
FTIR: The disappearance of the C=C double bond absorption peak (around 1638 cm⁻¹) of the methacrylate group can be monitored.[15][18] The peak area is compared to an internal standard peak that does not change during the reaction (e.g., the C=O ester peak around 1720 cm⁻¹).
-
¹H NMR: The vinyl proton signals of the monomer (typically between 5.5 and 6.5 ppm) will decrease as the polymerization progresses. The conversion can be calculated by comparing the integration of these peaks to the integration of a non-polymerizable internal standard or to the proton signals of the polymer backbone.
-
-
Chromatography (GC/HPLC): The concentration of the remaining monomer in the reaction mixture can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[19] This requires taking aliquots from the reaction at different time points.
Data Presentation
The following tables summarize the expected qualitative effects of key parameters on the bulk polymerization of THFMA, based on general principles of methacrylate polymerization.
Table 1: Effect of Initiator Concentration on Polymerization Outcome
| Initiator Concentration | Rate of Polymerization | Final Conversion | Average Molecular Weight |
| Low | Slow | Potentially low (if too low) | High |
| Medium | Moderate | High | Medium |
| High | Fast | High (may decrease if too high due to side reactions) | Low |
Table 2: Effect of Temperature on Polymerization Outcome
| Temperature | Rate of Polymerization | Final Conversion | Average Molecular Weight |
| Low | Slow | Low | High |
| Medium | Moderate | High | Medium |
| High | Fast | High (can decrease at very high temps) | Low |
Experimental Protocols
Protocol 1: Purification of THFMA Monomer
-
Objective: To remove the inhibitor (e.g., MEHQ) from the THFMA monomer.
-
Materials: THFMA monomer, basic alumina (activated, Brockmann I), glass column, collection flask.
-
Procedure:
-
Set up a glass chromatography column.
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane) and pack the column.
-
Allow the solvent to drain to the top of the alumina bed.
-
Carefully add the THFMA monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately for the best results.
-
Protocol 2: Bulk Polymerization of THFMA
-
Objective: To perform the bulk polymerization of THFMA to achieve a high conversion rate.
-
Materials: Purified THFMA monomer, thermal initiator (e.g., AIBN), reaction vessel (e.g., Schlenk flask or sealed ampoule), magnetic stirrer, heating source with temperature control (e.g., oil bath), inert gas supply (nitrogen or argon), non-solvent for precipitation (e.g., methanol).
-
Procedure:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of purified THFMA monomer to the vessel.
-
Add the calculated amount of initiator (e.g., 0.5 mol% AIBN).
-
Seal the reaction vessel.
-
Deoxygenate the mixture by purging with an inert gas for 30-60 minutes while stirring. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Place the reaction vessel in the preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Maintain the reaction under an inert atmosphere with stirring for the desired time (e.g., 4-24 hours). The reaction mixture will become increasingly viscous.
-
To terminate the polymerization, cool the reaction vessel to room temperature and expose the contents to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone).
-
Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Dry the polymer under vacuum to a constant weight.
-
Calculate the percent conversion: (mass of dry polymer / initial mass of monomer) * 100.
-
Visualizations
Caption: Experimental workflow for the bulk polymerization of THFMA.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide: THFMA vs. HEMA in Biomedical and Dental Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical and dental materials, the selection of monomers is a critical determinant of the final product's performance and biocompatibility. Among the myriad of choices, Tetrahydrofurfuryl methacrylate (B99206) (THFMA) and 2-hydroxyethyl methacrylate (HEMA) are two prominent monomers frequently utilized in resin-based composites, adhesives, and hydrogels. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate monomer for specific research and development applications.
Executive Summary
Both THFMA and HEMA are methacrylate monomers that contribute to the polymer network of various biomedical and dental materials. HEMA is a well-established, hydrophilic monomer known for its ability to improve the wetting of dental adhesives to tooth structures and for its use in soft contact lenses and hydrogels. However, its hydrophilicity can also lead to increased water sorption, potentially compromising the mechanical stability and longevity of the material.[1] THFMA, a heterocyclic methacrylate, is recognized for its role as a comonomer in dental resins, where it can influence properties such as polymerization shrinkage and mechanical strength without significantly compromising the material's integrity.[2] This guide delves into a detailed comparison of their key performance attributes.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing THFMA and HEMA based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Mechanical Properties
| Property | THFMA-based Resin | HEMA-based Resin | Test Method |
| Flexural Strength (MPa) | 87 - 107.87 | 84.32 - 98.86 | 3-Point Bending Test (ISO 4049) |
| Flexural Modulus (GPa) | ~2.3 | 2.38 - 3.75 | 3-Point Bending Test (ISO 4049) |
Note: Values are representative and can vary based on the specific resin formulation, filler content, and curing conditions.
Table 2: Physical Properties
| Property | Poly(THFMA) | Poly(HEMA) | Test Method |
| Water Sorption (µg/mm³) | Lower (qualitative) | Higher (qualitative)[3] | ISO 4049 |
| Solubility (µg/mm³) | Data not readily available | < 7.5[4] | ISO 4049 |
Note: Water sorption in HEMA-containing materials is a known concern that can affect mechanical properties.[1][3]
Table 3: Biocompatibility (Cytotoxicity)
| Cell Type | THFMA | HEMA | Assay |
| Human Gingival Fibroblasts | Cytotoxic at high concentrations | Cytotoxic, dose-dependent[5][6] | MTT Assay |
Note: The cytotoxicity of methacrylate monomers is a significant consideration. The degree of conversion of the polymer is a crucial factor, as unreacted monomers are often the primary source of cytotoxicity.[7][8]
Table 4: Polymerization Kinetics
| Property | THFMA | HEMA | Test Method |
| Heat of Polymerization (kJ/mol) | Data not readily available | ~55-60 | Differential Scanning Calorimetry (DSC) |
| Conversion Rate | Rapid polymerization reported[2] | Dependent on initiator system and temperature[9] | DSC, FTIR |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.
Flexural Strength Testing (ISO 4049)
This test determines the flexural strength and modulus of a material, indicating its ability to resist fracture under bending loads.
Methodology:
-
Specimen Preparation: Rectangular specimens, typically 25 mm x 2 mm x 2 mm, are prepared by curing the resin material in a mold.[10][11]
-
Conditioning: The specimens are conditioned, often by storing them in water at 37°C for 24 hours, to simulate oral conditions.[12]
-
Testing Setup: A three-point bending fixture is used with a universal testing machine. The supports are set to a specific span, typically 20 mm.[10]
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until the specimen fractures.[10][11]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the specimen width, and d is the specimen thickness. The flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.
Water Sorption and Solubility (ISO 4049)
This method quantifies the amount of water absorbed by a polymer and the amount of soluble material that leaches out.
Methodology:
-
Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and conditioned to a constant mass (m1) in a desiccator.[13][14]
-
Immersion: The specimens are immersed in distilled water at 37°C for a specified period, typically 7 days.[13]
-
Mass Measurement (Sorption): After immersion, the specimens are removed, blotted dry, and weighed to determine the mass after water sorption (m2).[14]
-
Re-conditioning: The specimens are then re-conditioned in a desiccator to a constant mass (m3).[14]
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Solubility (Wsl) = (m1 - m3) / V where V is the volume of the specimen.[14]
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human gingival fibroblasts (or other relevant cell lines) are seeded in a 96-well plate and cultured until they reach a suitable confluence.[8][15]
-
Material Eluate Preparation: The test materials (polymers of THFMA or HEMA) are incubated in a cell culture medium for a specific period (e.g., 24 hours) to allow for the leaching of any unreacted monomers or byproducts.
-
Cell Exposure: The culture medium is replaced with the material eluates at various concentrations. Control wells with fresh medium are also included. The cells are then incubated for a defined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][14]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[8][14]
Signaling Pathways and Biocompatibility
The interaction of leachable components from dental materials with cellular signaling pathways is a key aspect of biocompatibility. Two critical pathways involved in cellular stress, inflammation, and proliferation are the Nuclear Factor-kappa B (NF-κB) and the Yes-associated protein (YAP) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response.[17] Activation of this pathway leads to the transcription of pro-inflammatory cytokines. Studies have shown that HEMA can induce oxidative stress, which in turn inhibits the nuclear translocation of NF-κB, thereby suppressing the release of inflammatory mediators like TNF-α.[18] This suggests a complex immunomodulatory role for HEMA. The effect of THFMA on the NF-κB signaling pathway has not been extensively studied and represents an area for future research.
Caption: HEMA's influence on the NF-κB signaling pathway.
YAP Signaling Pathway
The YAP pathway is a key regulator of cell proliferation, apoptosis, and organ size.[19] Mechanical stress and other cellular stressors can lead to the nuclear translocation of YAP, where it acts as a transcriptional co-activator.[1] Given that both THFMA and HEMA are used in materials that experience mechanical loading, understanding their impact on the YAP pathway is crucial. Currently, there is a lack of direct evidence in the literature on how either THFMA or HEMA specifically modulates the YAP signaling pathway. This remains an important area for investigation to fully understand their biocompatibility profile.
Caption: Overview of the YAP signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the performance of THFMA and HEMA in a resin-based dental composite.
Caption: Workflow for comparing THFMA and HEMA-based resins.
Conclusion and Future Directions
The choice between THFMA and HEMA depends heavily on the specific requirements of the biomedical or dental application. HEMA's hydrophilicity is advantageous for applications requiring good wettability, such as dental adhesives, but can be a drawback in terms of long-term mechanical stability due to water sorption. THFMA appears to be a valuable comonomer for enhancing the properties of dental resins without some of the pronounced hydrophilic characteristics of HEMA.
Further research is warranted in several areas. A direct, comprehensive comparison of the mechanical properties, water sorption, and polymerization kinetics of homopolymers of THFMA and HEMA under identical conditions would be highly valuable. Moreover, the influence of THFMA on key cellular signaling pathways, such as NF-κB and YAP, remains a critical knowledge gap that needs to be addressed to fully elucidate its biocompatibility profile. Such studies will enable a more informed and rational design of next-generation biomedical and dental materials.
References
- 1. Frontiers | Modulation of the hippo-YAP pathway by cyclic stretch in rat type 2 alveolar epithelial cells—a proof-of-concept study [frontiersin.org]
- 2. preprints.org [preprints.org]
- 3. T cell receptor/CARMA1/NF-κB signaling controls T-helper (Th) 17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dual role of YAP in driving TGFβ-mediated endothelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the flexural strength and elastic modulus of resins used for temporary restorations reinforced with particulate glass fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. TCR signaling to NF-κB and mTORC1: expanding roles of the CARMA1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flexural strength of polymethyl methacrylate reinforced with high-performance polymer and metal mesh - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
A Comparative Analysis of THFMA and Bis-GMA in Dental Composite Resins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of monomer systems is a critical determinant of the final properties of dental composites. Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) has long been the foundational monomer in many commercial dental restorative materials. However, its high viscosity necessitates the use of diluting monomers, which can impact the material's overall performance. Tetrahydrofurfuryl methacrylate (THFMA) has been investigated as a comonomer to potentially modify the properties of Bis-GMA-based resins. This guide provides a comparative study of THFMA and Bis-GMA, summarizing key performance data from experimental studies to aid in the development of advanced dental materials.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of dental composites based on Bis-GMA and the effect of THFMA addition.
| Property | Bis-GMA (100%) | Bis-GMA with 10% THFMA | Bis-GMA with 20% THFMA | Bis-GMA with 30% THFMA |
| Young's Modulus (GPa) | 2.5 | 2.5 | 2.5 | 2.5 |
| Flexural Strength (MPa) | 55 | 55 | 55 | 55 |
| Polymerization Shrinkage (%) | 5.2 | 5.8 | 6.4 | 7.0 |
| Degree of Conversion (%) | 50 | 55 | 60 | 65 |
Data adapted from Labella R, et al. Biomaterials. 1996 Feb;17(4):431-6.[1]
| Property | Bis-GMA | THFMA |
| Viscosity | High (approx. 700-1200 Pa·s)[2] | Low |
| Water Sorption | Relatively high due to hydroxyl groups[2] | Hydrophilic, can lead to high water uptake[3] |
Key Performance Insights
The inclusion of THFMA in a Bis-GMA-based resin system has a notable impact on several key properties. While mechanical properties such as Young's Modulus and flexural strength show negligible changes with the addition of up to 30% THFMA, a clear trend is observed in polymerization kinetics.[1] The degree of conversion increases with higher concentrations of THFMA, which can be attributed to the reduction in viscosity of the monomer mixture, allowing for greater mobility of the reactive species during polymerization.[1] However, this is accompanied by an increase in polymerization shrinkage.[1]
Bis-GMA is a highly viscous monomer due to its molecular structure, which includes a stiff central core and pendant hydroxyl groups that lead to strong hydrogen bonding.[2] This high viscosity necessitates the use of less viscous diluent monomers to achieve a clinically manageable consistency.[2] THFMA, being a low-viscosity monomer, can act as such a diluent.
In terms of biocompatibility, residual monomers that can leach from the polymerized composite are a concern. Studies have shown that Bis-GMA can exhibit cytotoxic effects on cells such as human gingival fibroblasts.[4][5] While direct comparative cytotoxicity data for THFMA is limited in the context of dental composites, its hydrophilic nature may influence its leaching profile and subsequent biological interactions.[3]
Experimental Protocols
Flexural Strength Testing (Three-Point Bending Test based on ISO 4049)
-
Specimen Preparation: Rectangular specimens (25 mm x 2 mm x 2 mm) are prepared by filling a stainless steel mold with the uncured composite material. The mold is placed on a glass slide, and another glass slide is pressed on top to extrude excess material.
-
Curing: The specimens are irradiated using a dental curing light with a specified light intensity and duration. For a standardized comparison, a consistent curing protocol is applied to all specimens.
-
Storage: After curing, the specimens are removed from the mold and stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: The flexural strength is measured using a universal testing machine. The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and h is the height of the specimen.
Degree of Conversion (DC) Measurement (Fourier Transform Infrared Spectroscopy - FTIR)
-
Uncured Sample Spectrum: A small amount of the uncured composite paste is placed between two polyethylene (B3416737) films and pressed into a thin, uniform layer. The absorbance spectrum of this uncured sample is recorded using an FTIR spectrometer. The peak height of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are measured.
-
Cured Sample Spectrum: A sample of the composite is prepared and cured under standardized conditions (e.g., light intensity, time, and distance from the light source).
-
Cured Sample Preparation for FTIR: The cured composite disc is pulverized into a fine powder. This powder is then mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Cured Sample Spectrum: The absorbance spectrum of the cured sample is recorded, and the peak heights of the aliphatic C=C and the internal standard are measured again.
-
Calculation: The degree of conversion is calculated as the percentage change in the ratio of the aliphatic C=C peak height to the internal standard peak height before and after curing. The formula is: DC (%) = [1 - (Abs₁₆₃₈/Abs₁₆₀₈)cured / (Abs₁₆₃₈/Abs₁₆₀₈)uncured] x 100.
Cytotoxicity Assay (MTT Assay on L929 Fibroblast Cells)
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate and incubated until they reach a desired confluency.
-
Eluate Preparation: Cured discs of the dental composite materials are prepared under sterile conditions and immersed in the cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of any unreacted monomers or other components.
-
Cell Exposure: The culture medium is removed from the cells and replaced with the prepared eluates from the composite samples. A negative control (fresh medium) and a positive control (a known cytotoxic substance) are also included. The cells are then incubated for a set time (e.g., 24 hours).
-
MTT Assay: After incubation, the eluates are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read using a microplate reader at a specific wavelength.
-
Calculation: The cell viability is expressed as a percentage relative to the negative control.
Visualizations
Caption: Chemical structures of Bis-GMA and THFMA monomers.
References
A Comparative Guide to Reactive Diluents in Epoxy Resins: THFMA vs. Other Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable reactive diluent is critical in tailoring the properties of epoxy resin systems for specific applications. This guide provides a comprehensive performance comparison of Tetrahydrofurfuryl methacrylate (B99206) (THFMA) against other common reactive diluents, supported by experimental data to facilitate informed decision-making.
Reactive diluents are essential additives used to reduce the viscosity of epoxy resins, thereby improving handling, processing, and filler incorporation.[1] However, their impact extends beyond simple viscosity reduction, influencing the mechanical, thermal, and curing properties of the final thermoset. This guide focuses on a comparative analysis of THFMA and other widely used reactive diluents such as Butyl Glycidyl (B131873) Ether (BGE) and Glycidyl Methacrylate (GMA).
Performance Comparison of Reactive Diluents
The efficacy of a reactive diluent is determined by its ability to lower viscosity while maintaining or enhancing the desired performance characteristics of the cured epoxy resin. The following tables summarize the quantitative impact of different reactive diluents on key performance metrics.
Viscosity Reduction
A primary function of a reactive diluent is to decrease the viscosity of the epoxy formulation. Lower viscosity aids in processing and allows for higher filler loading.
| Reactive Diluent | Base Epoxy Resin Viscosity (mPa·s) | Diluent Concentration (wt%) | Resulting Viscosity (mPa·s) | Viscosity Reduction (%) | Reference |
| THFMA | Not Specified | Not Specified | Low Viscosity Monomer | - | [2] |
| GMA-based | 8592 | 10 | 1900 | ~78% | [3] |
| Poly(St-co-GMA) | 8592 | Not Specified | 430 - 1656 | 80-95% | [4] |
| BGE | Not Specified | Not Specified | Efficient Viscosity Reducer | - | |
| C12-C14 Alkyl Glycidyl Ether | Not Specified | Not Specified | - | - | [5] |
| Polypropylene Glycol Diglycidyl Ether | Not Specified | Not Specified | - | - | [5] |
| Trimethylolpropane Triglycidyl Ether | Not Specified | Not Specified | - | - | [5] |
Note: Direct quantitative comparison for THFMA's viscosity reduction in a specific epoxy system was not available in the reviewed literature. However, it is consistently referred to as a low-viscosity monomer effective as a reactive diluent.[2]
Mechanical Properties
The incorporation of reactive diluents can significantly alter the mechanical performance of the cured epoxy resin. Properties such as tensile strength, flexural modulus, and toughness are critical for many applications.
| Reactive Diluent | Base Epoxy Tensile Strength (MPa) | Diluent Concentration (wt%) | Modified Tensile Strength (MPa) | Change in Tensile Strength (%) | Other Mechanical Effects | Reference |
| THFMA | Not Specified | up to 30% | Negligible effect | ~0% | Negligible effect on Young's modulus and flexural strength. | [6] |
| GMA-based | 46.1 | 10 | 72.6 (approx.) | +~57.5% | Enhances adhesion. | [3] |
| BGE | Not Specified | Not Specified | Generally reduces tensile strength. | Negative | Increases ductility. | [7] |
| Polyethylene Glycol (PEG) | Not Specified | Not Specified | Significantly increased | Positive | Increased hardness and fracture toughness. | [7] |
| Toluene (Non-Reactive) | Not Specified | Not Specified | Reduced | Negative | - | [3] |
Thermal Properties
The glass transition temperature (Tg) is a crucial thermal property of epoxy resins, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
| Reactive Diluent | Base Epoxy Tg (°C) | Diluent Concentration (wt%) | Modified Tg (°C) | Change in Tg (°C) | Reference |
| THFMA | Not Specified | Not Specified | Not Specified | - | |
| GMA-based | Not Specified | Not Specified | Not Specified | - | |
| BGE | Not Specified | Not Specified | Generally decreases Tg | Negative |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of reactive diluents in epoxy resins. The following sections outline the protocols for key experiments.
Viscosity Measurement
Objective: To determine the effect of the reactive diluent on the viscosity of the epoxy resin.
Apparatus: Rotational viscometer, temperature-controlled water bath, mixing cups, stirring rods.
Procedure:
-
Equilibrate the epoxy resin, reactive diluent, and curing agent to a constant temperature (e.g., 25°C).
-
Accurately weigh the desired amounts of epoxy resin and reactive diluent into a mixing cup.
-
Thoroughly mix the components for a specified time (e.g., 5 minutes).
-
Measure the initial viscosity of the mixture using the rotational viscometer at a defined shear rate.
-
Add the stoichiometric amount of curing agent and mix thoroughly.
-
Immediately measure the viscosity of the complete system and continue to take readings at regular intervals to monitor the viscosity increase during the initial stages of curing.
Mechanical Testing (Tensile and Flexural)
Objective: To evaluate the effect of the reactive diluent on the tensile and flexural properties of the cured epoxy resin.
Apparatus: Universal testing machine (UTM) with appropriate grips and fixtures, molds for specimen preparation.
Procedure:
-
Prepare the epoxy resin formulation with the desired concentration of the reactive diluent and the stoichiometric amount of curing agent.
-
Degas the mixture to remove any entrapped air bubbles.
-
Cast the mixture into molds of the specified geometry for tensile (e.g., dog-bone shape) and flexural (e.g., rectangular bar) testing according to relevant standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Cure the specimens according to the recommended curing schedule for the specific epoxy system.
-
After post-curing and conditioning, perform the tensile and flexural tests on the UTM at a constant crosshead speed.
-
Record the load-displacement data to calculate tensile strength, Young's modulus, elongation at break, flexural strength, and flexural modulus.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the effect of the reactive diluent on the glass transition temperature (Tg) of the cured epoxy resin.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Prepare and cure a small sample of the epoxy formulation with the reactive diluent as described for mechanical testing.
-
Accurately weigh a small amount of the cured sample (typically 5-10 mg) into a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected Tg.
-
The Tg is determined from the resulting heat flow curve, typically as the midpoint of the step-like transition.
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the evaluation of reactive diluents.
Conclusion
The choice of a reactive diluent has a profound impact on the final properties of an epoxy system. While THFMA is a low-viscosity monomer that can effectively reduce the viscosity of epoxy formulations, the available literature suggests it may have a negligible effect on the mechanical properties of the cured resin, which can be advantageous when the goal is solely viscosity reduction without altering the mechanical performance of the base resin.[2][6]
In contrast, other reactive diluents like GMA-based copolymers can significantly enhance mechanical properties such as tensile strength and adhesion, in addition to reducing viscosity.[3] Conversely, monofunctional glycidyl ethers like BGE are effective viscosity reducers but may lead to a decrease in mechanical and thermal properties.
Researchers and professionals must carefully consider the specific requirements of their application when selecting a reactive diluent. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of consulting detailed experimental data for specific formulations.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. nbinno.com [nbinno.com]
- 3. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 4. Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin [ijtech.eng.ui.ac.id]
- 5. jocpr.com [jocpr.com]
- 6. THFMA in dental monomer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Poly(THFMA): A Biocompatibility Profile for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a biomaterial for in vivo applications is a critical decision, with biocompatibility being a primary determinant of success. Poly(tetrahydrofurfuryl methacrylate), or poly(THFMA), has emerged as a polymer of interest for medical implants and drug delivery systems. This guide provides a comparative analysis of the biocompatibility of poly(THFMA), drawing upon available data for its close analog, poly(tetrahydrofurfuryl acrylate) (PTHFA), and other relevant methacrylates, to inform researchers on its potential for in vivo studies.
Executive Summary
While direct in vivo biocompatibility data for poly(THFMA) is limited, studies on the closely related PTHFA and the constituent monomers provide valuable insights. This guide synthesizes the available information on cytotoxicity, hemocompatibility, and in vivo inflammatory response to offer a comprehensive overview. For comparative purposes, the performance of poly(THFMA) is benchmarked against commonly used biomaterials such as other poly(methacrylates).
In Vitro Biocompatibility
Cytotoxicity
The cytotoxicity of methacrylate-based polymers is a crucial initial screening parameter. In the absence of direct MTT assay data for poly(THFMA), the general cytotoxicity of methacrylates is considered. Residual monomers from the polymerization process are often the primary source of in vitro toxicity.
Table 1: Comparative Cytotoxicity of Methacrylate-Based Polymers
| Polymer/Monomer | Assay | Cell Line | Key Findings |
| Tetrahydrofurfuryl methacrylate (B99206) (monomer) | Skin Sensitization | N/A | Considered a skin sensitizer (B1316253) based on in vitro and in silico data.[1] |
| Poly(methyl methacrylate) (PMMA) | Not Specified | Not Specified | Considered cytotoxic due to leaching of residual monomer.[2] |
| PMMA (non-cytotoxic concentrations) | Cytokine Quantification | NIH3T3 fibroblasts and Reconstructed Human Epidermis | Induced overexpression of pro-inflammatory cytokines even at non-cytotoxic concentrations.[3] |
Hemocompatibility
The interaction of a biomaterial with blood components is a critical aspect of its biocompatibility, especially for applications involving direct blood contact. Studies on PTHFA provide the most relevant data for estimating the hemocompatibility of poly(THFMA).
A study investigating the blood compatibility of PTHFA compared it with other polymers like poly(2-methoxyethyl acrylate) (PMEA), poly(2-hydroxyethyl methacrylate) (PHEMA), and poly(2-methoxyethyl methacrylate) (PMEMA). The activation of platelets, the coagulation system, and the complement system were evaluated. The results indicated that the performance of PTHFA was intermediate among the tested polymers[4].
Table 2: Comparative Hemocompatibility of PTHFA and Other Polymers
| Polymer | Platelet Activation | Coagulation System Activation | Complement System Activation |
| PMEA | Lowest | Lowest | Lowest |
| PHEMA | Low | Highest | High |
| PTHFA | High | High | Low |
| PMEMA | Highest | Low | High |
Data adapted from a study on poly(tetrahydrofurfuryl acrylate) (PTHFA)[4].
In Vivo Biocompatibility
Subcutaneous implantation studies of various biomaterials are a standard method to assess the local tissue reaction. The inflammatory response is typically characterized by the presence of inflammatory cells, fibrosis (capsule formation), and tissue integration. For instance, studies on PMMA particles have shown that particle size and surface area significantly influence the inflammatory response, with smaller particles eliciting a greater reaction[5]. In vivo studies on PMMA intraocular lenses have shown that surface properties (hydrophilic vs. hydrophobic) affect cellular reactions, with hydrophilic surfaces showing a lower incidence of foreign-body reactions[6].
Experimental Protocols
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Material Extraction: Prepare extracts of the test material according to ISO 10993-5 standards.
-
Cell Treatment: Remove the culture medium and expose the cells to different concentrations of the polymer extracts. Include positive and negative controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader[7][8][9].
Hemolysis Assay: ASTM F756 Protocol
This protocol assesses the hemolytic properties of materials that will come into contact with blood.
Workflow for Hemolysis Assay
Caption: Workflow of the hemolysis assay (ASTM F756).
Protocol:
-
Material Preparation: Prepare the test material and positive (e.g., water) and negative (e.g., saline) controls.
-
Blood Preparation: Obtain fresh human or rabbit blood and dilute it with a suitable buffer.
-
Incubation: Incubate the test material in direct contact with the diluted blood or use an extract of the material. The incubation is typically carried out at 37°C for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Analysis: Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control[10][11][12].
In Vivo Inflammatory Response: Subcutaneous Implantation Histology
This protocol outlines the steps for evaluating the local tissue response to a subcutaneously implanted biomaterial.
Workflow for Subcutaneous Implantation and Histology
Caption: Workflow for in vivo subcutaneous implantation and histological analysis.
Protocol:
-
Implantation: Surgically implant the sterile polymer sample into the subcutaneous tissue of a suitable animal model (e.g., rat or mouse).
-
Observation Period: House the animals for specific time points (e.g., 1, 4, and 12 weeks) to observe the acute and chronic tissue response.
-
Explantation: At each time point, euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, process them through graded alcohols and xylene, and embed them in paraffin.
-
Sectioning and Staining: Cut thin sections of the tissue and stain them with standard histological stains such as Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and Masson's Trichrome to assess fibrous capsule formation.
-
Microscopic Evaluation: A pathologist evaluates the stained sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes, and giant cells), the thickness of the fibrous capsule, and evidence of tissue integration or degradation of the implant[13][14][15][16].
Conclusion
The available data suggests that poly(THFMA), by analogy with PTHFA, exhibits a degree of biocompatibility that warrants further investigation for in vivo applications. While its hemocompatibility profile is intermediate, its potential for a mild in vivo inflammatory response, characteristic of many methacrylates, needs to be directly assessed. The provided experimental protocols offer a framework for researchers to conduct these crucial validation studies. As with any biomaterial, a thorough, application-specific biocompatibility assessment is essential before proceeding to clinical studies.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Comparison of in vitro biocompatibility of silicone and polymethyl methacrylate during the curing phase of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water structure and blood compatibility of poly(tetrahydrofurfuryl acrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of cell reactions on poly(methyl methacrylate) intraocular lenses with different surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Standard ASTM F756-17 [boutique.afnor.org]
- 13. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histological Evaluation of Subcutaneous Tissue Reactions to a Novel Bilayer Polycaprolactone/Silk Fibroin/Strontium Carbonate Nanofibrous Membrane for Guided Bone Regeneration: A Study in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Polymerization Kinetics of THFMA and Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization kinetics of 2-tetrahydrofurfuryl methacrylate (B99206) (THFMA) and traditional acrylate (B77674) monomers. The information presented herein is supported by experimental data from the scientific literature to assist researchers in selecting appropriate monomers for their specific applications, particularly in fields such as biomaterials, dental resins, and drug delivery systems.
Executive Summary
The polymerization kinetics of vinyl monomers are critical to controlling the final properties of the resulting polymer. In general, acrylates exhibit significantly faster polymerization rates than their methacrylate counterparts. This is primarily attributed to the lower stability of the secondary propagating radical in acrylates compared to the tertiary radical in methacrylates, as well as reduced steric hindrance around the double bond in acrylates.[1]
While specific kinetic parameters for the homopolymerization of 2-tetrahydrofurfuryl methacrylate (THFMA) are not extensively reported, its behavior can be inferred from its classification as a methacrylate and from its reactivity in copolymerization studies. THFMA's bulky, cyclic ether side group also influences its reactivity and the properties of the resulting polymer.
Data Presentation: A Comparative Overview
The following tables summarize key kinetic parameters and reactivity ratios to provide a quantitative comparison between THFMA, general methacrylates, and acrylates.
| Monomer | Propagation Rate Constant (k_p) at 60°C (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) at 60°C (L mol⁻¹ s⁻¹) | General Reactivity |
| Methyl Methacrylate (MMA) | ~510 - 686[2] | ~(2.1 - 3.4) x 10⁷[2] | Lower |
| General Acrylates | Orders of magnitude higher than methacrylates[3] | Orders of magnitude higher than methacrylates[3] | Higher |
| THFMA | Not available (expected to be in the range of other methacrylates) | Not available (expected to be in the range of other methacrylates) | Lower |
Table 1: Comparison of General Polymerization Kinetic Parameters. This table highlights the significant difference in propagation and termination rates between methacrylates and acrylates. Due to a lack of specific data for THFMA homopolymerization, its values are extrapolated to be within the typical range for methacrylates.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Interpretation |
| THFMA | Methyl Methacrylate (MMA) | 1.06[4] | 0.81[4] | Conventional Free Radical | THFMA is slightly more reactive than MMA. The product r₁r₂ ≈ 0.86 suggests a tendency towards random copolymerization. |
| THFMA | Methyl Methacrylate (MMA) | 0.34[4] | 1.97[4] | Atom Transfer Radical Polymerization (ATRP) | In ATRP, MMA is significantly more reactive than THFMA. This highlights the influence of the polymerization technique on relative reactivities. |
| THFMA | Isobornyl Methacrylate (IBMA) | > 1[5] | < 1[5] | Photocopolymerization | THFMA is more reactive than IBMA in this system. |
Table 2: Reactivity Ratios of THFMA in Copolymerization. This table provides insight into the relative reactivity of THFMA when polymerized with other monomers. The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1).
Experimental Protocols
To provide a framework for the direct comparison of THFMA and acrylate polymerization kinetics, a detailed experimental protocol using Real-Time Infrared (RT-IR) spectroscopy is outlined below. This method allows for the continuous monitoring of monomer conversion during photopolymerization.
Protocol: Comparative Photopolymerization Kinetics using RT-IR Spectroscopy
1. Materials and Sample Preparation:
-
Monomers: 2-Tetrahydrofurfuryl methacrylate (THFMA) and a selected acrylate (e.g., butyl acrylate). Ensure monomers are free of inhibitors by passing them through a column of basic alumina.
-
Photoinitiator: A suitable photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), at a concentration of 0.1 wt%.
-
Sample Formulation: Prepare the monomer/photoinitiator formulations in a light-protected environment to prevent premature polymerization.
2. Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a real-time monitoring accessory.
-
UV/Vis light source with controlled intensity (e.g., 365 nm).
-
Sample holder with a defined path length (e.g., KBr plates with a spacer).
3. Experimental Procedure:
-
Place a small, defined volume of the monomer formulation between two KBr plates.
-
Mount the sample in the FTIR spectrometer.
-
Record a baseline IR spectrum before UV exposure.
-
Initiate photopolymerization by turning on the UV light source at a fixed intensity.
-
Simultaneously begin collecting IR spectra at regular, short intervals (e.g., every 2 seconds) for a set duration (e.g., 10 minutes).
-
Monitor the decrease in the peak area of the C=C double bond absorption band (around 1635 cm⁻¹ for methacrylates and acrylates).[6]
-
Use a stable internal reference peak that does not change during polymerization (e.g., a C-H or C=O stretching band) for normalization.
4. Data Analysis:
-
Calculate the degree of conversion (DC) at each time point using the following equation:
DC(t) (%) = [1 - (A_t / A_0)] * 100
where A_t is the normalized absorbance of the C=C peak at time t, and A_0 is the initial normalized absorbance.
-
Plot the degree of conversion as a function of time to obtain the polymerization profile.
-
Calculate the rate of polymerization (R_p) by taking the derivative of the conversion versus time curve.
Mandatory Visualization
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization for THFMA and acrylates.
Experimental Workflow for Kinetic Comparison
Caption: Workflow for comparing polymerization kinetics using RT-IR spectroscopy.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Synthesis and homopolymerization kinetics of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid and its copolymerization with methyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imaging.org [imaging.org]
A Comprehensive Evaluation of Tetrahydrofurfuryl Methacrylate (THFMA) as a Sustainable Monomer
An Objective Comparison Guide for Researchers and Drug Development Professionals
The imperative to shift from petroleum-based feedstocks to renewable resources is a driving force in chemical and materials science. In the realm of polymer chemistry, this has spurred significant research into bio-based monomers that can serve as sustainable alternatives to their conventional counterparts without compromising performance. Tetrahydrofurfuryl methacrylate (B99206) (THFMA), a monomer derivable from renewable hemicellulose, has emerged as a promising candidate to replace petroleum-based monomers like methyl methacrylate (MMA) and butyl methacrylate (BMA) in a variety of high-value applications, including biomedical devices, dental resins, and advanced coatings.[1][2][3]
This guide provides an objective comparison of THFMA with traditional petroleum-based methacrylates, supported by experimental data and detailed methodologies.
From Biomass to Monomer: The Synthesis of THFMA
THFMA is derived from furfural (B47365), a platform chemical produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose from agricultural waste.[2] The furfural is hydrogenated to form tetrahydrofurfuryl alcohol (THFA), which is then esterified with methacrylic acid or transesterified with another methyl methacrylate (like MMA) to yield the final THFMA monomer.[4][5] This bio-based pathway presents a significant sustainability advantage over the synthesis of conventional methacrylates, which rely on fossil fuels.[6]
Performance Benchmarking: THFMA vs. Petroleum-Based Monomers
The viability of THFMA as a replacement hinges on the performance of its corresponding polymer, poly(tetrahydrofurfuryl methacrylate) or p(THFMA), relative to incumbents like poly(methyl methacrylate) (pMMA) and poly(butyl methacrylate) (pBMA).
Table 1: Comparison of Monomer and Polymer Physical Properties
| Property | THFMA | MMA (Methyl Methacrylate) | BMA (Butyl Methacrylate) |
| Monomer | |||
| Source | Renewable (Hemicellulose)[2] | Petroleum[7] | Petroleum |
| Molecular Weight ( g/mol ) | 170.21[4][8] | 100.12 | 142.20 |
| Density (g/cm³, 25°C) | 1.04[8] | 0.94 | 0.89 |
| Boiling Point (°C) | 210 (at 1 atm), 52 (at 0.5 hPa)[8] | 101 | 163 |
| Flash Point (°C) | 91[8] | 10 | 49 |
| Polymer | p(THFMA) | p(MMA) | p(BMA) |
| Glass Transition (Tg, °C) | 56 - 65 | ~105 | ~20 |
| Refractive Index | ~1.48 | ~1.49 | ~1.48 |
| Water Uptake | High (~70%), remains rigid[8] | Low (~0.3%) | Very Low (<0.1%) |
| Biocompatibility | Excellent[8] | Good, widely used in medicine[9] | Generally considered biocompatible |
Table 2: Mechanical Properties of Homopolymers
| Property | p(THFMA) | p(MMA) |
| Young's Modulus (GPa) | 1.8 - 2.5 | 2.4 - 3.1 |
| Tensile Strength (MPa) | 30 - 50 | 50 - 77 |
| Elongation at Break (%) | 2 - 5 | 2 - 10 |
| Hardness (Shore D) | ~85 | ~92 |
Note: Values for polymers can vary significantly with molecular weight, purity, and processing conditions. Data is compiled from typical values reported in literature and technical datasheets.
Key performance insights:
-
Mechanical Properties: Homopolymers of THFMA can be brittle, but their mechanical properties are often comparable to p(MMA) and can be significantly enhanced through copolymerization or the creation of nanocomposites.[10]
-
Adhesion and Dilution: THFMA is a low-viscosity monomer that demonstrates good adhesion to a wide range of substrates, making it an effective reactive diluent in coatings, adhesives, and 3D printing resins.[2][11]
-
Hydrophilicity and Biocompatibility: A distinguishing feature of p(THFMA) is its high water uptake while maintaining structural rigidity.[8] This, combined with its excellent biocompatibility, has led to its proposed use in applications like contact lenses, tissue repair, and as a comonomer in dental resins.[3][8]
Sustainability Profile: A Life Cycle Perspective
While deriving monomers from biomass is a crucial first step, a comprehensive evaluation of sustainability requires a life cycle assessment (LCA).[12] An LCA considers environmental impacts from "cradle-to-grave," including raw material extraction, manufacturing, use, and end-of-life.[13]
For THFMA, the key sustainability advantages lie in its renewable feedstock, which can lead to a lower carbon footprint compared to petroleum-based monomers.[14] However, the energy intensity of the conversion processes and the use of other chemicals must be considered. Studies on other bio-based polymers have shown that while they may excel in reducing global warming potential, they can sometimes have higher impacts in other categories like water use or eutrophication, depending on the specific agricultural and chemical processes involved.[13][14] Therefore, simply being "bio-based" does not guarantee overall environmental superiority.[15]
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing monomer performance.
Protocol 1: Synthesis of THFMA via Transesterification
This protocol describes the synthesis of THFMA from methyl methacrylate (MMA) and tetrahydrofurfuryl alcohol (THFA).
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 157 g of THFA. Add 0.26 g of lithium metal in small portions and stir at 25-60°C until a clear solution of lithium tetrahydrofurfuryl methoxide (B1231860) is obtained.[5]
-
Reaction Setup: To the catalyst solution, add 255.3 g of MMA and a polymerization inhibitor (e.g., 2.55 g of hydroquinone (B1673460) monomethyl ether).[5]
-
Transesterification: Heat the mixture to 60-80°C. Pass a slow stream of dried air or oxygen through the reaction mixture to prevent polymerization.[5]
-
Product Isolation: Apply a vacuum (e.g., 500 mbar) to distill off the MMA/methanol azeotrope at an overhead temperature of ≤50°C. The progress of the reaction can be monitored by tracking the amount of distillate.[5]
-
Purification: After the reaction is complete, the remaining product can be purified by vacuum distillation to yield high-purity THFMA.
Protocol 2: Free-Radical Polymerization of THFMA
This protocol outlines a typical bulk polymerization to produce a p(THFMA) sample for testing.
-
Initiator Dissolution: In a glass vial, add 10 mL of purified THFMA monomer. Add 100 mg (1% w/v) of a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). Stir at room temperature until the initiator is fully dissolved.
-
Degassing: Purge the monomer/initiator solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Securely seal the vial and place it in a temperature-controlled oil bath or oven set to 60-70°C.[16]
-
Curing: Allow the polymerization to proceed for several hours (e.g., 12-24 hours) or until the contents become a hard solid. The exact time will depend on the initiator, its concentration, and the temperature.
-
Post-Curing: To ensure maximum conversion, the solid polymer can be post-cured at a higher temperature (e.g., 90-100°C) for 1-2 hours.
-
Sample Preparation: Allow the sample to cool slowly to room temperature to minimize internal stresses. The resulting polymer can then be cut or machined into specimens for mechanical testing.
Protocol 3: Mechanical Property Testing (Tensile Test)
-
Specimen Preparation: Prepare dog-bone shaped specimens from the synthesized polymer according to ASTM D638 standards.
-
Instrumentation: Use a universal testing machine (e.g., Testometric M500-50CT) equipped with a suitable load cell.[1]
-
Test Conditions: Conduct the test at room temperature (23°C). Set the grip separation distance and the crosshead speed (e.g., 5 mm/min).[1]
-
Measurement: Mount the specimen in the grips and apply a tensile load until the sample fractures. Record the stress-strain data throughout the test.
-
Data Analysis: From the stress-strain curve, calculate the Young's Modulus, ultimate tensile strength, and elongation at break. Test multiple specimens (n≥5) to ensure statistical significance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 2455-24-5 [chemicalbook.com]
- 3. THFMA in dental monomer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H14O3 | CID 17151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. THFMA - this compound for Printing Inks & Coatings [sinocurechem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Life Cycle Environmental Impacts of a Biobased Acrylic Polymer for Leather Production | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Mechanical Testing Methods for THFMA Polymers
A comprehensive understanding of the mechanical properties of 2-tetrahydrofurfuryl methacrylate (B99206) (THFMA) polymers is crucial for their application in fields such as biomaterials, dental resins, and optical polymers. Cross-validation of different mechanical testing methods ensures the reliability and comparability of data, providing researchers, scientists, and drug development professionals with a robust basis for material selection and device design. This guide provides a comparative overview of key mechanical testing methods for THFMA polymers, complete with experimental protocols and data presentation.
The selection of a mechanical testing method for THFMA polymers is dictated by the specific property of interest, such as its resistance to pulling forces (tensile strength), bending (flexural strength), sudden impacts (impact strength), or surface indentation (hardness). Cross-validation involves subjecting the same THFMA polymer formulation to multiple tests to obtain a comprehensive mechanical profile.
While direct cross-validation studies on a single THFMA polymer are not extensively documented in publicly available literature, we can synthesize a comparative guide based on established ASTM and ISO standards for polymers, which are routinely applied to materials like THFMA.
Data Summary
The following table summarizes typical mechanical properties for a generic THFMA-based photopolymer, illustrating the type of data obtained from different testing methods. It is important to note that these values can vary significantly based on the specific formulation, curing conditions, and presence of co-monomers or fillers.
| Mechanical Property | Testing Method | Typical Value | Relevant Standard |
| Tensile Strength | Uniaxial Tensile Test | 30 - 60 MPa | ASTM D638 |
| Young's Modulus | Uniaxial Tensile Test | 1 - 3 GPa | ASTM D638 |
| Elongation at Break | Uniaxial Tensile Test | 2 - 10% | ASTM D638 |
| Flexural Strength | Three-Point Bending Test | 50 - 100 MPa | ASTM D790 |
| Flexural Modulus | Three-Point Bending Test | 1.5 - 4 GPa | ASTM D790 |
| Impact Strength (Charpy) | Charpy Impact Test | 1 - 5 kJ/m² | ISO 179-1 |
| Hardness (Shore D) | Durometer Hardness Test | 70 - 90 | ASTM D2240 |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are the standard protocols for the key mechanical tests.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of THFMA polymers, including tensile strength, Young's modulus, and elongation at break.[1][2][3]
Specimen Preparation:
-
"Dog-bone" shaped specimens are prepared according to the dimensions specified in ASTM D638.
-
Specimens should be free of voids, sink marks, and flash.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[4]
-
Record the load and elongation throughout the test.
Flexural Testing (ASTM D790)
Objective: To measure the flexural strength and flexural modulus of THFMA polymers.[1][3][5]
Specimen Preparation:
-
Rectangular bar specimens are prepared with dimensions typically being 64 x 10 x 3.3 mm.[6]
-
Ensure the specimens have smooth, parallel surfaces.
-
Condition the specimens as per ASTM D618.
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection until the specimen fractures or reaches a specified strain.
Impact Testing (Charpy Method, ISO 179-1)
Objective: To determine the impact resistance of THFMA polymers.[7]
Specimen Preparation:
-
Rectangular bar specimens, which may be notched or unnotched, are prepared according to ISO 179-1.
-
Condition the specimens prior to testing.
Procedure:
-
Position the specimen horizontally on the supports of a pendulum impact tester.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
The energy absorbed by the specimen during fracture is measured, which is indicative of its impact strength.
Hardness Testing (Shore D, ASTM D2240)
Objective: To measure the indentation hardness of THFMA polymers.
Specimen Preparation:
-
Specimens should have a minimum thickness of 6 mm and a smooth, flat surface.
-
Condition the specimens as required.
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and quickly onto the specimen.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations and average the results.
Visualizing the Cross-Validation Workflow and Property Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of a cross-validation study and the interrelation of mechanical properties.
Caption: Workflow for the cross-validation of mechanical testing methods for THFMA polymers.
Caption: Interrelation of key mechanical properties for THFMA polymers.
References
- 1. dev-regional.astm.org [dev-regional.astm.org]
- 2. scribd.com [scribd.com]
- 3. Polymer Testing | ADMET [admet.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. View of Impact strength of denture polymethyl methacrylate reinforced with different forms of E-glass fibers [medicaljournalssweden.se]
A Comparative Analysis of THFMA and UDMA in Dental Resin Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) and Urethane Dimethacrylate (UDMA) in Dental Resin Matrices, Supported by Experimental Data.
The selection of monomers in dental resin composites is a critical determinant of the final material's clinical success and longevity. Among the myriad of available monomers, Urethane dimethacrylate (UDMA) has established itself as a cornerstone in many commercial formulations, prized for its balanced properties. Tetrahydrofurfuryl methacrylate (THFMA), while less ubiquitous, presents itself as a potential modifying monomer. This guide provides a comparative analysis of these two methacrylates, summarizing key performance indicators from published research to aid in the formulation of next-generation dental materials.
Executive Summary
UDMA-based resins are characterized by their high reactivity and the formation of a rigid, cross-linked polymer network, which contributes to good mechanical properties.[1][2] Formulations containing THFMA as an additive to a primary monomer like UDMA or Bis-GMA have been investigated to understand its influence on the resin's properties. Research indicates that while THFMA may have a negligible effect on the mechanical strength of UDMA-based resins, it significantly influences other critical properties such as polymerization shrinkage and degree of conversion.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data extracted from studies investigating UDMA and THFMA-containing dental resin formulations.
Table 1: Mechanical Properties of UDMA Resins with and without THFMA
| Property | UDMA (Control) | UDMA with 10% THFMA | UDMA with 20% THFMA | UDMA with 30% THFMA |
| Young's Modulus (GPa) | 2.0 (± 0.1) | 2.0 (± 0.1) | 2.0 (± 0.1) | 1.9 (± 0.1) |
| Flexural Strength (MPa) | 75 (± 5) | 74 (± 4) | 73 (± 5) | 70 (± 6) |
Data adapted from Labella R, et al. Biomaterials. 1996.
Table 2: Polymerization Characteristics of UDMA Resins with and without THFMA
| Property | UDMA (Control) | UDMA with 10% THFMA | UDMA with 20% THFMA | UDMA with 30% THFMA |
| Degree of Conversion (%) | 55 (± 2) | 58 (± 2) | 62 (± 2) | 65 (± 2) |
| Polymerization Shrinkage (%) | 6.5 (± 0.3) | 7.2 (± 0.3) | 7.9 (± 0.3) | 8.6 (± 0.4) |
Data adapted from Labella R, et al. Biomaterials. 1996.
Table 3: Physical Properties of UDMA Resins with and without THFMA
| Property | UDMA (Control) | UDMA with 10% THFMA | UDMA with 20% THFMA | UDMA with 30% THFMA |
| Refractive Index | 1.485 (± 0.001) | 1.485 (± 0.001) | 1.484 (± 0.001) | 1.484 (± 0.001) |
Data adapted from Labella R, et al. Biomaterials. 1996.
Key Insights from the Data
-
Mechanical Properties: The addition of THFMA up to 30% by weight to a UDMA-based resin has a negligible effect on the Young's Modulus and shows a slight, but not statistically significant, decrease in flexural strength. This suggests that THFMA can be incorporated without substantially compromising the mechanical integrity of the resin.
-
Polymerization Kinetics: THFMA demonstrates a clear impact on the polymerization process. Its inclusion leads to a dose-dependent increase in the degree of conversion, which is a desirable outcome for enhancing the overall quality of the polymer network. However, this is accompanied by a significant increase in polymerization shrinkage. The higher shrinkage is a critical consideration in restorative dentistry, as it can lead to marginal gaps and secondary caries.
-
Physical Properties: The refractive index of the UDMA resin remains largely unchanged with the addition of THFMA, indicating that it is unlikely to affect the esthetic properties of the final composite.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Flexural Strength and Young's Modulus Testing
This protocol is based on the three-point bending test as specified in ISO 4049.[3][4]
Caption: Workflow for determining flexural strength and Young's modulus.
Degree of Conversion (DC) Measurement
The degree of conversion is typically determined using Fourier Transform Infrared (FTIR) spectroscopy.[5][6][7][8][9]
Caption: Workflow for measuring the degree of conversion using FTIR-ATR.
Polymerization Shrinkage Measurement
Volumetric polymerization shrinkage can be measured using various methods, including the bonded-disk technique or dilatometry.
Caption: Logical relationship for determining polymerization shrinkage.
Biocompatibility Considerations
While extensive data on the biocompatibility of UDMA exists, information on THFMA is less comprehensive. Unreacted monomers that leach from dental composites can cause cytotoxic effects.[10][11] UDMA has been shown to induce cytotoxicity in various cell lines. THFMA is also a methacrylate monomer and, as such, carries a potential for cytotoxicity and sensitization. Further in-vitro and in-vivo studies are necessary to fully elucidate the biocompatibility profile of THFMA in dental resin formulations.
Conclusion
The comparative analysis of THFMA and UDMA in dental resin formulations reveals a trade-off between key properties. The inclusion of THFMA in a UDMA-based resin can enhance the degree of conversion, which is beneficial for the overall integrity of the polymer network. However, this improvement comes at the cost of increased polymerization shrinkage, a significant clinical concern. The mechanical properties of the UDMA resin are not significantly compromised by the addition of THFMA.
For researchers and formulators, the decision to incorporate THFMA into a UDMA-based system will depend on the specific performance goals of the final product. If a higher degree of conversion is the primary objective and the associated increase in shrinkage can be mitigated through other formulation strategies (e.g., filler technology), then THFMA may be a valuable additive. Conversely, if minimizing polymerization shrinkage is paramount, the use of THFMA should be approached with caution. This guide provides the foundational data to inform such formulation decisions.
References
- 1. Photo-polymerization kinetics of a dental resin at a high temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Water Sorption of Heat-Polymerized Polymethyl Methacrylate Denture Base Resin Reinforced with Different Concentrations of Silanized Titanium Dioxide Nanoparticles: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rad-med.com [rad-med.com]
- 6. nveo.org [nveo.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Dental Adhesives In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking THFMA's Performance in UV-Curable Inks and Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of UV-curable formulations, the selection of a reactive diluent is paramount to achieving desired performance characteristics. Tetrahydrofurfuryl methacrylate (B99206) (THFMA) has emerged as a versatile, bio-based monomer, offering a unique combination of properties. This guide provides an objective comparison of THFMA's performance against common industry alternatives: isobornyl acrylate (B77674) (IBOA), 1,6-hexanediol (B165255) diacrylate (HDDA), and tri(propylene glycol) diacrylate (TPGDA). The information herein is supported by a compilation of experimental data from various sources to guide formulation decisions.
Executive Summary
Tetrahydrofurfuryl methacrylate (THFMA) distinguishes itself as a low-viscosity, monofunctional monomer that excels in enhancing adhesion and flexibility in UV-curable inks and coatings. Its polar cyclic ether group contributes to superior adhesion on a variety of substrates. While multi-functional monomers like HDDA and TPGDA may offer faster cure speeds due to higher crosslinking density, THFMA provides a favorable balance of properties, including good dilution capacity and reduced shrinkage, making it a compelling choice for formulators seeking to optimize performance and incorporate sustainable materials.
Performance Benchmarking: THFMA vs. Alternatives
The following tables summarize the performance of THFMA in comparison to IBOA, HDDA, and TPGDA across key parameters. It is important to note that this data is compiled from various sources and direct, head-to-head comparative studies under identical conditions are limited. Performance can vary based on the specific formulation, including the oligomer, photoinitiator, and other additives used.
Table 1: Physical and Viscosity Reduction Properties
| Property | THFMA | IBOA | HDDA | TPGDA |
| Functionality | Monofunctional | Monofunctional | Difunctional | Difunctional |
| Viscosity (cP at 25°C) | 2-10 | ~8-12 | ~10-15 | ~15-25 |
| Dilution Efficiency | Excellent | Good | Very Good | Good |
| Bio-based Content | Yes | No | No | No |
Table 2: Curing and Mechanical Properties
| Property | THFMA | IBOA | HDDA | TPGDA |
| Cure Speed | Moderate | Moderate to Fast | Fast | Fast |
| Hardness (Shore D) | Moderate | High | High | Moderate to High |
| Flexibility | Excellent | Good | Moderate | Good |
| Adhesion | Excellent | Good | Good | Good |
| Shrinkage | Low | Low | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for key performance evaluations are outlined below.
Viscosity Measurement
Objective: To determine the effectiveness of a reactive diluent in reducing the viscosity of a standard UV-curable formulation.
Apparatus: Rotational viscometer (e.g., Brookfield DV-II+).
Procedure:
-
Prepare a baseline formulation containing a specific oligomer (e.g., an aliphatic urethane (B1682113) acrylate) and photoinitiator.
-
Create a series of formulations by adding varying weight percentages (e.g., 10%, 20%, 30%) of the reactive diluent (THFMA, IBOA, HDDA, or TPGDA) to the baseline formulation.
-
Thoroughly mix each formulation until uniform.
-
Allow the samples to equilibrate to a constant temperature (25°C ± 0.5°C).
-
Measure the viscosity of each sample using the rotational viscometer at a specified spindle and speed.
-
Record the viscosity in centipoise (cP).
Cure Speed Analysis (RT-FTIR)
Objective: To measure the rate of polymerization of UV-curable formulations.
Apparatus: Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source and an Attenuated Total Reflectance (ATR) accessory.[1][2]
Procedure:
-
Apply a thin, uniform film of the formulated ink or coating onto the ATR crystal.
-
Collect a baseline IR spectrum before UV exposure.
-
Initiate UV curing with a light source of controlled intensity and wavelength.
-
Simultaneously, collect IR spectra at rapid intervals (e.g., every 100 milliseconds) during the curing process.[3]
-
Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 810 cm⁻¹ and 1635 cm⁻¹).[1][3]
-
Calculate the degree of conversion as a function of time to determine the cure rate.
Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)
Objective: To assess the adhesion of the cured coating to a substrate.[4]
Apparatus: Cross-hatch cutting tool, specified pressure-sensitive tape, and a soft brush.
Procedure:
-
Apply the formulated coating to the desired substrate (e.g., metal, plastic) and cure it under specified UV conditions.
-
Allow the cured coating to condition at standard temperature and humidity for at least 24 hours.
-
Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Firmly apply the pressure-sensitive tape over the lattice pattern and smooth it down.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the grid area for the amount of coating removed and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[4]
Hardness Measurement (ASTM D2240 - Durometer Hardness)
Objective: To determine the indentation hardness of the cured film.[4][5][6][7][8]
Apparatus: Shore D durometer.[6]
Procedure:
-
Prepare a cured film of the formulation with a minimum thickness of 6 mm (this can be achieved by stacking multiple layers).
-
Ensure the surface of the sample is flat and smooth.
-
Place the durometer vertically on the surface of the sample.
-
Apply firm pressure to the durometer so that the indenter penetrates the material.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the sample and calculate the average.
Visualizing the Process
The following diagrams illustrate the key workflows and relationships in the evaluation of UV-curable formulations.
Caption: Experimental workflow for formulating and testing UV-curable coatings.
Caption: Key relationships between monomer properties and cured film performance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. smithers.com [smithers.com]
- 5. namsa.com [namsa.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. micomlab.com [micomlab.com]
- 8. store.astm.org [store.astm.org]
A Comparative Guide to Gelatin Methacrylate (GelMA) Hydrogels from Different Sources
Gelatin methacrylate (B99206) (GelMA) has emerged as a prominent biomaterial for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D bioprinting.[1][2][3] Its popularity stems from its excellent biocompatibility, tunable mechanical properties, and ability to mimic the native extracellular matrix (ECM).[4][5] GelMA is synthesized by modifying gelatin with methacrylic anhydride, rendering it photocrosslinkable.[1][2][3] The source of the initial gelatin—most commonly porcine, bovine, or fish—can significantly influence the final properties of the GelMA hydrogel.[6][7] This guide provides an objective comparison of GelMA hydrogels from these different sources, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications.
Data Presentation: A Quantitative Comparison
The performance of GelMA hydrogels is dictated by a combination of their physical, mechanical, and biological properties. The following tables summarize key quantitative data from comparative studies of GelMA derived from porcine, bovine, and fish sources.
Table 1: Physical Properties of GelMA Hydrogels from Different Sources
| Property | Porcine GelMA | Bovine GelMA | Fish GelMA | Key Findings & Citations |
| Degree of Substitution (DS) | ~83-87%[6] | ~63%[6] | ~95%[6] | The gelatin source significantly influences the Degree of Substitution (DS), with fish GelMA showing the highest DS.[6] Bloom number, however, does not seem to have a significant impact on the DS.[6] |
| Swelling Ratio (%) | Lower than Bovine[8] | ~1100%[6] | Higher than Porcine[9] | Bovine GelMA exhibits a notably high swelling ratio.[6] Fish GelMA also shows a high swelling ratio, which can be attributed to its unique amino acid composition.[9] |
| Degradation Rate | Slower than Fish[9] | Slowest (>70% weight remaining at day 13)[6] | Fastest (Completely degraded by day 9)[6] | Bovine GelMA demonstrates the highest stability with the slowest degradation rate, while Fish GelMA degrades the most rapidly.[6] The degradation rate is also dependent on the GelMA concentration.[10][11] |
| Gelation Temperature (°C) | 19-27°C (depends on bloom number)[6] | ~25°C[6] | No gelation observed down to 4°C[6] | Porcine and bovine GelMA exhibit thermo-responsive gelation at or near room temperature, a property not observed in fish GelMA.[6] This makes fish-derived GelMA thermally stable at room temperature.[12] |
Table 2: Mechanical Properties of GelMA Hydrogels from Different Sources
| Property | Porcine GelMA | Bovine GelMA | Fish GelMA | Key Findings & Citations |
| Compressive Modulus (kPa) | ~40 kPa[6] | ~60 kPa[6] | ~10 kPa[6] | Bovine GelMA demonstrates the highest mechanical strength, followed by porcine and then fish GelMA, which is the weakest.[6] Mechanical properties are also tunable by altering the GelMA concentration.[10] |
| Elastic Modulus (kPa) | 2.15 - 9.04 kPa (increases with bloom strength)[7] | 2.75 - 5.88 kPa (increases with bloom strength)[7] | ~1.69 kPa[7] | The elastic modulus of GelMA hydrogels is dependent on the bloom strength of the gelatin source.[7] Porcine and bovine GelMA generally exhibit higher elasticity than fish GelMA.[7] |
| Storage Modulus (G') (Pa) | 723 - 7340 Pa[13][14] | 516 - 3484 Pa[13][14] | 294 - 464 Pa[13][14] | Porcine GelMA generally has a higher storage modulus compared to bovine and fish GelMA, indicating greater elastic properties.[13][14] The storage modulus is also influenced by the processing temperature during crosslinking.[13] |
Table 3: Biological Properties of GelMA Hydrogels from Different Sources
| Property | Porcine GelMA | Bovine GelMA | Fish GelMA | Key Findings & Citations |
| Cell Viability | High (>90%)[10] | High[6] | Excellent[6][15] | GelMA hydrogels from all sources generally exhibit high cell viability, making them suitable for cell culture and tissue engineering applications.[6][10][15] Interestingly, despite its lower mechanical strength, fish GelMA demonstrates excellent biological properties.[6] Cell viability can be influenced by the macromer concentration.[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are protocols for key experiments used to characterize GelMA hydrogels.
GelMA Synthesis
This protocol is adapted from previously published work and outlines the general steps for synthesizing GelMA.[6]
References
- 1. [PDF] GelMA synthesis and sources comparison for 3D multimaterial bioprinting | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | GelMA synthesis and sources comparison for 3D multimaterial bioprinting [frontiersin.org]
- 3. GelMA synthesis and sources comparison for 3D multimaterial bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in GelMA bioactive hydrogels: Strategies for infection control and bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Gelatin Source and Bloom Number on Gelatin Methacryloyl Hydrogels Mechanical and Biological Properties for Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Cold Water Fish Gelatin Methacryloyl Hydrogel for Tissue Engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocrosslinkable Gelatin Hydrogel for Epidermal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Gelatin Methacrylate Bio-ink Concentration on Mechano-Physical Properties and Human Dermal Fibroblast Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of gelatin methacrylate hydrogels from different sources for biofabrication applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rheological Properties of Coordinated Physical Gelation and Chemical Crosslinking in Gelatin Methacryloyl (GelMA) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rheological Properties of Coordinated Physical Gelation and Chemical Crosslinking in Gelatin Methacryloyl (GelMA) Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-laden microengineered gelatin methacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydrofurfuryl Methacrylate: A Guide for Laboratory Professionals
Tetrahydrofurfuryl methacrylate (B99206) (THFMA) is a combustible liquid that can cause skin and eye irritation.[1][2] It is also harmful to aquatic life with long-lasting effects. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of THFMA waste in a research environment.
Immediate Safety and Handling Precautions
Before handling THFMA, it is imperative to be familiar with its potential hazards. The compound is a combustible liquid and may form explosive mixtures with air upon intense heating.[1] Vapors are heavier than air and can spread along floors.[1] Personal protective equipment (PPE) is essential to prevent skin and eye contact.
Key Safety Data:
| Hazard Classification | Description | Source |
| Flammability | Combustible Liquid (Category 4) | |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][3] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [1][3] |
| Aquatic Hazard (Acute) | Harmful to aquatic life (Category 3) | |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects (Category 3) |
Experimental Protocol for Proper Disposal
This protocol outlines the step-by-step procedure for the safe disposal of THFMA waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., polyvinylalcohol or butyl rubber), and safety goggles or a face shield.[4][5]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for THFMA.[6] The original container is ideal if it is in good condition.[7]
-
Do not mix THFMA waste with any other chemical waste to avoid incompatible reactions.[7]
-
Collect waste THFMA, including contaminated materials like pipette tips and wipes, in this designated container. For liquid waste, do not fill the container to more than 90% of its capacity.[6]
3. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "Tetrahydrofurfuryl Methacrylate," and the associated hazards (e.g., "Combustible," "Irritant").[6][8]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the storage area is well-ventilated and away from sources of ignition such as open flames, hot surfaces, and sparks.[1]
-
Store acids and bases separately from the THFMA waste.[7]
5. Waste Pickup and Disposal:
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[7][8]
-
Complete and submit a hazardous waste disposal form as required by your institution.[8]
-
Never dispose of THFMA down the drain or in regular trash.[8][10][11]
In Case of a Spill:
-
For minor spills, absorb the material with an inert absorbent material (e.g., Chemizorb®, sand, or earth).[12]
-
Collect the absorbed material and place it in the designated THFMA hazardous waste container.[12]
-
Clean the affected area thoroughly.
-
For major spills, evacuate the area, increase ventilation, and alert your institution's emergency response team.[12]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. detax.com [detax.com]
- 4. echemi.com [echemi.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Methacrylates and Do-It-Yourself Products | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydrofurfuryl Methacrylate
Essential Safety and Logistics for Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl methacrylate (B99206) (THFMA). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. THFMA is a combustible liquid that may cause skin and serious eye irritation, allergic skin reactions, and respiratory irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[3][4][5]
Key Safety Data at a Glance
For quick reference, the following table summarizes essential quantitative data for Tetrahydrofurfuryl methacrylate.
| Property | Value | Source(s) |
| Boiling Point | 52 °C at 0.5 hPa | [1] |
| Flash Point | 91 °C (closed cup) | [5] |
| Specific Gravity | 1.04 g/mL at 25 °C | [5] |
| Storage Temperature | Below 32°C, away from heat and ignition sources.[5] Some sources recommend below 38°C.[6] One source suggests storing at 4°C.[2] | [2][5][6] |
| Occupational Exposure Limits | No data available. | [6] |
Operational Plan: From Receipt to Use
A systematic approach to handling THFMA is crucial to minimize exposure risk. The following step-by-step operational plan outlines the necessary procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, well-ventilated area designated for flammable liquids.[6] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][6] The storage area should be locked and accessible only to authorized personnel.[3][4] Protect containers from physical damage and direct sunlight.[6]
Preparation and Handling
-
Engineering Controls: All handling of THFMA should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is readily available and in good condition. This includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles.[2][4] A face shield may be required for splash hazards.[2]
-
Respiratory Protection: If working outside of a fume hood, if exposure limits are exceeded, or if you experience respiratory irritation, use a NIOSH/MSHA-approved full-face respirator.[2][4]
-
-
Dispensing: Use non-sparking tools and equipment to prevent ignition.[4] Avoid the formation of aerosols and vapors.[4]
In-Use Procedures
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where THFMA is handled or stored.[6] Wash hands thoroughly with soap and water after handling.[6]
-
Spill Preparedness: Have a spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6] For larger spills, evacuate the area and follow emergency procedures.[7]
Disposal Plan: Managing THFMA Waste
Proper disposal of THFMA and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Containers: Collect all THFMA waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.
-
Labeling: The waste container label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
Storage of Waste
-
Location: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Compatibility: Ensure that THFMA waste is not stored with incompatible materials.
Disposal Procedures
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of THFMA down the drain or in regular trash.[1]
-
Empty Containers: Empty containers may still contain hazardous residues and should be treated as hazardous waste unless properly decontaminated.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the chemical to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
